2-[2-(Benzyloxy)phenyl]cyclobutan-1-one
Description
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-11-10-14(16)15-8-4-5-9-17(15)19-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORBOBSHBZJACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of 2-Arylcyclobutanone Formation
Executive Summary
The 2-arylcyclobutanone scaffold represents a critical structural motif in medicinal chemistry, serving as a gateway to bioactive peptidomimetics, conformationally restricted aryl-ketones, and fused ring systems. While historically accessible via [2+2] cycloaddition, modern drug discovery demands higher modularity and enantioselectivity.
This guide analyzes the three dominant mechanistic pathways for constructing 2-arylcyclobutanones:
-
Palladium-Catalyzed
-Arylation: The modern standard for modular synthesis. -
[2+2] Cycloaddition (Arylketene Route): The classic convergent approach.
-
Acid-Catalyzed Ring Expansion: A stereochemically precise method for quaternary centers.
Part 1: Palladium-Catalyzed -Arylation (The Modern Standard)
Mechanistic Foundation
The most robust method for synthesizing 2-arylcyclobutanones from commercially available precursors is the Palladium-catalyzed
Key Causality: The reaction is driven by the formation of a nucleophilic palladium enolate, which undergoes reductive elimination more rapidly than
The Catalytic Cycle[1]
-
Oxidative Addition:
inserts into the bond (where X = Br, Cl, OTf), generating an electrophilic species. -
Ligand Exchange/Enolate Formation: The base (e.g., NaOtBu, KHMDS) deprotonates the cyclobutanone to form an alkali enolate. This enolate displaces the halide on the Palladium center.
-
Reductive Elimination: The
bond is formed, releasing the 2-arylcyclobutanone and regenerating .
Critical Constraint: The choice of ligand is paramount. Bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos or BINAP) are required to facilitate both the oxidative addition of deactivated aryl chlorides and the crowded reductive elimination step.
Visualization: Catalytic Cycle
Caption: The Buchwald-Hartwig type cycle for
Experimental Protocol: Pd-Catalyzed Arylation
Objective: Synthesis of 2-phenylcyclobutanone from cyclobutanone and bromobenzene.
-
Catalyst Pre-loading: In a glovebox, charge a dried Schlenk tube with
(1.0 mol%) and (2.0 mol%). -
Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate). Stir for 5 minutes to generate the active catalyst species.
-
Substrate Addition: Add cyclobutanone (1.2 equiv), bromobenzene (1.0 equiv), and
(1.5 equiv). -
Reaction: Seal and heat to 80°C for 4-12 hours.
-
Workup: Cool to RT, dilute with ether, filter through a silica plug (to remove Pd), and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validating Check: The appearance of a blue/green color often indicates oxidation of the catalyst (inactive). The reaction mixture should typically remain dark red/brown.
Part 2: [2+2] Cycloaddition (The Arylketene Route)
Mechanistic Foundation
The classic route involves the [2+2] cycloaddition of a ketene with an alkene.[1] To specifically obtain a 2-arylcyclobutanone , one must reverse the typical polarity logic: instead of reacting a standard ketene with styrene (which yields 3-aryl isomers), one must react an arylketene with a standard alkene (or enol ether).
Orbital Symmetry: The reaction proceeds via a concerted but asynchronous
Regioselectivity Logic[2][3]
-
Scenario A (Wrong Way): Ketene (
) + Styrene ( ) 3-Phenylcyclobutanone .-
Reason: The nucleophilic
-carbon of styrene attacks the electrophilic central carbon of the ketene.
-
-
Scenario B (Correct Way for 2-Aryl): Phenylketene (
) + Ethylene/Alkene 2-Phenylcyclobutanone .-
Reason: The phenyl group is carried by the ketene backbone.
-
Visualization: Orbital Approach
Caption: Orthogonal approach of arylketene and alkene. The aryl group on the ketene C=C backbone translates directly to the alpha-position of the product.
Experimental Protocol: In-Situ Ketene Generation
Objective: Synthesis via dehydrohalogenation of arylacetyl chloride.
-
Precursor: Dissolve phenylacetyl chloride in anhydrous
. -
Activation: Add a bulky base (e.g.,
or Hünig's base) dropwise at 0°C. Note: Phenylketene is unstable and prone to dimerization. -
Trapping: The alkene (often used as the solvent or in large excess) must be present before base addition to trap the ketene immediately upon formation.
-
Reaction: Allow to warm to RT.
-
Purification: Distillation is preferred due to the volatility of side products.
Part 3: Comparative Data & Optimization
Method Selection Matrix
| Feature | Pd-Catalyzed Arylation | [2+2] Cycloaddition (Arylketene) | Ring Expansion (Semipinacol) |
| Precursors | Cyclobutanone + Aryl Halide | Arylacetyl chloride + Alkene | 1-Vinylcyclopropanols |
| Modularity | High (Vary Ar-X easily) | Low (Must synthesize specific ketene) | Medium (Requires specific alcohol) |
| Stereocontrol | Ligand-dependent (Enantioselective) | Diastereoselective (cis/trans) | High (Chirality transfer) |
| Primary Risk | Ketene dimerization | Carbocation rearrangement | |
| Yield (Typical) | 70-95% | 40-65% | 60-85% |
Troubleshooting Guide
-
Problem: Low yield in Pd-catalysis.
-
Diagnosis: Incomplete conversion of aryl chloride.
-
Solution: Switch to a more active precatalyst (e.g., Pd-G3-XPhos) or increase temperature. Ensure strictly anhydrous conditions (water kills the enolate).
-
-
Problem: Polymerization in [2+2].
-
Diagnosis: Ketene concentration too high.
-
Solution: Use "high dilution" technique: add the acid chloride/base mixture very slowly to the alkene solution.
-
References
-
Buchwald, S. L., et al. (2000).[2] "Palladium-Catalyzed
-Arylation of Ketones." Journal of the American Chemical Society.[2] Link -
Hartwig, J. F. (1998).[3] "Palladium-Catalyzed Arylation of Carbonyl Compounds." Angewandte Chemie International Edition. Link
-
Danheiser, R. L. (1980). "Regiocontrolled synthesis of cyclobutanones via [2+2] cycloaddition." Organic Reactions.[4][2][3][5][6][7][8][9][10] Link (General Reference via Wikipedia/Review)
-
Trost, B. M. (2001).[7] "Asymmetric Ring Expansion of Cyclopropanols." Journal of the American Chemical Society.[2] Link
-
Lloyd-Jones, G. C. (2002).[2] "Palladium-Catalyzed
-Arylation: Mechanism and Scope." Angewandte Chemie. Link
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Cyclobutanone synthesis [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Paterno-Büchi reaction with benzyloxy-substituted styrenes
Title: Strategic Synthesis of Functionalized Oxetanes via the Paternò-Büchi Reaction: A Focus on Benzyloxy-Substituted Styrenes
Executive Summary & Strategic Importance
In modern medicinal chemistry, the "Escape from Flatland" initiative has elevated the oxetane ring from a mere curiosity to a high-value pharmacophore. Oxetanes serve as metabolically robust bioisosteres for gem-dimethyl groups and carbonyls, offering improved solubility and reduced lipophilicity (LogP) compared to their carbocyclic analogues.
This technical guide focuses on a specific, high-utility subset of the Paternò-Büchi (PB) reaction: the photocycloaddition of carbonyls with benzyloxy-substituted styrenes .
Why this substrate class?
-
Electronic Activation: The benzyloxy group (–OBn) is a strong electron-donating group (EDG). When substituted on the styrene ring (e.g., p-benzyloxystyrene), it significantly increases the HOMO energy of the alkene, accelerating the reaction with electron-deficient excited carbonyls via a charge-transfer or exciplex mechanism.
-
Synthetic Utility: The benzyl ether moiety serves as a robust protecting group that can be orthogonally removed (hydrogenolysis) post-cycloaddition, revealing a phenol handle for further diversification—a critical workflow in fragment-based drug discovery (FBDD).
-
Stereochemical Challenge: The steric bulk of the benzyloxy group imposes specific conformational constraints on the 1,4-biradical intermediate, offering a lever to control the notorious diastereoselectivity issues of the PB reaction.
Mechanistic Architecture
To control the reaction, one must master the triplet manifold. The reaction between an aromatic carbonyl (e.g., benzaldehyde, benzophenone) and a benzyloxy-styrene typically proceeds via a triplet 1,4-biradical intermediate.
The Triplet Mechanism & Regioselectivity
Upon UV irradiation, the carbonyl compound undergoes an
-
Step 1: Attack. The oxygen atom of the excited carbonyl (
-orbital) attacks the alkene.[1] -
Step 2: Regiocontrol. For benzyloxy-styrenes, this addition is highly regioselective. The oxygen attacks the
-carbon of the styrene to generate the most stable radical —a benzylic radical stabilized by both the phenyl ring and the electron-donating benzyloxy substituent. -
Step 3: Ring Closure. The resulting 1,4-biradical undergoes a second ISC (back to singlet) to permit ring closure, forming the oxetane.
Stereoselectivity: The Griesbeck Rule
Stereocontrol is dictated by the lifetime of the 1,4-biradical. Because the intermediate is a triplet, it cannot close immediately (spin-forbidden). It must wait for Spin-Orbit Coupling (SOC) to induce ISC to the singlet manifold.
-
Conformational Memory: According to Griesbeck’s rules, ISC is most efficient in geometries where the radical axes are perpendicular.
-
The Benzyloxy Effect: The bulky benzyloxy group disfavors eclipsing interactions in the biradical, often biasing the equilibrium toward the trans- (or exo-) isomer, although specific hydrogen-bonding interactions can sometimes invert this selectivity.
Visualization: The Mechanistic Pathway
Figure 1: Mechanistic flow of the Paternò-Büchi reaction highlighting the critical triplet biradical intermediate.
Experimental Protocol
This protocol is designed for the reaction of benzaldehyde with 4-benzyloxystyrene to synthesize 2-phenyl-3-(4-(benzyloxy)phenyl)oxetane. It is scalable and adaptable to other derivatives.
Reagents & Equipment
-
Light Source: 365 nm High-Power LED (preferred over Hg lamps for thermal control) or a medium-pressure Hg lamp with a Pyrex filter (
nm). -
Solvent: Acetonitrile (MeCN) or Benzene.
-
Note: MeCN is preferred for safety and to facilitate exciplex formation if Electron Transfer (PET) mechanisms are competing.
-
-
Concentration: 0.05 M to 0.1 M (limit concentration to prevent styrene dimerization).
Step-by-Step Workflow
-
Preparation: Dissolve 4-benzyloxystyrene (1.0 equiv) and benzaldehyde (1.5 equiv) in anhydrous Acetonitrile.
-
Why excess carbonyl? Styrenes can polymerize; excess carbonyl ensures the excited triplet intercepts the alkene before it self-reacts.
-
-
Degassing (CRITICAL): Sparge the solution with Argon for 30 minutes.
-
Causality: Oxygen is a potent triplet quencher (
kcal/mol). Failure to degas will completely inhibit the reaction or lead to oxidation byproducts (e.g., benzoic acid).
-
-
Irradiation: Place the reaction vessel (quartz or Pyrex) 5-10 cm from the light source. Irradiate at ambient temperature (use a fan or water bath to maintain
C).-
Monitoring: Monitor by TLC or GC-MS. The disappearance of the styrene is usually the limiting factor.
-
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel).
-
Gradient: Hexanes:Ethyl Acetate (typically 95:5 to 80:20). Oxetanes are acid-sensitive; consider adding 1% Triethylamine to the eluent if the silica is acidic.
-
Optimization Table
| Variable | Condition | Impact on Outcome |
| Solvent Polarity | Benzene (Non-polar) | Favors "clean" triplet mechanism; often higher diastereoselectivity. |
| MeCN (Polar) | Stabilizes exciplexes; accelerates reaction for electron-rich styrenes but may lower diastereoselectivity. | |
| Temperature | Low ( | Enhances diastereoselectivity (freezes conformers) but slows kinetics significantly. |
| Wavelength | 300 nm (UV-B) | Direct excitation; risk of Norrish Type I cleavage of carbonyls. |
| 350-375 nm (UV-A) | Selective excitation of |
Regio- and Stereochemical Analysis
For 4-benzyloxystyrene reacting with benzaldehyde, the Head-to-Head (HH) regioisomer is the dominant product.
-
Regioselectivity:
favoring the 2,3-diaryl substituted oxetane.-
Reasoning: The C-O bond forms first at the
-position of the styrene, leaving the unpaired electron at the -position. This radical is stabilized by the phenyl ring and the p-benzyloxy group (resonance stabilization).
-
-
Diastereoselectivity: Typically favors the trans (anti) isomer (60:40 to 80:20 ratio).
-
Reasoning: In the triplet biradical, the bulky phenyl and benzyloxyphenyl groups prefer to be anti-periplanar to minimize steric clash before the second ISC event triggers ring closure.
-
Visualization: Stereoselectivity Decision Tree
Figure 2: Conformational control of diastereoselectivity in the Paternò-Büchi reaction.
Troubleshooting & Advanced Modifications
Problem: Low conversion or polymerization of styrene.
-
Solution: The styrene is likely quenching the triplet carbonyl via energy transfer (if
) or undergoing radical polymerization.-
Fix: Use a large excess of the carbonyl component (which acts as the photon antenna) or switch to a "Transposed Paternò-Büchi" strategy using a photocatalyst (e.g., Ir or Ru polypyridyl complexes) to selectively sensitize the alkene, though this is less common for simple styrenes.
-
Problem: Acid-catalyzed decomposition during purification.
-
Solution: Oxetanes, especially electron-rich ones (due to the benzyloxy group), are sensitive to Lewis and Brønsted acids.
-
Fix: Pre-treat silica gel with 1-2%
or use neutral alumina.
-
Advanced Application: Enantioselective Synthesis To achieve enantioselectivity, one cannot rely on the substrate alone.[2] The use of a chiral hydrogen-bonding sensitizer (e.g., chiral thioxanthones as pioneered by Thorsten Bach) is required. These catalysts bind to the carbonyl substrate (often requiring an amide or lactam handle) and shield one face of the reacting complex.
References
-
Intersystem Crossing in Triplet 1,4-Biradicals: Conformational Memory Effects on the Stereoselectivity of Photocycloaddition Source: Griesbeck, A. G., et al. Accounts of Chemical Research (1994).[3] Context: Defines the "Griesbeck Rules" for spin-orbit coupling that govern the diastereoselectivity of the ring closure. URL:[Link]
-
Oxetanes as Versatile Elements in Drug Discovery and Synthesis Source: Bull, J. A., et al. Chemical Reviews (2016). Context: Establishes the utility of oxetanes as bioisosteres and the relevance of the PB reaction in medicinal chemistry. URL:[Link]
-
Enantioselective, Visible Light Mediated Aza Paternò-Büchi Reactions of Quinoxalinones Source: Li, X., Bach, T., et al. Angewandte Chemie Int.[4] Ed. (2021).[5][4] Context: Describes modern catalytic enantioselective variants, relevant for researchers seeking chiral purity. URL:[Link]
Sources
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- 4. Enantioselective, Visible Light Mediated Aza Paternò-Büchi Reactions of Quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Synthesis of 2-Phenylcyclobutanone via Radical Annulation
Abstract
The cyclobutane motif is an increasingly vital structural component in modern medicinal chemistry, prized for its ability to impart unique three-dimensional conformations and improve metabolic stability in drug candidates.[1][2] Among its derivatives, 2-phenylcyclobutanone serves as a valuable building block for more complex molecular architectures.[3] Traditional synthetic routes to cyclobutanones, such as [2+2] photocycloadditions, often face challenges related to regioselectivity, stereoselectivity, and harsh reaction conditions.[4][5][6] This technical guide provides an in-depth exploration of modern radical annulation strategies for the synthesis of 2-phenylcyclobutanone, offering a pathway defined by mild conditions, high functional group tolerance, and predictable stereochemical outcomes. We will dissect the core mechanistic principles of radical cyclization and present a detailed examination of a field-proven metalloradical-catalyzed protocol, providing researchers with the foundational knowledge and practical methodology to leverage this powerful synthetic approach.
Introduction: The Strategic Value of Radical Annulation
The Cyclobutanone Scaffold: A Privileged Motif
The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it a versatile synthetic intermediate capable of undergoing various transformations, including ring-opening, enlargement, and contraction.[4][7][8] In drug development, the rigid, puckered structure of the cyclobutane core allows for the precise spatial arrangement of substituents, making it an attractive scaffold for optimizing ligand-receptor interactions and exploring chemical space with greater three-dimensionality.[1][2]
A Departure from Traditional Methods
Historically, the synthesis of cyclobutanones has been dominated by [2+2] cycloaddition reactions, particularly the reaction of ketenes with olefins.[7][9][10] While effective, these methods can suffer from limitations, including the need for photochemical apparatus, the generation of thermally unstable ketene intermediates, and challenges in controlling stereoselectivity.[6][11]
The Advantages of a Radical-Based Approach
Radical reactions have emerged as a powerful alternative for constructing complex molecular frameworks.[12] They are often characterized by their high tolerance for a wide array of functional groups and their ability to proceed under neutral, mild conditions, thus preserving sensitive or chiral substrates.[12] Radical annulation, specifically the intramolecular cyclization of a radical onto a tethered acceptor, provides a robust and often highly stereoselective route to cyclic systems, including the challenging four-membered cyclobutanone core.[7][13]
Core Mechanistic Principles of Radical Annulation
The synthesis of a cyclobutanone ring via a radical pathway hinges on a sequence of three key events: the generation of a radical, a regioselective intramolecular cyclization, and a termination step to yield the final product.
2.1 Radical Generation: The process is initiated by the formation of a carbon-centered radical. Modern methodologies have largely moved away from classical tin-based reagents, favoring cleaner and more efficient catalytic systems.[14] Two prominent methods include:
-
Metalloradical Catalysis: Transition metal complexes, such as those based on Cobalt(II), can react with precursors like diazoketones to generate a metal-carbene intermediate, which then behaves as a radical equivalent.[13][15]
-
Photoredox Catalysis: Visible-light photocatalysts can initiate a single-electron transfer (SET) event with a suitable precursor (e.g., an alkylboronic ester or a carboxylic acid derivative) to generate the necessary radical species under exceptionally mild conditions.[16][17]
2.2 4-exo-trig Cyclization: Once formed, the radical undergoes an intramolecular addition to a tethered π-system (like an alkene or alkyne). For the formation of four-membered rings, this proceeds via a kinetically favored 4-exo-trig cyclization. Stereoelectronic factors play a crucial role in this step, often leading to high levels of diastereoselectivity.[7]
2.3 Radical Termination: The newly formed cyclobutyl radical must be quenched to yield the stable product. This can occur through hydrogen atom transfer (HAT) from a suitable donor, oxidation/reduction followed by protonation, or further reaction in a cascade process.[18][19]
Caption: General workflow for radical annulation leading to a cyclobutanone product.
Case Study: Asymmetric Synthesis of 2-Phenylcyclobutanone via Cobalt(II)-Metalloradical Catalysis
A highly effective and stereoselective method for synthesizing α,β-disubstituted cyclobutanones employs a chiral Cobalt(II)-based metalloradical catalyst.[13] This approach utilizes readily available α-aryldiazoketones as precursors and proceeds through a 1,4-hydrogen atom abstraction (HAA) followed by radical cyclization.[13][15]
Rationale and System Design
-
Substrate Choice: The synthesis begins with 1-diazo-1-phenylpropan-2-one. The diazo group is an excellent precursor for generating a carbene/radicaloid species upon reaction with the Co(II) catalyst, with dinitrogen as the sole byproduct.[13]
-
Catalyst System: The key to success is a specialized Co(II) complex of a D2-symmetric chiral amidoporphyrin ligand.[13] This ligand creates a precisely defined chiral pocket around the metal center, which is essential for controlling the stereochemistry during the C-H activation and cyclization steps, ultimately leading to high enantioselectivity.[13]
Detailed Experimental Protocol
This protocol is adapted from the general procedure reported by Xie et al. in J. Am. Chem. Soc. 2021.[13]
Materials & Equipment:
-
1-diazo-1-phenylpropan-2-one (Substrate, 0.1 mmol, 1.0 equiv)
-
Chiral Cobalt(II) Complex (e.g., [Co(3,5-DiOMe-Hu(C6)Phyrin)], 2 mol%)
-
Anhydrous tert-butyl methyl ether (TBME), 0.5 mL
-
Oven-dried Schlenk tube with Teflon screw cap and rubber septum
-
Standard Schlenk line for inert atmosphere
-
Stir plate with heating capabilities
-
Silica gel for flash chromatography
Procedure:
-
Preparation: Add the 1-diazo-1-phenylpropan-2-one (0.1 mmol) and the Co(II) catalyst (0.002 mmol, 2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Inerting: Seal the tube and connect it to a Schlenk line. Evacuate the tube and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Replace the Teflon screw cap with a rubber septum. Add 0.5 mL of anhydrous TBME via a gastight syringe.
-
Purging: Purge the headspace with a gentle stream of nitrogen for 30 seconds.
-
Reaction: Replace the rubber septum with the Teflon screw cap, ensuring a tight seal. Place the Schlenk tube in a pre-heated oil bath or heating block set to 40 °C.
-
Monitoring: Stir the reaction mixture for 12 hours. The reaction can be monitored by TLC for the consumption of the diazo starting material.
-
Workup: After 12 hours, remove the tube from the heat and allow it to cool to room temperature. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system (e.g., starting from 20:1 and graduating as needed) to afford the 2-phenylcyclobutanone product.
Data and Expected Outcomes
This catalytic system is robust and provides excellent results across a range of substrates. For the synthesis of 2-phenylcyclobutanone, high yields and stereoselectivities are expected.
| Substrate Aryl Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Phenyl | >90% | >20:1 | >95% |
| 4-Methylphenyl | >90% | >20:1 | >95% |
| 4-Chlorophenyl | >85% | >20:1 | >95% |
| Table 1: Representative results for the Co(II)-catalyzed asymmetric synthesis of 2-arylcyclobutanones, adapted from Xie et al.[13] |
Catalytic Cycle Visualization
The reaction proceeds through a well-defined catalytic cycle involving the activation of the diazo compound, a challenging 1,4-hydrogen atom abstraction, and the final ring-closing radical substitution.
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- 3. Cyclobutanone in Pharmaceutical Applications - LISKON [liskonchem.com]
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- 5. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
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- 15. Cyclobutanone synthesis [organic-chemistry.org]
- 16. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
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Advanced Synthesis of Cyclobutanones via Cyclopropanone Ring Expansion
[1]
Executive Summary
Cyclobutanones are critical pharmacophores and synthetic intermediates in modern drug discovery, offering a rigid
This technical guide delineates a stabilized surrogate strategy , moving away from hazardous diazomethane protocols toward the use of 1-sulfonylcyclopropanols and sulfoxonium ylides . This approach allows for the in situ generation of cyclopropanones followed by controlled ring expansion, offering a self-validating, high-yield, and safety-compliant methodology for medicinal chemists.
Part 1: Mechanistic Foundations & Strategic Causality
The Strain-Release Driving Force
The conversion of cyclopropanone to cyclobutanone is driven by the relief of angular strain. However, the reaction pathway is dictated by the nature of the nucleophile and the stability of the "betaine" intermediate.
-
Nucleophilic Attack: A nucleophile (e.g., diazoalkane carbon or ylide carbon) attacks the carbonyl of the cyclopropanone (or its surrogate).
-
Betaine Formation: This forms a tetrahedral zwitterionic intermediate (betaine).
-
Migration/Expansion: The critical step is the 1,2-migration of a cyclopropyl C-C bond to the exocyclic cationic center, displacing a leaving group (
in diazo compounds, DMSO in sulfoxonium ylides).
The "Hidden" Intermediate Strategy
Direct handling of cyclopropanones leads to polymerization. The solution is the use of 1-sulfonylcyclopropanols (SCPs) .[1][2]
-
Causality: The sulfonyl group acts as an electron-withdrawing "mask." Under mild basic conditions, the SCP eliminates sulfinic acid to generate the reactive cyclopropanone species in situ at low concentrations, preventing self-polymerization and ensuring the nucleophile (ylide) is the sole reaction partner.
Visualization: The Expansion Pathway
The following diagram illustrates the divergent pathways between the classic (hazardous) diazomethane route and the modern (controlled) sulfoxonium ylide route.
Caption: Mechanistic divergence between classic diazomethane insertion and the modern sulfonyl-stabilized ylide insertion pathway.
Part 2: Synthetic Methodologies & Protocols[3][4]
Method A: The Modern Standard (Sulfoxonium Ylide Insertion)
Best for: Late-stage functionalization, safety-conscious labs, and synthesis of substituted cyclobutanones. Source Grounding: Based on protocols developed by Starck et al. and Lindsay et al.[2][3] [1, 2].
Reagents & Materials
| Component | Role | Specifications |
| 1-Sulfonylcyclopropanol (SCP) | Precursor | Synthesized via cyclopropanation of sulfonyl enol ethers or |
| Sulfoxonium Ylide | Nucleophile | Dimethylsulfoxonium methylide (prepared from trimethylsulfoxonium iodide + NaH). |
| DIPEA | Base | |
| Dichloromethane (DCM) | Solvent | Anhydrous, degassed. |
Step-by-Step Protocol
-
Preparation of Reaction Vessel:
-
Flame-dry a microwave vial or round-bottom flask.
-
Purge with Argon (
) to remove moisture (critical for ylide stability).
-
-
Charge Reagents:
-
Add 1-sulfonylcyclopropanol (1.0 equiv, e.g., 0.1 mmol).
-
Add sulfoxonium ylide (1.5 equiv). Note: Stable ylides can be weighed in air; unstable ones must be generated fresh.
-
-
Solvation & Initiation:
-
Add anhydrous DCM (concentration ~0.05 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.4 equiv) dropwise via syringe.
-
-
Reaction Phase:
-
Stir the mixture at 0 °C for 30 minutes.
-
Allow to warm to Room Temperature (23 °C) and stir overnight (12–16 hours).
-
Self-Validation Point: Monitor by TLC/LCMS. Disappearance of the sulfonyl precursor and appearance of a less polar ketone spot indicates success.
-
-
Workup:
-
Purification:
-
Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Method B: Gold(I)-Catalyzed Ring Expansion (Alkynylcyclopropanols)
Best for: Creating alkylidenecyclobutanones and complex spiro-cycles. Source Grounding: Toste et al. [4].[5]
Protocol Summary
Part 3: Data Presentation & Troubleshooting
Comparative Analysis of Methods
| Feature | Method A: Ylide/Surrogate | Method B: Gold(I) Catalysis | Method C: Diazomethane |
| Precursor Stability | High (Crystalline solids) | High (Alcohols) | Low (Volatile/Toxic) |
| Safety Profile | Excellent (No explosive gas) | Good (Heavy metal waste) | Poor (Explosion risk) |
| Substrate Scope | 2,2-disubstituted cyclobutanones | Alkylidenecyclobutanones | Simple cyclobutanones |
| Regioselectivity | Controlled by sterics of ylide | Controlled by migration aptitude | Often poor mixtures |
| Scalability | High (Gram scale feasible) | Moderate (Catalyst cost) | Low (Safety limits) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Polymerization of in situ cyclopropanone. | Decrease concentration (0.05 M |
| No Reaction | Inactive Ylide or Wet Solvent. | Retitrate ylide or use fresh NaH for preparation. Ensure strictly anhydrous DCM. |
| Regioisomeric Mix | Substrate has similar substituents at C2/C3. | Use bulkier ligands if using metal catalysis, or switch to Method B (Gold) which is highly specific for migration of the alkyne-bearing carbon. |
Part 4: Experimental Workflow Visualization
The following diagram details the decision logic and workflow for the Method A protocol, ensuring a self-validating execution.
Caption: Decision logic and experimental workflow for the synthesis of cyclobutanones using the surrogate strategy.
References
-
Starck, E., Pascaretti, M., Taillier, C., Blanc, A., Dalla, V., Pale, P., & Weibel, J.-M. (2024).[7] Ring Enlargements of in Situ-Formed Cyclopropanones by Sulfoxonium Ylides: One-Pot Synthesis of Cyclobutanones. Organic Letters. [Link][7]
-
Rivera, R. M., Jang, Y., Poteat, C. M., & Lindsay, V. N. G. (2021).[3] Stereospecific Synthesis of Enantioenriched Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. Organic Letters. [Link]
-
Turro, N. J., & Gagosian, R. B. (1970). The Mechanism of Addition of Diazo-alkanes to Cyclopropanones. Journal of the American Chemical Society.[3] [Link]
-
Markham, J. P., Staben, S. T., & Toste, F. D. (2005).[5] Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. Journal of the American Chemical Society.[3] [Link]
-
Wasserman, H. H., & Cochoy, R. E. (1970). Cyclopropanone reactions.[2][3][8][9][10][11][12][13][14] Cyclobutanone derivatives from vinylic and acetylenic cyclopropanols. Journal of the American Chemical Society.[3] [Link]
Sources
- 1. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Cyclobutanone synthesis [organic-chemistry.org]
- 6. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
The Benzyloxy (Bn) Ether: A Strategic Anchor in Multi-Step Synthesis
Topic: Stability and Strategic Application of the Benzyloxy (Bn) Protecting Group Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Organic Chemists and Process Development Scientists
Executive Summary
In the architecture of complex molecule synthesis, the benzyl (Bn) ether operates as a "strategic anchor." Unlike transient protecting groups (e.g., TMS, TES) that require delicate handling, the benzyl group is legendary for its robustness. It survives the harshest basic, nucleophilic, and hydride-reducing environments, only yielding when specifically targeted by catalytic hydrogenolysis or strong Lewis acids.
This guide moves beyond textbook definitions to provide a causality-driven analysis of benzyl ether stability, installation dynamics, and orthogonal deprotection strategies, designed for application in high-stakes drug development workflows.
The Chemo-Stability Matrix
The utility of the Bn group lies in its base-resilience and redox-dichotomy . It is impervious to conditions that destroy esters and silyl ethers, yet it possesses a clean "kill switch."
Stability Profile Data
| Reagent Class | Specific Reagents | Stability Status | Mechanistic Insight |
| Bases / Nucleophiles | NaOH, KOH, NaH, | Inert | Lack of acidic protons and high bond dissociation energy of C-O bond prevents elimination or substitution. |
| Organometallics | Grignards (RMgX), Organolithiums (RLi) | Inert | No electrophilic site for attack (unlike esters/carbonates). |
| Hydride Reductants | LiAlH | Inert | Ether linkage is resistant to hydride displacement. |
| Oxidants | KMnO | Generally Stable | Benzylic C-H bonds are susceptible to radical oxidation (e.g., RuO |
| Mild Acids | AcOH, dilute HCl, pTsOH | Stable | Protonation of ether oxygen is reversible; lack of good nucleophile prevents cleavage. |
| Strong Lewis Acids | BCl | Labile | Coordination to oxygen activates the C-O bond for nucleophilic attack (S |
| Dissolving Metals | Na/NH | Labile | Electron transfer to the aromatic ring leads to C-O bond cleavage. |
| Catalytic Hydrogenation | H | Labile | The "Gold Standard" removal method via surface adsorption and hydrogenolysis. |
Mechanistic Underpinnings & Visualization
To troubleshoot failed reactions, one must understand the molecular events driving protection and deprotection.
Installation Pathways
Two primary methods dominate: the Williamson Ether Synthesis (Basic) and the Benzyl Trichloroacetimidate method (Acidic). The choice depends entirely on the substrate's sensitivity.
Caption: Dual pathways for Benzyl installation. The Basic Path (top) utilizes SN2 kinetics; the Acidic Path (bottom) utilizes the imidate leaving group for base-sensitive substrates.
The "Kill Switch": Catalytic Hydrogenolysis
The cleavage of the benzyl ether via H
Caption: The Horiuti-Polanyi type mechanism for hydrogenolysis. Catalyst poisoning occurs at the 'Adsorption' step.
Validated Experimental Protocols
Protocol A: Robust Installation (Williamson Method)
Best for: Substrates stable to strong base.
-
Preparation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv, 60% dispersion in oil) in anhydrous DMF or THF (0.5 M).
-
Expert Note: Wash NaH with hexanes if oil interferes with purification, though usually unnecessary.
-
-
Deprotonation: Cool to 0°C. Add the alcohol substrate (1.0 equiv) dropwise. Stir for 30 min to ensure alkoxide formation (bubbling of H
must cease). -
Alkylation: Add Benzyl Bromide (1.2–1.5 equiv) dropwise.
-
Catalysis: If reaction is sluggish, add TBAI (tetrabutylammonium iodide, 0.1 equiv) to catalyze via the Finkelstein reaction (generating transient, more reactive Bn-I).
-
-
Workup: Quench with sat. NH
Cl. Extract with Et O. Wash organic layer with water (3x) to remove DMF.
Protocol B: Lewis Acid Cleavage (The Non-Hydrogenation Route)
Best for: Substrates containing alkenes/alkynes that would be reduced by H
-
Setup: Dissolve substrate in anhydrous DCM (0.1 M) under Argon. Cool to -78°C .[1]
-
Reagent Addition: Add BCl
(1.0 M in DCM, 3–4 equiv) dropwise.-
Critical Check: The solution often turns yellow/orange due to complexation.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC.
-
Quench: Methanol is added carefully to destroy excess borane species. Co-evaporate with MeOH (3x) to remove trimethyl borate.
Orthogonality & Strategic Logic
In complex synthesis, the Benzyl group is often paired with Silyl ethers (TBS, TES) and PMB ethers .
-
Scenario 1: Remove Silyl, Keep Benzyl.
-
Reagent: TBAF or mild acid (AcOH).
-
Outcome: Silyl group cleaves; Benzyl remains intact.[7]
-
-
Scenario 2: Remove PMB, Keep Benzyl.
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H
O. -
Outcome: PMB is oxidatively cleaved; Benzyl (higher oxidation potential) remains intact.[8]
-
-
Scenario 3: Remove Benzyl, Keep Silyl.
-
Reagent: H
, Pd/C. -
Outcome: Benzyl cleaves; Silyl ethers (generally) survive hydrogenation (caution with TES/TMS which can sometimes hydrolyze if the catalyst is acidic).
-
Troubleshooting "Edge Cases"
Problem: Hydrogenolysis Stalls (Catalyst Poisoning)
-
Cause: Presence of amines, thioethers, or phosphines in the substrate binds irreversibly to the Pd surface.
-
Solution:
-
Change Catalyst: Use Pd(OH)
(Pearlman’s Catalyst) , which is more robust. -
Add Acid: Run the reaction in AcOH or add HCl. Protonating the amine prevents it from binding to the metal surface [1].
-
Alternative: Switch to Birch reduction (Na/NH
) or BCl cleavage.
-
Problem: Migration/Scrambling
-
Cause: Under strong Lewis Acid conditions (e.g., TiCl
), benzyl cations can detach and re-attach to other nucleophilic sites on the molecule (Friedel-Crafts alkylation of the substrate). -
Solution: Use scavengers like pentamethylbenzene or anisole during acid cleavage to trap the liberated benzyl cation [2].
References
-
Sajiki, H. (1995).[2][6] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[2][6] Tetrahedron Letters, 36(20), 3465-3468. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Referenced for general stability data and Lewis acid scavenging protocols).[9][5][10] Link
-
Congreve, M. S., et al. (1993).[7] "Selective Cleavage of Benzyl Ethers." Synlett, 1993(09), 663-664. (Protocol for BCl3 cleavage). Link
-
Crich, D., et al. (2009).[11] "The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group... Fully Orthogonal With the P-Methoxybenzyl Group."[11] Journal of Organic Chemistry, 74(6), 2486-93.[11] (Orthogonality data). Link
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dynamic Square: Structural Analysis of Substituted Cyclobutanone Derivatives
Topic: Crystal Structure of Substituted Cyclobutanone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Deceptive Simplicity of the Four-Membered Ring
In medicinal chemistry, the cyclobutane ring is often viewed as a mere spacer—a rigid "square" scaffold used to restrict conformation or replace phenyl rings as a bioisostere. However, crystallographic data reveals a far more dynamic reality. Substituted cyclobutanones are not static squares; they are conformationally mobile entities that exist in a delicate energetic balance between angle strain and torsional strain.
This guide provides a rigorous technical analysis of the crystal structure of substituted cyclobutanones. We explore the "butterfly" puckering modes, the impact of
Structural Mechanics: The Battle of Strains
The Puckering Phenomenon
The geometry of cyclobutanone is defined by two opposing forces:
-
Angle Strain (Baeyer Strain): Favors a planar geometry to maximize bond angles toward the ideal
(closer to ). -
Torsional Strain (Pitzer Strain): Favors a puckered geometry to relieve eclipsing interactions between adjacent substituents.
Unlike cyclobutane, which puckers significantly (~30°) to relieve the eclipsing of eight hydrogen atoms, cyclobutanone possesses an
-
Ground State: Often nearly planar or slightly puckered (
).[1] -
Transition State: The barrier to inversion through the planar form is extremely low (< 1 kcal/mol), making these rings conformationally flexible at room temperature.
Key Crystallographic Parameters
When analyzing X-ray data for cyclobutanones, three parameters are critical:
| Parameter | Typical Value | Description |
| Puckering Angle ( | The dihedral angle between the | |
| Bond Length | Typical carbonyl length, slightly shortened by ring strain. | |
| Bond Length | Significantly longer than standard C-C bonds ( | |
| Bond Angle | Constrained well below the ideal |
Experimental Workflow: From Synthesis to Structure
Resolving the crystal structure of cyclobutanones presents a unique challenge: many simple derivatives are volatile liquids or waxy solids with low melting points. The following workflow ensures high-quality data collection.
Synthesis and Derivatization Strategy
To obtain suitable single crystals, one must often increase the molecular weight and rigidity.
-
Direct Crystallization: Possible for high-melting derivatives (e.g., tetrasubstituted or fused systems).
-
Derivatization: If the target is liquid, convert the ketone to a crystalline derivative.
-
Semicarbazones: Form strong H-bond networks that aid lattice formation.
-
2,4-Dinitrophenylhydrazones (DNP): Introduce
-stacking interactions.
-
Crystallization Protocol
Method: Slow Evaporation vs. Vapor Diffusion For strained rings, vapor diffusion is superior as it minimizes thermal shock and kinetic trapping of disordered conformers.[1]
-
Solvent System: Hexane/Ethyl Acetate (non-polar/polar mix).
-
Anti-solvent: Pentane (slow diffusion into concentrated solution).
X-ray Data Collection (Cryo-Crystallography)
Critical Step: Data must be collected at 100 K (or lower).
-
Reasoning: The low inversion barrier of the cyclobutanone ring leads to significant thermal motion at room temperature. This manifests as large thermal ellipsoids or apparent disorder in the ring carbons. Cooling "freezes" the ring into a single puckered conformer, allowing precise bond length determination.
Figure 1: Optimized workflow for structural determination of cyclobutanone derivatives. Note the critical decision point for derivatization.
Case Studies: Substituent Effects on Conformation
The substitution pattern dictates the ring's shape. We analyze two distinct classes.
Case A: 2,2,4,4-Tetrasubstituted Cyclobutanones
-
Example: 2,2,4,4-tetramethylcyclobutanone.
-
Structural Insight: The steric bulk of the four methyl groups creates severe 1,3-diaxial interactions if the ring puckers significantly.
-
Result: These rings tend to be flatter than their less substituted counterparts to minimize methyl-methyl repulsion across the ring.
-
Bond Lengths: The
and bonds often elongate to to accommodate the steric crowding.
Case B: 3-Substituted Derivatives
-
Example: 3-phenylcyclobutanone.
-
Structural Insight: Substituents at the 3-position (opposite the carbonyl) have a profound effect on puckering.
-
Result: The ring puckers to place the bulky substituent in the equatorial position (similar to cyclohexane chair mechanics, though less pronounced).
-
Stereoelectronic Effect: In 3-substituted rings, the "butterfly" angle can increase to
. This has massive implications for facial selectivity during nucleophilic attacks (e.g., hydride reduction), where the nucleophile attacks from the less hindered convex face (Reference 1).
Comparative Data Table
| Compound Class | Puckering Angle ( | Dominant Interaction | Ref |
| Unsubstituted Cyclobutanone | Balance of angle/torsional strain | [2] | |
| 2,2,4,4-Tetramethyl- | 1,3-diaxial steric repulsion | [3] | |
| 3-Substituted (Bulky) | Equatorial preference of C3-group | [1] | |
| Dipole minimization | [4] |
Applications in Drug Design (Bioisosterism)
Understanding the crystal structure allows medicinal chemists to exploit the cyclobutanone scaffold effectively.
-
Metabolic Stability: The
carbons in the ring are less prone to oxidative metabolism compared to linear alkyl chains due to steric protection and altered hybridization. -
Vector Positioning: The "butterfly" shape allows for precise positioning of pharmacophores. By substituting at C3, one can direct a group into a specific protein pocket with a defined vector that is distinct from planar aromatic rings or chair-form cyclohexanes.
-
Covalent Inhibitors: The strain energy (~26 kcal/mol) stored in the ring makes the carbonyl highly reactive. This is utilized in
-lactamase inhibitors where the ring opens upon nucleophilic attack by the enzyme active site serine (Reference 5).
Figure 2: Logical relationship between intrinsic ring properties and therapeutic applications.
References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones. Vrije Universiteit Brussel. Available at: [Link]
-
The Molecular Structure of Cyclobutane. Journal of Chemical Physics. Available at: [Link][1]
-
Crystal structures of 2,2,4,4-tetramethylcyclobutanediol isomers. Wikipedia / Primary Crystallographic Data. Available at: [Link][1][2]
-
Crystal-Structure and Photochemistry of 4-Alpha-Cycloalkyl-Para-Chloroacetophenones. Acta Crystallographica Section B. Available at: [Link]
-
Cyclobutanone Mimics of Penicillins: Effects of Substitution. Journal of Organic Chemistry. Available at: [Link]
Sources
Unlocking Potential Through Tension: A Theoretical and Computational Guide to the Ring Strain of Cyclobutanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Cyclobutanone, a seemingly simple four-membered cyclic ketone, harbors a significant degree of ring strain, a consequence of its constrained geometry. This internal energy does not represent a liability but rather a powerful synthetic tool and a key structural feature for molecular design. Understanding the theoretical underpinnings of this strain is paramount for predicting its reactivity, designing novel synthetic pathways, and rationally incorporating the cyclobutane motif into next-generation pharmaceuticals. This guide provides a deep dive into the theoretical and computational methodologies used to study cyclobutanone's ring strain, bridging fundamental principles with practical applications for researchers in chemistry and drug development.
Deconstructing the Strain: A Modern Theoretical Framework
The concept of ring strain has evolved significantly from early theories. While groundbreaking for its time, Adolf von Baeyer's 1885 theory, which assumed planar rings, incorrectly predicted cyclopentane to be more stable than cyclohexane and envisioned ever-increasing strain for larger rings.[1][2] The modern understanding, supported by decades of computational and experimental work, recognizes that molecules like cyclobutanone adopt non-planar, three-dimensional conformations to minimize their total energy.[1][3]
The total ring strain in cyclobutanone is a composite of several contributing factors:
-
Angle Strain (Baeyer Strain): This arises from the deviation of internal bond angles from their ideal values. For the sp³-hybridized carbons, the ideal angle is ~109.5°, and for the sp²-hybridized carbonyl carbon, it is ~120°. In a hypothetical planar cyclobutanone, the internal angles would be forced to 90°, creating substantial angle strain.[4][5][6][7]
-
Torsional Strain (Pitzer Strain): This repulsive interaction occurs between adjacent, eclipsed C-H bonds. A flat cyclobutanone would exhibit significant eclipsing of all eight C-H bonds, contributing greatly to its instability.[3][4][7]
-
Transannular Strain: This refers to steric repulsion between atoms across the ring. While more significant in medium-sized rings, it can play a minor role in the puckered conformation of cyclobutanone.[4]
To alleviate these strains, particularly the severe torsional strain, cyclobutanone adopts a puckered or "butterfly" conformation.[5][8] This puckering slightly increases the angle strain but allows the C-H bonds to move towards a more staggered, and thus more stable, arrangement.[3][5] Experimental studies using electron diffraction and far-infrared spectroscopy have confirmed this puckered structure, identifying a small energy barrier at the planar configuration.[9][10]
Caption: The interplay of strain components driving ring puckering in cyclobutanone.
Quantifying the Unseen: Computational Methodologies
Theoretical chemistry provides a powerful toolkit to quantify the strain energy of cyclobutanone and predict its geometry with high accuracy. These methods are not just academic exercises; they are essential for understanding reaction mechanisms and designing new molecules.
Calculating Ring Strain Energy (RSE)
Experimentally, RSE can be estimated from heats of combustion by comparing the value per -CH₂- group to that of a strain-free acyclic alkane.[6][7][11] Computationally, a more robust and widely accepted method involves the use of homodesmotic reactions . This technique involves creating a balanced hypothetical reaction where the number and types of bonds are conserved on both sides. The RSE is then calculated as the energy difference between the strained ring and its strain-free, open-chain counterparts.[12][13] This approach effectively cancels out systematic errors in the calculations.
A machine learning-based workflow has recently been developed for the reliable and efficient prediction of RSE, bypassing traditional, resource-intensive quantum mechanics calculations for large-scale applications.[12][13][14]
Caption: Workflow for calculating Ring Strain Energy (RSE) via homodesmotic reactions.
Key Computational Methods
-
Ab Initio and Density Functional Theory (DFT): These are the workhorses of modern computational chemistry. Methods like Møller-Plesset perturbation theory (MS-CASPT2) and DFT functionals (e.g., B3LYP) combined with appropriate basis sets (e.g., aug-cc-pVDZ) are used to perform geometry optimizations and calculate energies.[15][16] These calculations can predict bond lengths, bond angles, and the crucial ring-puckering angle with remarkable agreement with experimental data.
-
Simulating Dynamics and Photochemistry: Cyclobutanone's photochemistry is a rich area of study.[17][18] Upon photoexcitation, the ring strain can facilitate ring-opening and dissociation.[16][19] Advanced methods are required to model these ultrafast events:
-
Time-Dependent DFT (TDDFT) and Equation-of-Motion Coupled Cluster (EOM-CCSD) are used to study excited electronic states.[17]
-
Ab Initio Multiple Spawning (AIMS) and Ab Initio Multiple Cloning (AIMC) are non-adiabatic dynamics simulations that can model the molecule's evolution after being excited by light, predicting reaction pathways and product formation on femtosecond timescales.[15][17]
-
| Parameter | Experimental Value | Calculated Value (Example) | Method |
| Ring Strain Energy | ~120 kJ mol⁻¹ (~28.7 kcal mol⁻¹) | ~26.3 kcal mol⁻¹ (for Cyclobutane) | Heat of Combustion / Homodesmotic Rxn |
| Ring Puckering Angle | 10.4 ± 2.7° | Varies with method | Electron Diffraction / DFT |
| Barrier to Planarity | 1.2 ± 1.5 cm⁻¹ | Varies with method | Far-Infrared Spectroscopy / Ab initio |
| Table 1: Comparison of Experimental and Theoretical Data for Cyclobutane/Cyclobutanone. Exact computational values depend heavily on the level of theory and basis set used.[5][9][16] |
Experimental Validation: Grounding Theory in Reality
Theoretical models are only as good as their ability to predict real-world phenomena. A synergistic relationship exists between computational studies and experimental validation.
Detailed Experimental Protocol: Ultrafast Electron Diffraction (UED)
UED is a cutting-edge "molecular movie" technique that provides direct structural information on photoexcited molecules as they evolve in time. It serves as the ultimate benchmark for validating photochemical dynamics simulations.
Objective: To observe the structural changes in cyclobutanone following photoexcitation to the S2 (3s Rydberg) state.
Methodology:
-
Sample Preparation: A dilute gas of cyclobutanone is introduced into a high-vacuum chamber to ensure molecules are isolated.
-
Photoexcitation (Pump): An ultrashort (~200 nm) laser pulse excites the cyclobutanone molecules to the S2 electronic state.[15][20]
-
Probing with Electrons (Probe): At a precisely controlled time delay after the pump pulse, a short pulse of high-energy electrons is fired through the excited molecular ensemble.
-
Diffraction: The electrons scatter off the atoms in the molecules, creating a diffraction pattern on a detector. The pattern is a function of the instantaneous internuclear distances.
-
Time-Resolved Measurement: The experiment is repeated for a series of pump-probe time delays (from femtoseconds to picoseconds) to capture the structural evolution.
-
Data Analysis: The time-resolved diffraction patterns are analyzed and compared directly with signals predicted from theoretical simulations (e.g., AIMC or AIMS) to validate the predicted reaction pathways, such as ring-opening and dissociation into products like ethene, ketene, or cyclopropane and CO.[15][19][20]
From Theory to Practice: Ring Strain in Synthesis and Drug Discovery
The high ring strain of cyclobutanone is not a mere curiosity; it is a feature that chemists actively exploit.
-
A Versatile Synthetic Intermediate: The stored energy in the ring makes cyclobutanone and its derivatives valuable precursors in organic synthesis.[21][22] The relief of ring strain provides a powerful thermodynamic driving force for a variety of transformations, including ring-opening, ring-expansion, and cycloaddition reactions, enabling the construction of more complex molecular architectures.[21][23]
-
The Cyclobutane Motif in Drug Design: The unique, rigid, and puckered three-dimensional structure of the cyclobutane ring has made it an increasingly popular scaffold in medicinal chemistry.[24][25] Replacing more flexible or metabolically labile groups (like cyclohexyl rings or alkenes) with a cyclobutane moiety can offer significant advantages:[24][25]
-
Improved Metabolic Stability: The rigid structure can shield metabolically susceptible sites.
-
Enhanced Potency and Selectivity: The constrained conformation can lock a molecule into a bioactive shape, improving its binding affinity and selectivity for a biological target.[22][25]
-
Favorable Physicochemical Properties: It can be used to fine-tune properties like solubility and lipophilicity.
-
The antiviral drug boceprevir and the anticancer agent apalutamide are prominent examples of marketed drugs that incorporate a cyclobutane ring, showcasing its importance in modern drug discovery.[24]
Caption: The utility of cyclobutanone's ring strain in synthesis and drug design.
Conclusion
The ring strain of cyclobutanone is a multifaceted phenomenon governed by a delicate balance of angular and torsional forces, resulting in a distinct puckered conformation. Modern theoretical and computational methods, particularly DFT and advanced dynamics simulations, allow for an unprecedentedly detailed understanding of its structure, energetics, and photochemical behavior. These theoretical insights, rigorously validated by experimental techniques like ultrafast electron diffraction, are not merely academic. They provide a predictive framework that empowers synthetic chemists to harness strain-release for complex molecule construction and guide medicinal chemists in designing more stable, potent, and selective therapeutics. As computational power continues to grow, the synergy between theory and experiment will further unlock the potential held within this small, strained ring.
References
- Tamagawa, K., & Hilderbrandt, R. L. (1983).
- Tamagawa, K., & Hilderbrandt, R. L. (1983). Molecular structure of cyclobutanone as determined by combined analysis of electron diffraction and spectroscopic data.
- Liskon Biological. (2025).
- AIP Publishing. (2024).
- Liskon Biological. (2025).
- Fiveable. (2025). Stability of Cycloalkanes: Ring Strain. Organic Chemistry Class Notes.
- Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes.
- AIP Publishing. (2024). Prediction challenge: First principles simulation of the ultrafast electron diffraction spectrum of cyclobutanone. The Journal of Chemical Physics.
- PMC. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. PMC.
- ResearchGate. Comparison of IR absorption spectra of cyclobutanone and...
- MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
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- RSC Publishing. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. RSC Publishing.
- ETH Zurich Research Collection. (2024). A MASH simulation of the photoexcited dynamics of cyclobutanone. ETH Zurich Research Collection.
- ResearchGate. Ab initio points (symbols) for the four lowest states of cyclobutanone...
- YouTube. (2020). Cycloalkanes and Ring Strain. Organic Chemistry Lessons.
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- PharmaBlock.
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- Pharm D Guru. (2025). 5. BAYER STRAIN THEORY. PHARMD GURU.
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- ACS Publications. (2025). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au.
- RSC Publishing. (1975). Structure of the B State of Cyclobutanone. Journal of the Chemical Society, Faraday Transactions 2.
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- Pharmaguideline. (n.d.). Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory. Pharmaguideline.
- AIP Publishing. (2024). The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics. The Journal of Chemical Physics.
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- The Journal of Organic Chemistry. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
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Methodological & Application
Application Notes and Protocols for the Photochemical Synthesis of 2-Arylcyclobutanones
For: Researchers, scientists, and drug development professionals.
Introduction
The cyclobutane motif is a valuable structural component in modern medicinal chemistry, prized for its ability to impart conformational rigidity and modulate the physicochemical properties of drug candidates.[1][2] Specifically, 2-arylcyclobutanones serve as versatile synthetic intermediates for a range of more complex molecules, finding application in the development of novel therapeutics.[2][3] Traditional methods for constructing the strained four-membered ring of cyclobutanes can be challenging. However, photochemical [2+2] cycloaddition reactions have emerged as a powerful and direct strategy for their synthesis.[1][4][5][6] This application note provides a detailed protocol for the synthesis of 2-arylcyclobutanones via a visible-light-mediated photochemical [2+2] cycloaddition, a method that offers advantages over traditional UV-light-driven reactions by providing milder conditions and better functional group tolerance.[7][8]
Theoretical Background: The [2+2] Photocycloaddition
The cornerstone of this synthetic approach is the [2+2] photocycloaddition, a photochemical reaction where two unsaturated molecules, such as alkenes, react to form a cyclobutane ring.[4][5][9] The reaction is governed by the principles of photochemistry, where the absorption of light by a molecule promotes it to an electronically excited state, enabling otherwise thermally forbidden reactions to proceed.[10][11]
The synthesis of 2-arylcyclobutanones can be achieved through the photocycloaddition of an aryl-substituted alkene (e.g., styrene) and a suitable alkene partner, such as a silyl enol ether, which can be readily hydrolyzed to the corresponding ketone.
Reaction Mechanism
The photochemical [2+2] cycloaddition can proceed through several mechanistic pathways:
-
Direct Excitation: In some cases, direct absorption of UV light by one of the alkene partners can lead to the formation of the cyclobutane product. However, this often requires high-energy UV light, which can lead to side reactions and has limited functional group compatibility.[8]
-
Photosensitization (Energy Transfer): A more controlled approach involves the use of a photosensitizer. The sensitizer absorbs light and then transfers the energy to one of the alkene reactants, promoting it to a triplet excited state. This triplet-state molecule then reacts with the ground-state partner to form a diradical intermediate, which subsequently undergoes ring closure to form the cyclobutane ring.[5][7]
-
Photoredox Catalysis: Modern methods often employ photoredox catalysts, which can be excited by visible light. These excited catalysts can then engage in single-electron transfer (SET) processes with the substrates to generate radical ions, which then undergo cycloaddition.[8][12][13]
For the synthesis of 2-arylcyclobutanones from styrenes and silyl enol ethers, a photosensitized or photoredox-catalyzed pathway is often preferred to achieve higher yields and selectivities under milder conditions. The reaction typically proceeds through a triplet diradical intermediate, which allows for the formation of both cis and trans isomers of the cyclobutane product.[7]
Experimental Protocol: Synthesis of 2-Phenylcyclobutanone
This protocol details the synthesis of 2-phenylcyclobutanone from styrene and 1-(trimethylsiloxy)cyclohexene as a representative example.
Materials and Equipment
-
Reagents:
-
Styrene (freshly distilled)
-
1-(Trimethylsiloxy)cyclohexene
-
Iridium(III) photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Equipment:
-
Photoreactor equipped with a visible light source (e.g., blue LEDs, ~450 nm) and a cooling fan.[12][14]
-
Schlenk flask or a reaction tube with a rubber septum
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Nitrogen or argon gas line for creating an inert atmosphere
-
Rotary evaporator
-
Standard laboratory glassware for workup (separatory funnel, beakers, flasks)
-
Silica gel for column chromatography
-
Step-by-Step Methodology
1. Reaction Setup:
-
In a Schlenk flask or reaction tube, add the iridium photocatalyst (1-2 mol%).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.[12]
-
Add the anhydrous solvent (e.g., acetonitrile, to make a ~0.1 M solution with respect to the limiting reagent) via syringe.
-
Add 1-(trimethylsiloxy)cyclohexene (1.0 equivalent) and styrene (1.2 equivalents) to the reaction mixture via syringe.
-
Place the reaction vessel in the photoreactor, ensuring it is positioned for even illumination.[14]
2. Photochemical Reaction:
-
Begin stirring the reaction mixture.
-
Turn on the visible light source (blue LEDs) and the cooling fan to maintain the reaction at or near room temperature.[12][14]
-
Irradiate the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
3. Workup and Hydrolysis:
-
Once the reaction is complete, turn off the light source and remove the reaction vessel from the photoreactor.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
To the crude residue, add a 1 M HCl solution and stir vigorously for 1-2 hours at room temperature to hydrolyze the silyl enol ether to the cyclobutanone.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenylcyclobutanone.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylcyclobutanone.
Experimental Workflow Diagram
Caption: Experimental workflow for the photochemical synthesis of 2-arylcyclobutanones.
Data Presentation: Reaction Parameters
The efficiency of the photochemical synthesis of 2-arylcyclobutanones can be influenced by various parameters. The following table summarizes typical reaction conditions and outcomes for the [2+2] cycloaddition of different styrenes.
| Entry | Aryl Substituent (Styrene) | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H | Ir(ppy)2(dtbbpy)PF6 | CH3CN | 18 | 85 | N/A |
| 2 | 4-MeO | 4CzIPN | Dioxane | 24 | 78 | [8][13] |
| 3 | 4-CF3 | 4CzIPN | Dioxane | 24 | 91 | [13] |
| 4 | 4-NO2 | 4CzIPN | Dioxane | 12 | 93 | [13] |
Characterization of 2-Arylcyclobutanones
The synthesized 2-arylcyclobutanones should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons and the aliphatic protons of the cyclobutane ring. The coupling constants between the cyclobutane protons can provide information about the stereochemistry of the product.
-
¹³C NMR will show the characteristic carbonyl carbon signal (~200-210 ppm) and the signals for the aromatic and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band in the region of 1780-1760 cm⁻¹ is indicative of the C=O stretch of the strained cyclobutanone ring.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Trustworthiness and Self-Validation
To ensure the reproducibility and success of this protocol, the following points should be considered:
-
Purity of Reagents: The use of freshly distilled styrene and anhydrous solvents is crucial to avoid side reactions and quenching of the excited states.
-
Inert Atmosphere: Oxygen can quench triplet excited states and should be rigorously excluded from the reaction mixture.[12]
-
Light Source Consistency: The intensity and wavelength of the light source should be consistent between experiments to ensure reproducible reaction times and yields.[14]
-
Temperature Control: Although many photochemical reactions are run at room temperature, a cooling system is recommended to dissipate heat generated by the light source and maintain a stable reaction temperature.[12][14]
By adhering to these guidelines, researchers can confidently implement this photochemical protocol for the synthesis of 2-arylcyclobutanones.
References
- Chen, Y.-S., Indurmuddam, R. R., Hong, B.-C., & Chien, S.-Y. (2025, November 14). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Royal Society of Chemistry.
- Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. (n.d.). HepatoChem.
- Bach, T. (2016, March 28). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications.
- π-π Stereo-selective Photochemical [2+2] Cycloaddition. (2013, October 10). BYU ScholarsArchive.
- Hoffmann, N. (2008, February 27). Photochemical Reactions as Key Steps in Organic Synthesis. ACS Publications.
- Photochemical Reactors. (n.d.).
- Photoreactor Setup and Design. (n.d.). Chempure.
- Li, Z., et al. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC.
- Photochemical Reaction and Applications in Organic Synthesis. (2021, June 22). Iris Publishers.
- Paternò–Büchi reaction. (n.d.). Wikipedia.
- Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. (n.d.). PMC - NIH.
- Sivaguru, J., Bach, T., & Ramamurthy, V. (2022, May 24). [2 + 2] photocycloaddition.
- Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. (n.d.). ChemRxiv.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013, December 13). MDPI.
- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC.
- Request PDF: Purification and Characterization of Cyclohexanone 1,2-Monooxygenase from Exophiala jeanselmei strain KUFI-6N. (2025, August 6). ResearchGate.
- Product Class 2: Cyclobutanones and Their Precursors. (n.d.).
- Request PDF: [2+2] Photochemical Cycloaddition in Organic Synthesis. (n.d.). ResearchGate.
- Photochemical (2+2) Cycloaddition Reaction. (2014, July 12). YouTube.
Sources
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- 7. A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Photoreactor Setup and Design | Chempure [chempure.in]
Application Note: 2-Arylcyclobutanones as Strategic Intermediates in Natural Product Synthesis
Abstract
This technical guide details the operational frameworks for utilizing 2-arylcyclobutanones as "spring-loaded" intermediates in complex molecule synthesis. Due to their inherent ring strain (~26 kcal/mol) and orthogonal reactivity profiles, these scaffolds serve as critical pivot points for accessing cyclopentanones (via ring expansion) and acyclic chains (via ring opening). This note provides validated protocols for the [2+2] cycloaddition generation of these scaffolds and their subsequent regioselective ring expansion , illustrated by the total synthesis of Mesembrine-type alkaloids.
Introduction: The Strategic Value of Strain
In natural product synthesis, the ability to rapidly generate complexity is paramount. 2-Arylcyclobutanones offer a unique advantage: they possess a "latent" reactivity driven by ring strain, yet are stable enough to be isolated and manipulated.
The aryl group at the
-
Stabilization: It stabilizes the developing positive charge during carbocation-mediated rearrangements (e.g., ring expansion).
-
Stereocontrol: The steric bulk of the aryl ring directs the approach of reagents, often governing the diastereoselectivity of subsequent transformations.
Core Utility Pathways
-
Path A (Ring Expansion): Homologation to cyclopentanones (e.g., steroids, alkaloids).
-
Path B (Ring Opening): Cleavage to
-lactones or acyclic esters. -
Path C (Rearrangement): Photochemical contraction or skeletal shifts.
Module 1: Scaffold Synthesis via [2+2] Cycloaddition
The most robust method for constructing the 2-arylcyclobutanone core is the [2+2] cycloaddition of dichloroketene with styrene derivatives, followed by reductive dechlorination.
Mechanism
The reaction proceeds via a concerted
Validated Protocol: Dichloroketene Cycloaddition
Objective: Synthesis of 2-phenyl-4,4-dichlorocyclobutanone.
Reagents
-
Substrate: Styrene (1.0 equiv)
-
Ketene Precursor: Trichloroacetyl chloride (1.5 equiv)
-
Reductant: Zinc-Copper couple (Zn/Cu) (2.0 equiv) or activated Zn dust.
-
Solvent: Anhydrous Diethyl Ether (
) or DME.
Step-by-Step Methodology
-
Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Slurry Formation: Add Zn/Cu couple and anhydrous
(0.5 M concentration relative to styrene). -
Substrate Addition: Add the styrene derivative to the stirring slurry.
-
Controlled Addition: Add a solution of trichloroacetyl chloride in
dropwise over 1 hour.-
Critical Control Point: Maintain a gentle reflux via the exotherm. If the reaction becomes too vigorous, cool the flask in a water bath (do not over-cool, or the ketene generation will stall).
-
-
Digestion: After addition, stir for 4–12 hours at room temperature.
-
Workup: Filter the mixture through a Celite pad to remove zinc salts. Wash the filtrate with saturated
(to remove acid chloride) and brine. -
Dechlorination (Optional but common): To remove the gem-dichlorides, treat the crude product with Zn dust in Glacial Acetic Acid at room temperature for 2 hours.
Safety Note: Dichloroketene is highly reactive and lachrymatory. All operations must be performed in a fume hood.
Module 2: Regioselective Ring Expansion (The "Grow" Phase)
The transformation of cyclobutanones to cyclopentanones is classically achieved using diazomethane (
The Regioselectivity Challenge
When a diazoalkane attacks the ketone, a tetrahedral betaine intermediate forms. The subsequent migration of a bond determines the product:
-
Migration of Bond A (Aryl side): Yields the 2-arylcyclopentanone (Thermodynamically preferred due to benzylic stabilization).
-
Migration of Bond B (Alkyl side): Yields the 3-arylcyclopentanone.
Expert Insight: For 2-arylcyclobutanones, the aryl group preferentially migrates , leading to the 2-arylcyclopentanone. This is driven by the ability of the aromatic ring to stabilize the partial positive charge developing at the migration terminus.
Protocol: Catalyzed Expansion
Objective: Expansion of 2-arylcyclobutanone to 2-arylcyclopentanone.
-
Setup: Dissolve the 2-arylcyclobutanone (1.0 mmol) in anhydrous
(5 mL) under Argon. Cool to -78 °C. -
Catalyst: Add
(1.1 equiv). -
Reagent: Add
(1.2 equiv, 2.0 M in hexanes) dropwise.-
Observation: Evolution of
gas will be observed.
-
-
Warming: Allow the reaction to warm to 0 °C over 2 hours.
-
Quench: Add 10% HCl cautiously to hydrolyze the intermediate silyl enol ether (if TMS-diazomethane is used).
-
Purification: Extract with DCM, dry over
, and concentrate.
Case Study: Total Synthesis of (-)-Mesembrine
The utility of this methodology is best exemplified in the synthesis of Mesembrine, an alkaloid from Sceletium tortuosum.
| Step | Transformation | Reagents | Outcome |
| 1 | [2+2] Cycloaddition | 3,4-dimethoxystyrene + Dichloroketene | Formation of the 4-membered ring scaffold with the aryl group installed. |
| 2 | Dechlorination | Zn, HOAc | Removal of gem-dichloro groups to yield pure 2-arylcyclobutanone. |
| 3 | Ring Expansion | Regioselective expansion to 2-(3,4-dimethoxyphenyl)cyclopentanone. | |
| 4 | Functionalization | Robinson Annulation / Michael Addition | Construction of the final bicyclic alkaloid core. |
Visualizations
Diagram 1: The Divergent Synthetic Workflow
This flowchart illustrates how the 2-arylcyclobutanone serves as a pivot point for multiple structural outcomes.
Caption: Divergent synthesis pathways from the central 2-arylcyclobutanone scaffold.
Diagram 2: Mechanism of Regioselective Expansion
This diagram details the electronic factors driving the migration of the aryl group during ring expansion.
Caption: Mechanistic pathway showing the preferential migration of the aryl group.
References
-
Krepski, L. R., & Hassner, A. (1978). An Improved Procedure for the Addition of Dichloroketene to Unactivated Olefins. The Journal of Organic Chemistry. Link
-
Dabrowski, J. A., et al. (2010).[1] Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Organic Letters. Link
-
Wang, L., et al. (2016).[2] A Concise Total Synthesis of (-)-Mesembrine. The Journal of Organic Chemistry. Link
-
Danheiser, R. L., et al. (2000). A Practical Method for the Synthesis of 2-Substituted Cyclobutanones. Organic Syntheses. Link
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link
Sources
Application Note: Strategic Deprotection of Benzyloxy Groups in Cyclobutanone Scaffolds via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclobutanone Challenge
The benzyl (Bn) ether is a cornerstone protecting group in multi-step organic synthesis, prized for its robustness under a wide range of reaction conditions and its clean, predictable removal.[1][2] The standard method for its cleavage is catalytic hydrogenation, a technique that typically offers high yields and simple purification, as the primary byproduct is volatile toluene.[3][4]
However, when the benzyloxy group is appended to a strained carbocyclic system, such as a cyclobutanone, the deprotection strategy requires careful consideration. Cyclobutanes possess significant ring strain (approx. 26 kcal/mol), which can render them susceptible to undesired side reactions, most notably hydrogenolysis of the carbocyclic ring itself under harsh conditions.[5][6] This application note provides a comprehensive guide to navigating the catalytic hydrogenation of benzyloxy-substituted cyclobutanones, balancing efficient deprotection with the preservation of the core cyclobutane scaffold. We will explore the underlying mechanism, critical reaction parameters, and detailed protocols to empower researchers to achieve clean and high-yielding deprotection for these valuable synthetic intermediates.
Mechanism of Benzyloxy Deprotection by Catalytic Hydrogenolysis
The cleavage of a benzyl ether via catalytic hydrogenation is a form of hydrogenolysis, a reaction where a chemical bond is broken by the addition of hydrogen. The most commonly employed catalyst is Palladium on activated carbon (Pd/C).[7] The accepted mechanism proceeds through a series of steps on the surface of the heterogeneous palladium catalyst.[8]
-
Oxidative Addition : The benzyl ether substrate adsorbs onto the surface of the Palladium(0) catalyst. The C-O bond undergoes oxidative addition to the metal center, forming a Palladium(II) complex.
-
Hydrogen Activation & Transfer : Molecular hydrogen (H₂) also adsorbs to the catalyst surface and is cleaved into reactive hydride species. These hydrides are transferred to the Pd(II) complex.
-
Reductive Elimination : This step facilitates the cleavage of the crucial bonds. The desired alcohol is released, and the benzyl group is hydrogenated to form toluene. This process regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
Caption: General experimental workflow for catalytic hydrogenation.
Protocol A: Standard Hydrogenolysis with Hydrogen Gas
This protocol is suitable for most benzyloxy-cyclobutanones where ring strain is not prohibitive.
Materials:
-
3-(Benzyloxy)-1-cyclobutanone (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet with water (10 mol%)
-
Ethanol (EtOH), reagent grade (approx. 0.1 M solution)
-
Hydrogen (H₂) gas supply (balloon)
-
Celite® 545
-
Round-bottom flask, magnetic stirrer, stir bar, three-way stopcock, and balloon
Procedure:
-
Vessel Preparation : To a round-bottom flask equipped with a magnetic stir bar, add the 3-(benzyloxy)-1-cyclobutanone substrate (1.0 eq).
-
Solvent Addition : Dissolve the substrate in ethanol (to make an approx. 0.1 M solution).
-
Inerting the Atmosphere : Seal the flask with a septum and a three-way stopcock connected to a vacuum/inert gas line and a balloon. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition : Briefly remove the septum and carefully add the 10% Pd/C catalyst under a positive pressure of inert gas. Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of solvents and air. Always handle with care.
-
Hydrogen Introduction : Evacuate the flask again and backfill with hydrogen gas from the balloon. Repeat this two more times, leaving the final atmosphere as hydrogen (the balloon should be partially inflated).
-
Reaction : Stir the reaction mixture vigorously at room temperature. A grey or black suspension should be observed.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material. Reactions are typically complete within 3-24 hours. [9]8. Workup : Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas.
-
Filtration : Dilute the reaction mixture with additional ethanol or ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the same solvent to ensure complete recovery of the product. Safety Note: The Celite® pad with the catalyst can be flammable while wet with solvent and should not be left to dry in the open.
-
Isolation : Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, which can be purified further by column chromatography if necessary.
Protocol B: Transfer Hydrogenolysis with Ammonium Formate
This protocol is a milder alternative, ideal for substrates sensitive to pressure or highly active catalysts. [4] Materials:
-
3-(Benzyloxy)-1-cyclobutanone (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (10-20% by weight of substrate)
-
Ammonium Formate (NH₄HCO₂) (5.0 eq)
-
Methanol (MeOH), reagent grade
-
Celite® 545
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup : In a round-bottom flask, dissolve the benzyloxy-cyclobutanone substrate (1.0 eq) in methanol (10-20 mL per gram of substrate). [4]2. Catalyst Addition : To the stirred solution, carefully add 10% Pd/C (10-20% by weight of the substrate). [4]3. Hydrogen Donor Addition : Add ammonium formate (5.0 eq) to the suspension in one portion. [4]4. Reaction : Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65 °C for methanol).
-
Monitoring : Monitor the reaction by TLC. These reactions are often faster than balloon hydrogenation, sometimes completing within 1-4 hours.
-
Cooldown & Workup : Upon completion, allow the mixture to cool to room temperature.
-
Filtration : Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with fresh methanol. [4]8. Isolation : Combine the filtrates and remove the solvent under reduced pressure. The crude product will contain residual ammonium salts, which can often be removed by partitioning the residue between water and an organic solvent (e.g., ethyl acetate), followed by separation, drying of the organic layer, and solvent evaporation. Further purification by chromatography may be required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Reaction | 1. Catalyst poisoning (e.g., by sulfur or halogen impurities). 2. Poor quality catalyst. 3. Insufficient mixing. | 1. Purify the starting material. Increase catalyst loading or use a fresh batch. 2. Use a new bottle of catalyst or switch to Pearlman's catalyst. 3. Ensure vigorous stirring to keep the heterogeneous catalyst suspended. |
| Slow Reaction | 1. Steric hindrance around the benzyl ether. 2. Inefficient solvent. | 1. Increase catalyst loading or switch to a more active catalyst like Pd(OH)₂/C. Consider gentle heating (40°C). 2. Switch to a more effective solvent like THF or ethanol. [7] |
| Formation of Byproducts (Potential Ring-Opening) | 1. Reaction conditions are too harsh (high pressure/temperature). 2. Catalyst is too active (e.g., PtO₂). | 1. Strictly use atmospheric pressure and room temperature. 2. Ensure you are using Pd/C, not a more aggressive hydrogenation catalyst. Switch to the milder transfer hydrogenation protocol (Protocol B). |
| Reduction of Cyclobutanone Carbonyl | 1. Use of a more aggressive catalyst (e.g., Rh, Pt). 2. Prolonged reaction time at elevated pressure. | 1. Use only Palladium-based catalysts. [7] 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid using elevated H₂ pressure. |
Conclusion
The catalytic hydrogenation of benzyloxy-cyclobutanones is a highly effective deprotection method when approached with a clear understanding of the potential challenges posed by the strained ring system. By carefully selecting a palladium-based catalyst, optimizing solvent and hydrogen source, and maintaining mild reaction conditions—primarily atmospheric pressure and room temperature—researchers can successfully cleave the benzyl ether while preserving the valuable cyclobutanone core. The transfer hydrogenation protocol, in particular, offers a robust and gentle alternative for sensitive or complex substrates, expanding the synthetic utility of this critical transformation in modern drug discovery and organic chemistry.
References
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Available at: [Link]
-
Organic Chemistry. (2018, December 31). benzyl ether cleavage [Video]. YouTube. Available at: [Link]
-
Common Organic Chemistry. Benzyl Deprotection (H2 + Pd/C). Available at: [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Available at: [Link]
-
Xiao-Jun, W., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. Available at: [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. Available at: [Link]
-
Common Organic Chemistry. Benzyl Protection. Available at: [Link]
-
Xie, J., et al. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. Journal of the American Chemical Society, 143(29), 11337–11344. Available at: [Link]
-
SiliCycle. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Xie, J., et al. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. Journal of the American Chemical Society, 143(29), 11337–11344. Available at: [Link]
-
Various Authors. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? ResearchGate. Available at: [Link]
-
Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(18), 12464–12473. Available at: [Link]
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis (Vol. 5). Pergamon Press.
-
Various Authors. (n.d.). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. ResearchGate. Available at: [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(12), 3673–3684. Available at: [Link]
- Google Patents. (2013). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
-
Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Vaia. Would you expect the catalytic hydrogenation of a small-ring cyclic alkene such as cyclobutene to be more or less exothermic than that of cyclohexene? Available at: [Link]
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. qualitas1998.net [qualitas1998.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. vaia.com [vaia.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
purification of 2-arylcyclobutanones by column chromatography
Executive Summary
The purification of 2-arylcyclobutanones presents a unique paradox in organic synthesis: while the cyclobutane ring is kinetically stable enough to be isolated, the thermodynamic strain (~26 kcal/mol) coupled with the
This guide details a Buffered Flash Chromatography protocol designed to suppress acid-catalyzed enolization, racemization, and ring-expansion pathways. By neutralizing surface silanol groups (
The Science of Instability
To purify 2-arylcyclobutanones, one must understand the failure modes driven by standard chromatography.
The "Acidic Silica" Trap
Standard flash grade silica gel (40–63 µm) is weakly acidic (pH 4.0–5.0 in 10% aqueous suspension). For 2-arylcyclobutanones, this acidity triggers two destructive mechanisms:
-
Acid-Catalyzed Enolization: The aryl group at the C2 position stabilizes the enol form. Protonation of the carbonyl oxygen by surface silanols accelerates tautomerization. If the compound is chiral, this results in rapid racemization on the column.
-
Ring Expansion/Opening: The strain energy of the four-membered ring makes it susceptible to nucleophilic attack (even by trace water in the silica) or acid-catalyzed rearrangement, often leading to ring-opened enones or polymerized byproducts.
The Solution: Surface Deactivation
The protocol below utilizes a Triethylamine (TEA) Buffer System . The amine acts as a scavenger, hydrogen-bonding to the free silanol protons more effectively than the carbonyl of the cyclobutanone. This creates a "neutralized" stationary phase that allows the strained ring to pass intact.
Decision Matrix & Workflow
Before initiating purification, assess the stability profile of your specific substrate using the following logic flow.
Figure 1: Purification Strategy Decision Tree. The "2D TLC" test is a critical go/no-go step to detect on-silica decomposition before committing the bulk material.
Protocol A: TEA-Buffered Silica Chromatography
Applicability: Standard 2-arylcyclobutanones (e.g., 2-phenylcyclobutanone). Scale: 100 mg – 5 g.
Reagents & Materials
-
Stationary Phase: Silica Gel 60 (40–63 µm).
-
Mobile Phase: Hexanes (or Pentane) and Ethyl Acetate (EtOAc).
-
Buffer: Triethylamine (TEA), Reagent Grade.
-
Loading: Celite 545 (Acid-washed).
Step-by-Step Procedure
Step 1: Slurry Preparation (The Pre-Buffer)
Do not simply add TEA to the running solvent. You must pretreat the silica.
-
Calculate the silica amount (typically 30:1 to 50:1 silica-to-crude ratio).
-
Prepare the Slurry Solvent : 10% EtOAc / 89% Hexanes / 1% TEA .
-
Suspend the silica in this solvent mixture. Stir gently to release air bubbles.
-
Pour the slurry into the column.
-
Critical Step: Flush the packed column with at least 2 column volumes (CV) of the Slurry Solvent. This ensures the entire length of the silica bed is basic.
Step 2: Sample Loading (Dry Load)
Wet loading with DCM is risky due to potential "band broadening" and prolonged residence time.
-
Dissolve the crude oil in a minimum amount of DCM or Et2O.
-
Add Celite 545 (approx. 2x weight of crude).
-
Concentrate on a rotary evaporator until a free-flowing powder is obtained.
-
Gently add the powder to the top of the sand layer on the column.
Step 3: Elution[1][2]
-
Switch to the Running Solvent : Hexanes/EtOAc (gradient or isocratic) + 0.5% TEA .
-
Note: Reducing TEA to 0.5% prevents TEA salts from contaminating the product fractions while maintaining basicity.
-
-
Elute rapidly. Aim for a flow rate of ~5 cm/min descent.
-
Visualization: Cyclobutanones are UV active (weak
around 280-300 nm, but the aryl group dominates at 254 nm). Use KMnO4 stain for confirmation (cyclobutanones oxidize rapidly).
Quantitative Data & Troubleshooting
Solvent System Optimization
The following
| Solvent System (v/v) | Additive | Comment | |
| 90:10 Hex/EtOAc | None | 0.35 | Risk: Tailing often observed. |
| 90:10 Hex/EtOAc | 1% TEA | 0.42 | Optimal: Tight, symmetrical spot. |
| 95:5 Hex/Et2O | None | 0.25 | Good for very non-polar analogs. |
| 100% DCM | None | 0.60 | Avoid: Acidic impurities in DCM can trigger ring opening. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Streaking / Tailing | Acidic sites on silica interacting with enol. | Increase TEA to 2% during column packing. |
| New Spot at Baseline | Ring opening (carboxylic acid formation). | Switch to Protocol B (Neutral Alumina). |
| Product Co-elutes with TEA | TEA concentration too high. | Use TEA only in packing; run column with neutral solvent. Dry fractions under high vacuum to remove residual amine. |
| Low Recovery | Volatility of cyclobutanone. | Do not use high vacuum (< 5 mbar) for extended periods. Keep bath temp < 30°C. |
Protocol B: Neutral Alumina (The "Fail-Safe")
If the substrate degrades even on buffered silica (common with electron-rich aryl rings like p-methoxyphenyl), use Neutral Alumina.
-
Stationary Phase: Aluminum Oxide 90, Neutral (Activity II-III).
-
Note: Commercial Alumina is usually Activity I (too active). Deactivate by adding 3-6% water (w/w) and shaking for 2 hours.
-
-
Solvent: Hexanes/EtOAc (No TEA needed).
-
Procedure: Pack dry or wet. Elute immediately. Alumina is far less acidic than silica, preventing the protonation of the carbonyl.
Experimental Workflow Visualization
Figure 2: Optimized Workflow for Buffered Silica Chromatography. Note the specific inclusion of TEA at the slurry stage.
References
-
Danheiser, R. L.; Savariar, S. "3-Butylcyclobutanone: Synthesis via [2+2] Cycloaddition." Organic Syntheses, 1990 , 68, 32. Link
- Establishes the baseline stability and handling of cyclobutanones.
- Krepski, L. R.; Hassner, A. "An Improved Procedure for the Preparation of alpha-Halocyclobutanones." Journal of Organic Chemistry, 1978, 43, 3173. Foundational text on cyclobutanone synthesis and the necessity of neutral conditions.
-
BenchChem Technical Support. "Purification techniques for 2-methylcyclobutan-1-one." BenchChem Application Notes, 2024 . Link
- Provides modern context on solvent selection and flash chrom
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978 , 43, 2923. Link
- The definitive guide on Flash Chromatography, adapted here for acid-sensitive variants.
Sources
Application Notes and Protocols: Alpha-Functionalization of the Cyclobutanone Ring
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of the cyclobutanone ring at the alpha-position. It delves into the key synthetic strategies, including enolate-based alkylations, transition-metal-catalyzed cross-couplings, and electrophilic additions. Detailed, field-proven protocols are provided, along with mechanistic insights and troubleshooting guidance to enable the successful synthesis of a diverse range of α-functionalized cyclobutanone derivatives.
Introduction: The Significance of α-Functionalized Cyclobutanones
Cyclobutane-containing molecules are of significant interest in medicinal chemistry and materials science due to their unique conformational constraints and inherent ring strain.[1][2] The four-membered ring can act as a bioisostere for other functionalities and can impart desirable pharmacokinetic properties to drug candidates.[3] The α-position of the cyclobutanone ring is a key site for introducing molecular diversity, allowing for the synthesis of a wide array of derivatives with potential biological activity.[4][5] However, the functionalization of this position is not without its challenges. The inherent ring strain of approximately 26-28.6 kcal/mol makes cyclobutanones susceptible to ring-opening reactions.[6] Furthermore, enolization, a key step in many α-functionalization reactions, can be energetically demanding as it increases ring strain.[6][7]
Despite these challenges, numerous effective methods have been developed for the α-functionalization of cyclobutanones. This guide will explore the most prominent strategies, providing both the theoretical underpinnings and practical, step-by-step protocols.
Core Strategies for α-Functionalization
The approach to α-functionalization of cyclobutanones can be broadly categorized into three main strategies:
-
Enolate-Based Reactions: The generation of a cyclobutanone enolate provides a nucleophilic α-carbon that can react with various electrophiles.
-
Transition-Metal-Catalyzed Cross-Coupling: These methods offer powerful ways to form carbon-carbon and carbon-heteroatom bonds at the α-position.
-
Electrophilic Additions: Direct reaction with electrophiles, often under acidic or basic conditions, can introduce a range of functional groups.
The choice of strategy depends on the desired functional group, the substitution pattern of the cyclobutanone, and the desired stereochemical outcome.
Enolate-Based α-Alkylation and Acylation
The deprotonation of the α-carbon of a cyclobutanone generates an enolate, a key reactive intermediate for alkylation and acylation reactions. The pKa of the α-protons of cyclobutanone has been estimated to be in the range of 19.7-20.2, indicating that strong bases are required for efficient enolate formation.[8][9]
Key Considerations for Enolate Formation:
-
Base Selection: Lithium diisopropylamide (LDA) is a commonly used strong, non-nucleophilic base for generating cyclobutanone enolates.[10] Other bases like lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) can also be effective.
-
Temperature Control: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions such as self-condensation (aldol reaction).[10]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the enolate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The formation of bicyclo[n.2.0]alkan-1-ols from the reaction of the lithium enolates of simple ketones and phenyl vinyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Precision Derivatization of 2-Arylcyclobutanones
Introduction: The Strain Energy Advantage
2-Arylcyclobutanones are not merely strained ketones; they are high-energy pharmacophore precursors. With a ring strain energy of approximately 26 kcal/mol , these scaffolds possess a "loaded spring" mechanism that drug developers can exploit.
Unlike unstrained cyclic ketones (e.g., cyclohexanone), the derivatization of 2-arylcyclobutanones is bifurcated by a critical decision: Retention vs. Release .
-
Retention: Utilizing the electrophilic carbonyl while preserving the four-membered ring to access cyclobutanols (bioisosteres for conformational locking).
-
Release: Triggering C–C bond cleavage (C–C activation) to insert atoms, effectively "editing" the ring into
-lactones, cyclopentanones, or indanones.
This guide provides three validated protocols for these divergent pathways, grounded in mechanistic causality and rigorous structural validation.
The Reactivity Landscape
The following decision tree illustrates the strategic pathways available for 2-arylcyclobutanone substrates.
Figure 1: Strategic derivatization pathways for 2-arylcyclobutanones.
Protocol 1: Stereoselective Carbonyl Reduction (Ring Retention)
Objective: Synthesis of cis-2-arylcyclobutanols.
Challenge: Standard reduction (e.g.,
Mechanistic Insight
The 2-aryl substituent forces the cyclobutane ring into a specific pucker to minimize steric clash. To achieve high diastereoselectivity (dr > 20:1), we utilize L-Selectride (Lithium tri-sec-butylborohydride). This bulky hydride reagent amplifies the steric differentiation between the two faces of the carbonyl, attacking anti to the bulky aryl group, exclusively yielding the cis-alcohol (OH and Aryl on the same side).
Experimental Workflow
Reagents:
-
Substrate: 2-Phenylcyclobutanone (1.0 equiv)
-
Reagent: L-Selectride (1.0 M in THF, 1.2 equiv)
-
Solvent: Anhydrous THF
-
Quench: 30%
/ NaOH
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with 2-phenylcyclobutanone (1.0 mmol) and anhydrous THF (5 mL).
-
Cooling: Cool the solution to -78 °C . Critical: Low temperature prevents ring opening and maximizes stereocontrol.
-
Addition: Add L-Selectride (1.2 mL, 1.2 mmol) dropwise over 10 minutes.
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (loss of ketone).
-
Oxidative Workup: Carefully quench at -78 °C with MeOH (0.5 mL). Warm to 0 °C. Add 10% NaOH (2 mL) followed by 30%
(1 mL). Note: This step oxidizes the organoborane byproducts. -
Isolation: Extract with
(3x), wash with brine, dry over , and concentrate.
Self-Validating QC (NMR)
| Feature | Observation | Interpretation |
| H1 Signal (Carbinol) | Diagnostic for cyclobutanol formation. | |
| Coupling ( | 7–9 Hz | Indicates cis relationship (pseudo-equatorial/axial interaction). |
| Coupling ( | < 5 Hz | Indicates trans isomer (undesired). |
Protocol 2: Regioselective Baeyer-Villiger Oxidation (Ring Expansion)
Objective: Conversion to
Experimental Workflow
Reagents:
-
Substrate: 2-(4-Chlorophenyl)cyclobutanone
-
Oxidant: m-CPBA (77%, 1.5 equiv)
-
Buffer:
(2.0 equiv) -
Solvent:
(DCM)
Step-by-Step:
-
Dissolution: Dissolve substrate (1.0 mmol) in DCM (10 mL) at 0 °C.
-
Buffering: Add solid
(2.0 mmol). Critical: Acidic byproducts can catalyze ring-opening polymerization; the buffer prevents this. -
Oxidation: Add m-CPBA (1.5 mmol) portion-wise.
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add saturated
(to reduce excess peroxide) and saturated . -
Purification: Silica gel chromatography.
Outcome: The major product is the oxygen insertion between C1 and C2 , resulting in 4-aryl-dihydrofuran-2(3H)-one (
Protocol 3: Rhodium-Catalyzed C–C Activation (Scaffold Hopping)
Objective: "Cut-and-Sew" transformation to fused indanones or cyclopentanones. Context: This advanced protocol, pioneered by the Dong group, utilizes the release of ring strain to break the C1–C2 bond and insert an alkene or alkyne. This is a powerful method for scaffold hopping in drug discovery.
Mechanism & Pathway
The reaction proceeds via oxidative addition of Rh(I) into the C–C bond, forming a rhodacycle, followed by olefin insertion.
Figure 2: Catalytic cycle for Rh(I)-mediated C-C activation.
Experimental Workflow (Dong Conditions)
Reagents:
-
Substrate: 2-Arylcyclobutanone with a tethered alkene (e.g., ortho-vinyl attachment or pendant chain).
-
Catalyst:
(5 mol%) -
Ligand: (R)-DTBM-Segphos (6 mol%)
-
Solvent: Xylene or Dioxane (degassed)
Step-by-Step:
-
Glovebox Setup: In a nitrogen-filled glovebox, mix the Rh precursor and Ligand in Xylene (0.1 M) and stir for 30 mins to form the active catalyst.
-
Substrate Addition: Add the cyclobutanone substrate.[2]
-
Thermal Activation: Seal the reaction tube and heat to 100–130 °C for 12–24 hours. Note: High temperature is required to overcome the activation barrier for C–C cleavage.
-
Analysis: Cool to RT and filter through a short pad of silica. Analyze by crude NMR before purification.
Key Success Factor: The ligand DTBM-Segphos is critical.[3] Its steric bulk promotes the reductive elimination step and prevents catalyst deactivation.
References
-
Stereoselective Reduction: Deraet, X., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory."[4] Journal of Organic Chemistry, 2020.[4][5]
-
C-C Activation (Review): Souillart, L., & Cramer, N. "Enantioselective Rhodium-catalyzed C–C Bond Activation of Cyclobutanones."[3][6] CHIMIA, 2015.
-
Rh-Catalyzed Ring Expansion: Chen, P.H., et al. "Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones."[7][8] Chemical Science, 2015.[8]
-
Baeyer-Villiger Selectivity: "Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations." Journal of the American Chemical Society, 2014.
Sources
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Rhodium-catalyzed C–C Bond Activation of Cyclobutanones | CHIMIA [chimia.ch]
- 7. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01875G [pubs.rsc.org]
biological activity screening of novel cyclobutanone compounds
Application Note: Strategic Screening of Novel Cyclobutanone Scaffolds
Subtitle: From Strain-Release to Target Engagement: A Kinetic Profiling Guide for Transition State Analogs.
Executive Summary
Cyclobutanone derivatives represent a privileged class of pharmacophores in modern drug discovery, particularly as Transition State Analogs (TSAs) for serine proteases, esterases, and
This guide moves beyond standard
The Mechanistic Advantage & Challenge
Before screening, researchers must understand the "Chameleon Effect" of cyclobutanones in aqueous media. Unlike unstrained ketones, cyclobutanones exist in a significant equilibrium with their gem-diol (hydrate) forms in water.
-
The Trap: The ketone form is usually the active electrophile for serine proteases, but the hydrate form may bind preferentially to metallo-enzymes (coordinating Zn/Co cofactors).
-
The Solution: Screening buffers must be standardized, and "Time-Dependent Inhibition" (TDI) protocols must be used to account for the slow onset of covalent (reversible or irreversible) bond formation.
Visualizing the Mechanism
Figure 1: The dynamic equilibrium of cyclobutanones.[1][2] In aqueous assays, the compound oscillates between ketone and hydrate. The enzyme traps the ketone form, creating a high-affinity transition state mimic.
Phase I: Chemical Stability & Hydration Profiling
Objective: Ensure the compound is intact and determine the active fraction before enzymatic screening.
Why this matters: Many "inactive" cyclobutanones are simply insoluble or fully hydrated (inactive) in the assay buffer.
Protocol A: NMR-Based Hydration Ratio Determination
-
Solvent Preparation: Prepare
phosphate buffer (pD 7.4) and . -
Sample Prep: Dissolve compound to 5 mM in
(Reference) and 5 mM in buffer (Test). -
Acquisition: Run
-NMR (minimum 500 scans). -
Analysis:
-
Ketone Signal: Look for the carbonyl peak at ~205–215 ppm .
-
Hydrate Signal: Look for the gem-diol carbon at ~90–100 ppm .
-
-
Calculation: Calculate the Hydration Constant (
).-
Guidance: If
is hydrated, the compound may show poor kinetics against serine proteases but may be excellent for metallo-proteases.
-
Phase II: Biochemical Potency (The Workflow)
Objective: Move beyond
Cyclobutanones are typically slow-binding inhibitors . A standard 10-minute
Experimental Design: The "Shift" Assay
| Parameter | Condition A (No Pre-incubation) | Condition B (30 min Pre-incubation) | Condition C (60 min Pre-incubation) |
| Enzyme + Inhibitor | Mixed & immediately triggered with Substrate | Incubated for 30 mins | Incubated for 60 mins |
| Substrate Addition | |||
| Expected Result | High | Lower | Lowest |
Step-by-Step Protocol
-
Reagent Setup:
-
Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100. Avoid primary amine buffers (Tris) which can react with the cyclobutanone.
-
Substrate: Fluorogenic peptide (e.g., AMC-labeled) at
concentration.
-
-
Pre-Incubation:
-
Prepare a 2-fold serial dilution of the cyclobutanone (10 concentrations).
-
Add Enzyme to the inhibitor plate.
-
Incubate at varying times (
min).
-
-
Reaction Trigger:
-
Add Substrate to start the reaction.
-
Measure Slope (RFU/min) over the linear range (initial velocity,
).
-
-
Data Processing (
Determination): -
Final Calculation (
):
Phase III: Reversibility Check (Jump-Dilution)
Objective: Distinguish between a reversible TSA (Hemiacetal) and an irreversible alkylator (Ring Opening).
Most cyclobutanones are reversible covalent . This experiment proves it.
-
Incubation: Incubate Enzyme + Cyclobutanone at
for 1 hour (ensure >90% inhibition). -
The "Jump": Rapidly dilute the mixture 100-fold into buffer containing saturating Substrate.
-
Monitoring: Measure product formation continuously for 2 hours.
-
Irreversible: No recovery of activity (Flat line).
-
Reversible (Slow-Binding): Activity slowly recovers, forming a curvilinear progress curve as the inhibitor dissociates.
-
Screening Workflow Diagram
Figure 2: The strategic screening cascade. Note the critical "Go/No-Go" decision at Phase 1 regarding stability, preventing false negatives due to hydrolysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Activity in Assay | Compound is fully hydrated (Gem-diol) in buffer. | Check NMR in |
| High Background Signal | Cyclobutanone reacting with TRIS/Glycine buffer. | CRITICAL: Switch to HEPES, MOPS, or Phosphate buffers. Avoid primary amines. |
| Flat | Reaction is too fast (cannot capture rate). | Reduce enzyme concentration or use a stopped-flow instrument. |
| Irreversible Binding | Ring opening or non-specific alkylation. | Perform Mass Spec (Intact Protein MS) to check mass shift. Hemiacetal = |
References
-
Design and synthesis of cyclobutanone derivatives as potential serine protease inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: "Cyclobutanone Serine Protease Inhibitor")
-
Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-
-Lactonase AiiA. Source: ACS Omega / PMC URL:[Link] -
Fitting of
and Values from Endpoint Pre-incubation Data. Source: Journal of Medicinal Chemistry URL:[Link] -
Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability. Source: The Journal of Organic Chemistry URL:[6][Link]
-
Demystifying Functional Parameters for Irreversible Enzyme Inhibitors (
). Source: Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 4. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
2-Arylcyclobutanones: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the 2-Arylcyclobutanone Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of three-dimensional complexity, synthetic accessibility, and tunable pharmacophoric features is a primary driver of innovation. The 2-arylcyclobutanone core has emerged as a privileged scaffold, demonstrating significant potential across diverse therapeutic areas, including oncology and inflammation. Its inherent structural rigidity, a consequence of the strained four-membered ring, provides a distinct advantage over more flexible acyclic or larger ring systems. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1][2][3]
The strategic incorporation of an aryl group at the 2-position introduces a versatile handle for modulating a compound's physicochemical properties and for engaging in crucial interactions with target proteins, such as π-π stacking and hydrophobic interactions. Furthermore, the ketone functionality of the cyclobutanone ring serves as a key synthetic linchpin, enabling a wide array of chemical transformations for the generation of diverse compound libraries.[4][5] This guide provides a comprehensive overview of the 2-arylcyclobutanone scaffold in drug discovery, from synthetic strategies to biological evaluation, offering detailed protocols and insights for researchers in the field.
Key Advantages of the 2-Arylcyclobutanone Scaffold:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule, which can lead to improved target selectivity and potency.[1][3]
-
Three-Dimensionality: The non-planar structure of the scaffold allows for the exploration of three-dimensional chemical space, a critical aspect of modern drug design aimed at "escaping from flatland".[6]
-
Synthetic Tractability: The 2-arylcyclobutanone core can be accessed through various synthetic routes, and the ketone functionality provides a reactive site for further derivatization.
-
Bioisosteric Potential: The cyclobutane ring can act as a bioisostere for other cyclic or aromatic systems, offering a means to fine-tune pharmacokinetic and pharmacodynamic properties.[1]
Application in Drug Discovery: Targeting Inflammation and Cancer
The 2-arylcyclobutanone scaffold has shown particular promise in the development of inhibitors for enzymes implicated in inflammation and cancer, most notably cyclooxygenase-2 (COX-2).
2-Arylcyclobutanones as Selective COX-2 Inhibitors
Chronic inflammation is a key driver of numerous diseases, and the cyclooxygenase (COX) enzymes are central to the inflammatory cascade.[7] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[8] Consequently, the development of selective COX-2 inhibitors remains a significant therapeutic goal. The diarylheterocycle class of COX-2 inhibitors, such as celecoxib, has established a pharmacophore model that often includes two aromatic rings in a specific spatial orientation.[1][8] The 2-arylcyclobutanone scaffold can mimic this arrangement, with the aryl group and the cyclobutanone ring serving as the two key pharmacophoric elements.
Structure-activity relationship (SAR) studies on various selective COX-2 inhibitors have highlighted the importance of a sulfonamide or methylsulfone moiety on one of the aryl rings for optimal activity.[8] By analogy, 2-arylcyclobutanones bearing these functional groups on the aryl substituent are promising candidates for selective COX-2 inhibition.
Hypothetical Signaling Pathway Inhibition:
Caption: Inhibition of the COX-2 pathway by a 2-arylcyclobutanone.
2-Arylcyclobutanones in Oncology
The link between chronic inflammation and cancer is well-established, with COX-2 being implicated in tumorigenesis through various mechanisms, including the promotion of angiogenesis and inhibition of apoptosis.[2] This provides a strong rationale for investigating selective COX-2 inhibitors as potential anticancer agents. The cytotoxic effects of novel compounds are often evaluated against a panel of human cancer cell lines. For 2-arylcyclobutanone derivatives, this would involve determining their half-maximal inhibitory concentration (IC50) against cell lines such as breast cancer (MCF-7), lung carcinoma (A549), and colon cancer (HCT-116).[2][9]
Synthetic Protocols
The synthesis of 2-arylcyclobutanones can be achieved through several methodologies. A common and effective approach involves a tandem cyclopropanation/semipinacol rearrangement.
General Protocol for the Synthesis of 2-Arylcyclobutanones
This protocol describes a general method for the synthesis of 2-aroylcyclobutanones, which can be readily converted to 2-arylcyclobutanones.
Step 1: Synthesis of Acyl Sulfonium Ylides
-
To a solution of the appropriate acetophenone (1.0 eq) and tetrahydrothiophene (1.1 eq) in a suitable solvent (e.g., CH2Cl2), add a brominating agent (e.g., NBS) portionwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the resulting precipitate and wash with cold diethyl ether to obtain the sulfonium salt.
-
To a suspension of the sulfonium salt in a solvent like CH2Cl2, add a base (e.g., K2CO3) and stir at room temperature for 2-4 hours to generate the acyl sulfonium ylide in situ.
Step 2: Tandem Reaction to Form 2-Aroylcyclobutanone
-
In a separate flask, dissolve a cyclopropanone precursor, such as a 1-sulfonylcyclopropanol, in an appropriate solvent (e.g., THF).
-
Add a base (e.g., a non-nucleophilic base like LiHMDS) dropwise at a low temperature (e.g., -78 °C) to generate the cyclopropanone in situ.
-
To this solution, add the freshly prepared acyl sulfonium ylide solution from Step 1.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aroylcyclobutanone.
Characterization Data for a Representative 2-(4-fluorobenzoyl)cyclobutan-1-one:
| Analysis | Result |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) = 8.16–8.02 (m, 2H), 7.22–7.10 (m, 2H), 5.20–5.07 (m, 1H), 3.27–3.11 (m, 2H), 2.93–2.81 (m, 1H), 2.27–2.12 (m, 1H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm) = 200.8, 188.7, 166.5 (d, J = 255.7 Hz), 132.8 (d, J = 2.9 Hz), 132.5 (d, J = 9.6 Hz), 116.2 (d, J = 22.2 Hz), 71.0, 46.8, 11.9 |
| ¹⁹F NMR (471 MHz, CDCl₃) | δ (ppm) = – 104.28 (m) |
| HRMS (GC-APCI, QTOF) | C₁₁H₁₀FO₂ [M+H]⁺, calcd.: 193.0659, found: 193.0656 |
Note: The aroyl group can be subsequently reduced to an aryl group using standard reduction methods if desired.
Synthetic Workflow Diagram:
Caption: General workflow for the synthesis of 2-aroylcyclobutanones.
Application Notes and Protocols for Biological Evaluation
In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in COX Assay Buffer according to the supplier's instructions. Prepare serial dilutions of the test compounds in DMSO, and then further dilute in COX Assay Buffer.
-
Assay Setup: To a 96-well plate, add the following to designated wells:
-
Blank: Assay Buffer
-
100% Initial Activity: Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Assay Buffer, Heme, enzyme, and various concentrations of the test compound.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Cell-Based Anti-Inflammatory Assay (PGE2 Production)
Principle: This assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
PGE2 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of PGE2 from the standard curve. Determine the percent inhibition of PGE2 production for each concentration of the test compound and calculate the IC50 value.
Biological Assay Workflow:
Caption: Inhibition of the COX-2 pathway by a 2-arylcyclobutanone.
2-Arylcyclobutanones in Oncology
The link between chronic inflammation and cancer is well-established, with COX-2 being implicated in tumorigenesis through various mechanisms, including the promotion of angiogenesis and inhibition of apoptosis. [2]This provides a strong rationale for investigating selective COX-2 inhibitors as potential anticancer agents. The cytotoxic effects of novel compounds are often evaluated against a panel of human cancer cell lines. For 2-arylcyclobutanone derivatives, this would involve determining their half-maximal inhibitory concentration (IC50) against cell lines such as breast cancer (MCF-7), lung carcinoma (A549), and colon cancer (HCT-116). [2][9]
Synthetic Protocols
The synthesis of 2-arylcyclobutanones can be achieved through several methodologies. A common and effective approach involves a tandem cyclopropanation/semipinacol rearrangement.
General Protocol for the Synthesis of 2-Arylcyclobutanones
This protocol describes a general method for the synthesis of 2-aroylcyclobutanones, which can be readily converted to 2-arylcyclobutanones.
Step 1: Synthesis of Acyl Sulfonium Ylides
-
To a solution of the appropriate acetophenone (1.0 eq) and tetrahydrothiophene (1.1 eq) in a suitable solvent (e.g., CH2Cl2), add a brominating agent (e.g., NBS) portionwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the resulting precipitate and wash with cold diethyl ether to obtain the sulfonium salt.
-
To a suspension of the sulfonium salt in a solvent like CH2Cl2, add a base (e.g., K2CO3) and stir at room temperature for 2-4 hours to generate the acyl sulfonium ylide in situ.
Step 2: Tandem Reaction to Form 2-Aroylcyclobutanone
-
In a separate flask, dissolve a cyclopropanone precursor, such as a 1-sulfonylcyclopropanol, in an appropriate solvent (e.g., THF).
-
Add a base (e.g., a non-nucleophilic base like LiHMDS) dropwise at a low temperature (e.g., -78 °C) to generate the cyclopropanone in situ.
-
To this solution, add the freshly prepared acyl sulfonium ylide solution from Step 1.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aroylcyclobutanone.
Characterization Data for a Representative 2-(4-fluorobenzoyl)cyclobutan-1-one:
| Analysis | Result |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) = 8.16–8.02 (m, 2H), 7.22–7.10 (m, 2H), 5.20–5.07 (m, 1H), 3.27–3.11 (m, 2H), 2.93–2.81 (m, 1H), 2.27–2.12 (m, 1H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm) = 200.8, 188.7, 166.5 (d, J = 255.7 Hz), 132.8 (d, J = 2.9 Hz), 132.5 (d, J = 9.6 Hz), 116.2 (d, J = 22.2 Hz), 71.0, 46.8, 11.9 |
| ¹⁹F NMR (471 MHz, CDCl₃) | δ (ppm) = – 104.28 (m) |
| HRMS (GC-APCI, QTOF) | C₁₁H₁₀FO₂ [M+H]⁺, calcd.: 193.0659, found: 193.0656 |
Note: The aroyl group can be subsequently reduced to an aryl group using standard reduction methods if desired.
Synthetic Workflow Diagram:
Caption: General workflow for the synthesis of 2-aroylcyclobutanones.
Application Notes and Protocols for Biological Evaluation
In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in COX Assay Buffer according to the supplier's instructions. Prepare serial dilutions of the test compounds in DMSO, and then further dilute in COX Assay Buffer.
-
Assay Setup: To a 96-well plate, add the following to designated wells:
-
Blank: Assay Buffer
-
100% Initial Activity: Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Assay Buffer, Heme, enzyme, and various concentrations of the test compound.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Cell-Based Anti-Inflammatory Assay (PGE2 Production)
Principle: This assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
PGE2 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of PGE2 from the standard curve. Determine the percent inhibition of PGE2 production for each concentration of the test compound and calculate the IC50 value.
Biological Assay Workflow:
Caption: Workflow for the biological evaluation of 2-arylcyclobutanones.
Conclusion and Future Perspectives
The 2-arylcyclobutanone scaffold represents a compelling starting point for the design and discovery of novel therapeutics. Its unique structural features offer advantages in achieving target selectivity and potency. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for library synthesis and lead optimization. The application of 2-arylcyclobutanones as selective COX-2 inhibitors for the treatment of inflammation and cancer is a promising area of research. Future work should focus on the synthesis and evaluation of a broader range of substituted 2-arylcyclobutanones to establish comprehensive structure-activity relationships. Furthermore, exploration of this scaffold against other relevant biological targets is warranted to fully realize its potential in drug discovery.
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Egea-Arrebola, D., Goetzke, F. W., & Fletcher, S. P. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 62(1), e202213596. Available from: [Link]
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Wang, X., Liu, Y., & Brown, M. K. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chemistry of Natural Compounds, 60(3), 1-15. Available from: [Link]
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Kim, H. J., & Lee, J. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. Journal of the American Chemical Society, 140(36), 11184–11188. Available from: [Link]
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Al-Salahi, R., & Marzouk, M. (2024). Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. International Journal of Pharmaceutical Research, 16(4). Available from: [Link]
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Perjési, P., & Dinya, Z. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Molecules, 30(21), 1-15. Available from: [Link]
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- 9. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in 2-Arylcyclobutanone Synthesis
Welcome to the technical support center for the synthesis of 2-arylcyclobutanones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in these valuable synthetic intermediates. Cyclobutanones are not only crucial building blocks due to their inherent ring strain but are also key motifs in numerous bioactive natural products and pharmaceuticals.[1] This resource provides in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions related to achieving desired regioselectivity.
I. Understanding the Core Challenge: Regioselectivity in Cyclobutanone Formation
The synthesis of 2-arylcyclobutanones often involves the formation of a four-membered ring from acyclic or other cyclic precursors. The primary challenge lies in directing the bond-forming events to yield the desired constitutional isomer, particularly when multiple reactive sites are present. The regiochemical outcome is a delicate interplay of electronic and steric factors of the substrates, catalysts, and reaction conditions.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter during the synthesis of 2-arylcyclobutanones, presented in a question-and-answer format.
A. Issues in [2+2] Cycloaddition Reactions
The [2+2] cycloaddition of an alkene with a ketene is a powerful and widely used method for constructing the cyclobutanone core.[2][3] However, controlling regioselectivity, especially with unsymmetrical reactants, can be challenging.
Question 1: My [2+2] cycloaddition of an aryl-substituted ketene with an unsymmetrical alkene is giving a mixture of regioisomers. How can I favor the formation of the 2-arylcyclobutanone?
Answer:
This is a common issue stemming from the nuanced mechanism of the [2+2] cycloaddition. The regioselectivity is governed by the electronic and steric properties of both the ketene and the alkene.
Underlying Principles: The reaction is generally believed to be a concerted process, proceeding through a transition state where the alkene's Highest Occupied Molecular Orbital (HOMO) interacts with the ketene's Lowest Unoccupied Molecular Orbital (LUMO).[2] A charge separation model has also been proposed to explain the regioselectivity.[2]
Troubleshooting Steps:
-
Evaluate Substrate Electronics:
-
Electron-Donating Groups (EDGs) on the Alkene: An EDG on one of the alkene carbons will increase its nucleophilicity. This carbon will preferentially attack the more electrophilic central carbon of the ketene, leading to the formation of the 2-arylcyclobutanone.
-
Electron-Withdrawing Groups (EWGs) on the Alkene: Conversely, an EWG will decrease the nucleophilicity of the substituted carbon. The unsubstituted carbon of the alkene will then be more likely to attack the ketene, potentially leading to the undesired regioisomer.
-
-
Consider Steric Hindrance:
-
Bulky substituents on either the ketene or the alkene will sterically disfavor certain transition states. If the aryl group on the ketene is particularly bulky, it may direct the incoming alkene to the less hindered face and influence the regiochemical outcome.
-
-
Solvent Polarity:
-
While the reaction is concerted, there can be some charge separation in the transition state. Polar solvents can stabilize this charge separation, potentially influencing the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF).
-
-
Lewis Acid Catalysis:
-
The use of a Lewis acid can enhance the electrophilicity of the ketene and may alter the regioselectivity. The coordination of the Lewis acid to the ketene carbonyl can influence the electronic distribution and steric accessibility of the ketene.
-
dot
Caption: [2+2] Cycloaddition Pathways.
B. Challenges in Ring Expansion Reactions
Ring expansion of cyclopropanones or their surrogates is another elegant strategy for synthesizing cyclobutanones.[1][3] The regioselectivity here is determined by which bond of the cyclopropane ring migrates.
Question 2: I am attempting a ring expansion of a 2-substituted cyclopropanone surrogate with a sulfonium ylide to form a 2-arylcyclobutanone, but I'm getting the 3-aryl isomer as a major byproduct. What factors control this regioselectivity?
Answer:
The regioselectivity in this formal carbene insertion into a cyclopropanone is highly dependent on the electronic nature of the substituents on the cyclopropanone ring.[1]
Underlying Principles: The reaction proceeds through the addition of the ylide to the carbonyl carbon of the cyclopropanone, followed by a ring-opening of the resulting intermediate and subsequent ring-closure to form the cyclobutanone. The bond that migrates is typically the one that can better stabilize a partial positive charge in the transition state.
Troubleshooting Steps:
-
Analyze the Electronic Nature of the Substituents:
-
Electron-Donating Groups (EDGs): An EDG (like an aryl group) on the C2 position of the cyclopropanone will stabilize a positive charge on that carbon. This will promote the migration of the bond between C1 and C2, leading to the desired 2-arylcyclobutanone.
-
Electron-Withdrawing Groups (EWGs): An EWG at the C2 position will destabilize a positive charge, thus disfavoring the migration of the C1-C2 bond. In this case, the C1-C3 bond is more likely to migrate, leading to the formation of the 3-substituted cyclobutanone.
-
-
Choice of Ylide:
-
While less commonly the primary factor for regiocontrol, the nature of the sulfonium ylide can have an effect. Highly reactive, unstabilized ylides may exhibit lower regioselectivity.
-
dot
Caption: Regioselectivity in Ring Expansion.
C. Regioselectivity in Transition-Metal-Catalyzed Annulations
Transition-metal catalysis offers a diverse toolkit for cyclobutanone synthesis, often with unique opportunities for regiocontrol.[4][5][6]
Question 3: My rhodium-catalyzed intramolecular [2+2] cycloaddition of an ene-ketene is yielding a bridged-ring cyclobutanone instead of the desired fused-ring 2-arylcyclobutanone. How can I influence the regioselectivity?
Answer:
The regioselectivity in intramolecular [2+2] cycloadditions of ene-ketenes is a fascinating problem that hinges on the relative stability of carbocation-like character in the transition state.[2]
Underlying Principles: Density Functional Theory (DFT) studies have shown that these reactions are concerted but asynchronous.[2] The "normal" [2+2] cycloaddition leading to a fused-ring system proceeds through a transition state with developing carbocation character on the internal carbon of the alkene. The "cross" [2+2] cycloaddition, which gives a bridged-ring system, involves a transition state with carbocation character on the external carbon of the alkene.[2]
Troubleshooting Steps:
-
Alkene Substitution Pattern is Key:
-
Terminal Alkenes: For terminal alkenes, the internal carbocation-like transition state (secondary) is more stable than the external one (primary). This favors the "normal" [2+2] cycloaddition, leading to the fused-ring cyclobutanone.
-
1,1-Disubstituted Alkenes: With two substituents on the external carbon of the alkene, the external carbocation-like transition state (tertiary) becomes significantly more stable than the internal one (secondary). This strongly favors the "cross" [2+2] cycloaddition, resulting in the bridged-ring product.
-
Monosubstituted Internal Alkenes: If there is an alkyl group on the internal carbon of the alkene, the internal carbocation-like transition state is tertiary, while the external is primary. This will favor the "normal" cycloaddition.
-
-
Tether Length and Rigidity:
-
The length and conformational flexibility of the tether connecting the ketene and the alkene can also influence which transition state is more easily accessible, thereby affecting the regioselectivity.
-
Table 1: Influence of Alkene Substitution on Regioselectivity in Intramolecular Ene-Ketene [2+2] Cycloadditions
| Alkene Substitution Pattern | Favored Carbocation-like TS | Predominant Product |
| Terminal | Internal (Secondary) | Fused-ring |
| 1,1-Disubstituted | External (Tertiary) | Bridged-ring |
| Internally Monosubstituted | Internal (Tertiary) | Fused-ring |
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Arylcyclobutanone via [2+2] Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Arylacetyl Chloride:
-
To a solution of the corresponding aryl-acetic acid (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude arylacetyl chloride.
-
-
[2+2] Cycloaddition:
-
Dissolve the unsymmetrical alkene (1.5 equiv) in a suitable anhydrous solvent (e.g., Et₂O or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Add a hindered, non-nucleophilic base such as triethylamine (1.5 equiv).
-
Slowly add a solution of the crude arylacetyl chloride (1.0 equiv) in the same solvent to the alkene solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
IV. References
Sources
- 1. Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transition-metal-catalyzed cycloadditions for the synthesis of eight-membered carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
Technical Support Center: Enhancing Diastereoselectivity in Photochemical Cyclobutanone Synthesis
Welcome to the technical support center for photochemical cyclobutanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the diastereoselectivity of their photochemical [2+2] cycloaddition reactions. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide actionable protocols to improve the stereochemical outcome of your reactions.
Foundational Principles: The [2+2] Photocycloaddition Pathway to Cyclobutanones
The synthesis of cyclobutanones via photochemical [2+2] cycloaddition is a powerful method for constructing four-membered rings, which are valuable intermediates in the synthesis of complex molecules.[1][2][3] This reaction typically involves the light-induced cycloaddition of an enone or a related carbonyl compound to an alkene.[3] The stereochemical outcome of this reaction, specifically the diastereoselectivity, is governed by a delicate interplay of steric, electronic, and conformational factors in the excited state and the subsequent diradical intermediates.[4][5][6]
The generally accepted mechanism proceeds through the excitation of the carbonyl compound to a singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁).[5][7] The triplet species then reacts with the ground-state alkene to form a 1,4-diradical intermediate. The relative stability of the possible diradical conformers often dictates the regioselectivity and diastereoselectivity of the final cyclobutane product.[4] Subsequent spin inversion and ring closure yield the cyclobutanone.
Caption: General mechanism of [2+2] photocycloaddition.
Troubleshooting Guide
This section addresses common issues encountered during photochemical cyclobutanone synthesis, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity
Symptom: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), leading to difficult purification and reduced yield of the desired isomer.
Question: My [2+2] photocycloaddition is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereoselectivity?
Answer: Low diastereoselectivity is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Solvent System:
-
Causality: The polarity and hydrogen-bonding capability of the solvent can significantly influence the stability of the transition states and diradical intermediates, thereby altering the diastereoselectivity.[1][2][8] In some cases, intramolecular hydrogen bonding within the substrate can direct the stereochemical outcome, and the solvent can either promote or disrupt this interaction.[1][8] Protic solvents, for instance, can interfere with intramolecular hydrogen bonds that may be crucial for facial selectivity.[8]
-
Protocol:
-
Screen Aprotic Solvents: Begin by screening a range of aprotic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile).
-
Consider Protic Solvents with Caution: If your substrate has hydrogen-bonding functionalities, test protic solvents like methanol or ethanol. Be aware that this can sometimes reverse the selectivity.[1][2]
-
Run a Solvent Screening Table: Systematically document the diastereomeric ratio in each solvent to identify the optimal medium.
-
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) | Reference |
| Hexane | 1.9 | [Insert experimental data] | |
| Toluene | 2.4 | [Insert experimental data] | |
| Dichloromethane | 8.9 | [Insert experimental data] | [1][2] |
| Acetonitrile | 37.5 | 3.3:1 | [1][2] |
| Methanol | 32.7 | 5:1 | [1][2] |
2. Optimize the Reaction Temperature:
-
Causality: Photochemical reactions are not always temperature-independent. Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the diastereomeric transition states, favoring the pathway with the lower activation energy.[9]
-
Protocol:
-
Perform a Temperature Study: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).
-
Maintain Consistent Irradiation: Ensure the light source and irradiation time are consistent across different temperatures to allow for a direct comparison.
-
Analyze Trends: Plot diastereomeric ratio versus temperature to determine the optimal condition.
-
3. Employ a Chiral Auxiliary:
-
Causality: Attaching a chiral auxiliary to the substrate can create a chiral environment that biases the approach of the alkene to one face of the enone, leading to high diastereoselectivity.[10][11][12] The steric bulk and electronic nature of the auxiliary are critical for effective stereocontrol.
-
Protocol:
-
Select an Appropriate Auxiliary: Choose a chiral auxiliary that can be easily attached to and removed from your substrate (e.g., Evans oxazolidinones, menthol derivatives).[13][14]
-
Synthesize the Chiral Substrate: Prepare the substrate with the attached chiral auxiliary.
-
Perform the Photocycloaddition: Carry out the reaction under optimized solvent and temperature conditions.
-
Cleave the Auxiliary: After the reaction, remove the auxiliary to obtain the desired enantiomerically enriched cyclobutanone.
-
Issue 2: Poor Regioselectivity (Head-to-Head vs. Head-to-Tail)
Symptom: The reaction produces a mixture of regioisomers (e.g., head-to-head and head-to-tail adducts), complicating the purification process.
Question: My reaction is giving a mixture of head-to-head and head-to-tail isomers. How can I favor the formation of the desired regioisomer?
Answer: Regioselectivity in [2+2] photocycloadditions is primarily governed by the stability of the 1,4-diradical intermediate.[4] The formation of the most stable diradical is generally favored.
1. Analyze Substituent Effects:
-
Causality: The electronic and steric properties of the substituents on both the enone and the alkene play a crucial role in determining the stability of the diradical intermediate. Electron-donating groups on the alkene and electron-withdrawing groups on the enone can influence the orientation of the cycloaddition.
-
Troubleshooting Steps:
-
Modify Substituents: If possible, modify the substituents on your starting materials to electronically or sterically favor the formation of the desired diradical intermediate.
-
Consult Precedent: Review literature on similar systems to predict the likely regiochemical outcome based on your specific substrates.
-
2. Consider Solvent Effects:
-
Causality: As with diastereoselectivity, the solvent can influence the relative energies of the regioisomeric transition states. In some cases, changing the solvent can switch the major regioisomer.[8]
-
Protocol:
-
Perform a Solvent Screen: Test a range of solvents with varying polarities and hydrogen-bonding abilities.
-
Analyze Regioisomeric Ratio: Carefully determine the ratio of head-to-head to head-to-tail products in each solvent using techniques like ¹H NMR or GC-MS.
-
Caption: Troubleshooting workflow for low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the excited state (singlet vs. triplet) in determining the stereochemical outcome?
The majority of enone photocycloadditions proceed through the triplet excited state (T₁).[5] The longer lifetime of the triplet state allows for the formation of a diradical intermediate, which can undergo conformational changes before ring closure. The relative energies of the diastereomeric transition states leading to the diradical and the conformational equilibria of the diradical itself are key determinants of the final stereochemistry. Reactions from the singlet excited state (S₁) are also possible and can sometimes lead to different stereochemical outcomes, but they are generally less common for enones.
Q2: Can I use a photosensitizer to improve my reaction?
Yes, a photosensitizer can be used to promote the reaction, especially if the substrate does not efficiently absorb light at the wavelength of your lamp or if intersystem crossing to the triplet state is inefficient. The sensitizer absorbs the light and then transfers the energy to the enone, promoting it to the triplet state. The choice of sensitizer is critical, as its triplet energy must be higher than that of the enone. This can be an effective strategy to improve reaction efficiency and, in some cases, may influence the stereoselectivity.[15]
Q3: Are there any specific functional groups that can direct the stereoselectivity of the cycloaddition?
Yes, directing groups can be very effective. For example, a hydroxyl group on the tether of an intramolecular [2+2] photocycloaddition can form an intramolecular hydrogen bond with the carbonyl group, pre-organizing the molecule in a conformation that favors the formation of a single diastereomer.[1][8][16] The choice of solvent is crucial in these cases, as a protic solvent can disrupt this intramolecular hydrogen bond and lead to a loss of stereocontrol or even a reversal of diastereoselectivity.[1][8]
Q4: How can I determine the relative stereochemistry of my cyclobutanone products?
The relative stereochemistry of the products is typically determined using a combination of spectroscopic techniques:
-
¹H NMR Spectroscopy: Analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons, which helps in assigning the relative stereochemistry.
-
X-ray Crystallography: If a suitable crystal of one of the diastereomers can be obtained, X-ray diffraction provides an unambiguous determination of the solid-state structure and relative stereochemistry.
Experimental Protocols
Protocol 1: General Procedure for a [2+2] Photocycloaddition
-
Preparation: Dissolve the enone (1.0 eq) and the alkene (1.5-5.0 eq) in the desired solvent (deoxygenated by bubbling with nitrogen or argon for 15-30 minutes). The concentration should typically be in the range of 0.01-0.1 M.
-
Irradiation: Transfer the solution to a quartz or borosilicate glass reaction vessel. Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) while maintaining the desired temperature with a cooling bath.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or ¹H NMR.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers and any unreacted starting materials.
-
Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude reaction mixture.
Protocol 2: Screening Solvents for Optimal Diastereoselectivity
-
Setup: In parallel, set up several small-scale reactions (e.g., in NMR tubes or small vials) using the same concentrations of reactants but with different deoxygenated solvents (e.g., hexane, toluene, CH₂Cl₂, MeCN, MeOH).
-
Irradiation: Irradiate all the reactions simultaneously under identical conditions (light source, distance from the lamp, temperature).
-
Analysis: After a fixed period, analyze a small aliquot from each reaction by ¹H NMR or GC to determine the conversion and the diastereomeric ratio.
-
Selection: Choose the solvent that provides the best combination of conversion and diastereoselectivity for scaling up the reaction.
References
-
Crimmins, M. T., & Reinhold, T. L. (1993). Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding. Journal of the American Chemical Society, 115(13), 5792-5793. [Link]
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Crimmins, M. T., & Reinhold, T. L. (1993). Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions. The Journal of Organic Chemistry, 58(5), 1038-1047. [Link]
-
Liu, K., & Fang, W. H. (2004). Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. International Journal of Quantum Chemistry, 96(3), 277-285. [Link]
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Pla-Quintana, A., & Sarlah, D. (2012). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Beilstein Journal of Organic Chemistry, 8, 1341-1346. [Link]
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Oelgemöller, M., & Griesbeck, A. G. (2002). Hydroxy Group-directed Diastereoselective Paternò-Büchi Reaction between Arylglyoxylates and Furfuryl Alcohols. Chemistry Letters, 31(11), 1142-1143. [Link]
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Park, S. K., Lee, S. J., Baek, K., & Yu, C. M. (1998). Diastereoselective Routes in the Paterno-Büchi Reaction of Cyclic Enol Ortho Ester with Aldehydes. Bulletin of the Korean Chemical Society, 19(2), 221-223. [Link]
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Griesbeck, A. G., Abe, M., & Bondock, S. (2004). Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of 1-acetylisatin with enol ethers—regioselectivity, diastereoselectivity and acid catalysed transformations of the spirooxetane products. Organic & Biomolecular Chemistry, 2(8), 1213-1222. [Link]
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D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(6), 6892-6932. [Link]
-
D'Auria, M. (1998). Regio and Diastereoselectivity in the Paternò–Büchi Reaction on Furan Derivatives. BGSU ScholarWorks. [Link]
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Bach, T., & Hehn, J. P. (2011). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 111(7), 4455-4496. [Link]
-
Griesbeck, A. G. (2014). Diastereoselectivity in Photochemistry. In Comprehensive Organic Synthesis II (Second Edition), (pp. 1-36). [Link]
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Wessig, P. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(8), 3247-3294. [Link]
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Wang, C., Li, G., & Wang, J. (2020). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry, 18(39), 7843-7847. [Link]
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Rühle, B., & Würthner, F. (2018). Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization. Chemical Science, 9(34), 6960-6967. [Link]
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Hergueta, A. R., & Hegedus, L. S. (2000). Synthesis of Functionalized Chiral (Racemic) Cyclobutanones. The Journal of Organic Chemistry, 65(18), 5851-5858. [Link]
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Inokuchi, T., et al. (2013). Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. Molecules, 18(2), 1547-1559. [Link]
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D'Annibale, A., et al. (2012). Regioselective Formation of Silylated Cyclobutenes by the Photochemical [2+2] Cycloaddition of 2(5H)‐Furanones to Trialkylsilylacetylenes. European Journal of Organic Chemistry, 2012(4), 785-791. [Link]
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Inokuchi, T., et al. (2013). Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. Molecules, 18(2), 1547-1559. [Link]
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Piras, P. P., et al. (2015). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 20(4), 6583-6629. [Link]
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Yagci, B. B., et al. (2020). Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. ACS Fall 2020 National Meeting. [Link]
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Ghosh, I., & König, B. (2016). Photosensitized [2 + 2]-Cycloaddition of Complex Acceptor–Donor Combinations: A Regio/Diastereoselectivity Study. The Journal of Organic Chemistry, 81(19), 8948-8958. [Link]
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Crimmins, M. T. (1998). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions, 1-224. [Link]
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Organic Chemistry Portal. (n.d.). Cyclobutane Synthesis. [Link]
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Denschlag, H. O., & Lee, E. K. C. (1968). On the Mechanism of the Photochemical Decomposition of Cyclobutanone in the Gas Phase. Journal of the American Chemical Society, 90(13), 3628-3629. [Link]
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Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group. [Link]
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Lee, S. (2017). Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal. University of Wisconsin–Madison. [Link]
-
Shevchenko, N. E., et al. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. Molecules, 27(21), 7545. [Link]
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Nienhaus, M. S., et al. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. Journal of the American Chemical Society, 142(18), 8268-8275. [Link]
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Wang, T., et al. (2020). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry, 18(3), 481-489. [Link]
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Zhao, D., et al. (2018). Stereoinformation Relay: Coupling Diastereoselectivity of a Thermal Diels‐Alder Reaction with the Photochemical Ring‐Closure of Diarylethenes. Angewandte Chemie International Edition, 57(30), 9405-9409. [Link]
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Wang, Y., et al. (2022). Effect of Temperature on Photoisomerization Dynamics of a Newly Designed Two-Stroke Light-Driven Molecular Rotary Motor. Molecules, 27(19), 6524. [Link]
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Rosales, M. E., et al. (2022). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. The Journal of Organic Chemistry, 87(22), 15004-15013. [Link]
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Kira, M. (2023). Thermal and Photochemical Reactions of Organosilicon Compounds. Molecules, 28(15), 5786. [Link]
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Britton, R. A. (1999). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]
-
Griesbeck, A. G. (2008). Chirality Control in Photochemical Reactions: Enantioselective Formation of Complex Photoproducts in Solution. Australian Journal of Chemistry, 61(8), 557-562. [Link]
-
Cole, H. M., et al. (2022). Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. Beilstein Journal of Organic Chemistry, 18, 1266-1279. [Link]
-
Cole, H. M., et al. (2022). Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. Beilstein Journal of Organic Chemistry, 18, 1266-1279. [Link]
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- 8. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. academic.oup.com [academic.oup.com]
premature deprotection of benzyloxy group during cyclobutanone synthesis
Technical Support Center: Cyclobutanone Synthesis
Welcome to the technical support guide for researchers encountering challenges with protecting group stability during cyclobutanone synthesis. This resource is designed to provide in-depth troubleshooting assistance and practical solutions for the premature deprotection of the benzyloxy (Bn) group, a common yet sometimes frustrating issue in multi-step organic synthesis.
Troubleshooting Guide: Premature Benzyloxy Group Deprotection
The benzyloxy group is a widely used protecting group for alcohols due to its general stability under many acidic and basic conditions.[1] However, its lability under certain reductive, oxidative, and strongly acidic conditions can lead to unexpected cleavage during complex synthetic routes, such as those for constructing cyclobutanone frameworks. The following table provides a quick reference for diagnosing and solving these issues.
| Symptom / Observation | Potential Cause(s) | Proposed Solution & Preventative Measures |
| Isolation of the deprotected alcohol instead of the desired benzyloxy-protected cyclobutanone. | Reductive Cleavage: Unintended hydrogenolysis due to residual palladium (Pd) catalyst from a previous step, or the use of reducing agents like NaBH₄ with a catalytic source of Pd.[2] | Action: Ensure rigorous purification (e.g., flash chromatography, filtration through Celite®) to remove all traces of hydrogenation catalysts. Prevention: If downstream steps involve reducible functional groups, consider an alternative protecting group stable to hydrogenation (e.g., silyl ethers, acetals).[3] |
| Low yield of the target molecule with significant formation of benzyl alcohol or toluene as byproducts. | Acid-Mediated Cleavage: Reaction conditions are either overtly or inadvertently acidic. This can be caused by acidic reagents (e.g., strong Lewis acids like BCl₃, BBr₃), acidic workups, or even acidic silica gel during chromatography.[1][4] | Action: Neutralize the reaction mixture carefully before workup and purification. Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent). Prevention: Employ milder, non-protic Lewis acids if required for the cyclization. Alternatively, use a more acid-stable protecting group if harsh acidic conditions are unavoidable. |
| Formation of benzaldehyde or benzoic acid alongside the desired product. | Oxidative Cleavage: The reaction involves oxidative reagents that can cleave the benzylic C-O bond. Reagents like DDQ, ozone, or certain nitroxyl-radical systems can cause this cleavage.[4] | Action: If the oxidant is essential for the transformation, this indicates an incompatibility. Prevention: Select a protecting group that is stable to the specific oxidative conditions of your reaction. For example, silyl ethers are generally robust against many oxidizing agents. |
| Complex mixture of products, including partially deprotected intermediates. | Lewis Acid Instability: Many cyclobutanone syntheses employ Lewis acids. Strong Lewis acids can coordinate to the ether oxygen, facilitating cleavage to form a stable benzyl cation.[1] | Action: Screen a panel of Lewis acids to find one that promotes the desired reaction without causing deprotection. Prevention: Consider using a p-methoxybenzyl (PMB) ether, which can be cleaved under milder oxidative conditions, offering an orthogonal deprotection strategy.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for benzyloxy group cleavage that I should be aware of?
A1: There are three main pathways for benzyloxy group deprotection:
-
Hydrogenolysis: This is the most common and often intended method for benzyl ether cleavage. It involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas, or a transfer agent like cyclohexadiene).[4] The reaction proceeds via reductive cleavage of the benzylic C-O bond to yield the free alcohol and toluene. The presence of residual catalyst from prior steps is a frequent cause of premature deprotection.
-
Acid-Catalyzed Cleavage: In the presence of strong Brønsted or Lewis acids, the ether oxygen is protonated or coordinated, making it a better leaving group. The C-O bond then cleaves to form the alcohol and a resonance-stabilized benzyl cation, which is subsequently trapped.[1][4] This can be an issue in reactions requiring Lewis acid catalysis or acidic workups.
-
Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is often used for the selective cleavage of p-methoxybenzyl (PMB) ethers but can also cleave simple benzyl ethers, especially with photoirradiation.[4] Other strong oxidants may also lead to the formation of benzaldehyde or benzoic acid derivatives.[6]
Q2: My cyclobutanone synthesis involves a Lewis acid. How can I prevent it from cleaving my benzyloxy group?
A2: This is a classic compatibility challenge. The key is to select a Lewis acid that is strong enough to catalyze your desired reaction but not so harsh that it promotes benzyl ether cleavage.
-
Screening: Test a range of Lewis acids. For instance, while BCl₃ is very effective at cleaving benzyl ethers[1], milder options like ZnCl₂, Sc(OTf)₃, or In(OTf)₃ might be compatible with your substrate.
-
Temperature Control: Run the reaction at the lowest possible temperature. Lewis acid-mediated cleavage often has a higher activation energy than the desired catalytic reaction.
-
Stoichiometry: Use only the required catalytic amount of the Lewis acid. Excess reagent increases the risk of side reactions.
-
Alternative Protecting Groups: If deprotection remains a problem, switching to a protecting group that is inert to Lewis acids, such as a triisopropylsilyl (TIPS) ether, is a robust solution.
Q3: What are some suitable alternative protecting groups for alcohols in a synthesis where the benzyloxy group is proving too labile?
A3: The choice of a protecting group depends on the specific reaction conditions you need it to withstand. This is known as establishing an "orthogonal" protecting group strategy.[7][8]
| Protecting Group | Abbreviation | Stable To: | Cleaved By: | Considerations |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | Hydrogenolysis, most oxidizing/reducing agents, basic conditions. | Fluoride sources (e.g., TBAF), acidic conditions.[3] | A very common and versatile protecting group. Its stability to hydrogenation makes it a great alternative to the benzyl group. |
| Tetrahydropyranyl Ether | THP | Basic conditions, nucleophiles, Grignard reagents, reductants.[9] | Mild acidic conditions (e.g., PPTS in alcohol).[10] | Creates a new stereocenter, which can complicate NMR analysis. Stable to many conditions where benzyl ethers are labile. |
| p-Methoxybenzyl Ether | PMB or MPM | Similar stability to benzyl ethers but can be cleaved selectively. | Mild oxidative conditions (DDQ, CAN).[4] | Offers an orthogonal removal strategy. If your molecule is sensitive to hydrogenation or strong acid, but stable to oxidants, PMB is an excellent choice. |
| Methyl Ether | Me | Most conditions except very strong acids. | Harsh conditions (e.g., BBr₃, TMSI).[3] | Very robust and generally considered a "permanent" protecting group, used when deprotection is one of the final steps. |
Q4: Can I selectively deprotect other functional groups while leaving the benzyloxy group intact?
A4: Yes, this is often a key strategic consideration. For instance, if you have a TBDMS ether and a benzyl ether in the same molecule, you can selectively cleave the TBDMS ether with a fluoride source like TBAF or mild acid, leaving the benzyl ether untouched. Conversely, you can remove the benzyl ether via hydrogenolysis while the TBDMS group remains. This orthogonality is fundamental to modern organic synthesis.[7][8]
Visualizing the Problem: Mechanisms and Troubleshooting
Understanding the chemical pathways that lead to premature deprotection is crucial for effective troubleshooting.
Caption: Common mechanisms of benzyloxy group deprotection.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Navigating the Instability of the Cyclobutanone Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanone and its derivatives. The unique four-membered ring of cyclobutanone, a valuable building block in advanced organic synthesis, also imparts significant ring strain, making it susceptible to a variety of transformations under common reaction conditions.[1][2][3] This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile ketone.
The inherent strain within the cyclobutane ring provides a powerful driving force for a range of chemical reactions, including ring-opening, rearrangements, and cycloadditions.[1] This reactivity is a double-edged sword: while it enables the construction of complex molecular architectures, it can also lead to unexpected and undesired side reactions if not properly managed.[1][4][5] This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Section 1: Understanding the Driving Forces of Instability
The instability of the cyclobutanone ring is primarily due to angle strain and torsional strain . The ideal bond angle for an sp³-hybridized carbon is approximately 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to significant deviation and consequently, high angle strain.[2][6][7] To alleviate some of this strain, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation.[6] However, this puckering introduces torsional strain as adjacent C-H bonds are not perfectly staggered. The presence of the sp²-hybridized carbonyl carbon further influences the ring's conformation and reactivity.
This stored energy makes the cyclobutanone ring prone to reactions that release this strain, often through C-C bond cleavage.[8]
Section 2: Troubleshooting Common Instability Issues
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Unwanted Ring-Opening Reactions
Question: My cyclobutanone-containing compound is decomposing under acidic conditions, and I'm observing linear byproducts. What is happening and how can I prevent it?
Answer: Acid-catalyzed ring-opening is a common issue. The carbonyl oxygen can be protonated, which activates the ring towards nucleophilic attack or rearrangement. The high ring strain makes the carbonyl carbon highly electrophilic and susceptible to attack.[8]
Troubleshooting Protocol: Mitigating Acid-Catalyzed Ring Opening
-
pH Control: Carefully buffer your reaction to the lowest possible acidity required for your desired transformation. If strong acids are necessary, consider using a Lewis acid that can coordinate to the carbonyl oxygen in a more controlled manner.
-
Temperature Management: Perform the reaction at the lowest possible temperature. The activation energy for ring-opening is often higher than that of the desired reaction.
-
Solvent Choice: Use a non-polar, aprotic solvent to disfavor the formation of charged intermediates that can lead to ring-opening.
-
Protecting Groups: If the carbonyl group is not directly involved in the desired reaction, consider protecting it as a ketal or acetal. This will significantly reduce the ring's susceptibility to acid-catalyzed degradation.
Question: I'm attempting a reaction under basic conditions and observing a complex mixture of products, including what appears to be a ring-contracted carboxylic acid derivative. What is the likely cause?
Answer: You are likely observing a Favorskii rearrangement . This reaction is characteristic of α-halo ketones in the presence of a base, but can also occur with cyclobutanones, especially if a good leaving group is present on the α-carbon.[9][10] The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (like your base or solvent), leading to ring-opening and the formation of a carboxylic acid derivative.[10][11]
Troubleshooting Protocol: Avoiding the Favorskii Rearrangement
-
Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., DBU, LiHMDS) if you are trying to achieve deprotonation without triggering the rearrangement.
-
Temperature Control: Keep the reaction temperature as low as possible.
-
Substrate Design: If possible, avoid having good leaving groups on the α-carbon to the carbonyl.
Thermal and Photochemical Instability
Question: My reaction requires high temperatures, and I'm seeing significant decomposition of my cyclobutanone starting material, evidenced by gas evolution. What are the decomposition products and can I prevent this?
Answer: At elevated temperatures (around 350°C and above), cyclobutanone can undergo thermal decomposition.[12][13] The primary pathway is a [2+2] cycloelimination to form ethylene and ketene.[12] A minor pathway can also lead to the formation of cyclopropane and carbon monoxide.[14][15][16]
Troubleshooting Protocol: Managing Thermal Decomposition
-
Lower Reaction Temperature: Explore alternative catalysts or reaction conditions that allow for lower temperatures.
-
Flow Chemistry: For high-temperature reactions, consider using a flow reactor. The short residence time at high temperature can minimize decomposition.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions that can be initiated at high temperatures.
Question: I am running a photochemical reaction, and my cyclobutanone is reacting even without my intended photocatalyst. What is happening?
Answer: Cyclobutanone itself is photochemically active. Upon UV irradiation, it can undergo a Norrish Type I reaction, leading to a biradical intermediate.[17][18] This biradical can then fragment into multiple products, including ethylene and ketene, or propene and carbon monoxide.[17][18] Ring expansion to form an oxacarbene is also a possible photochemical pathway.[19]
Troubleshooting Protocol: Controlling Photochemical Reactivity
-
Wavelength Selection: If your desired reaction uses a photocatalyst, choose one that absorbs at a longer wavelength where the cyclobutanone itself does not absorb significantly.
-
Light Filtering: Use appropriate filters to block out short-wavelength UV light that can excite the cyclobutanone.
-
Quenchers: In some cases, triplet quenchers can be used to suppress unwanted photochemical side reactions if they proceed through a triplet excited state.
Unexpected Rearrangements in the Presence of Oxidizing Agents
Question: I am attempting to oxidize a substituent on my cyclobutanone-containing molecule using a peroxy acid (like m-CPBA), but I am getting a lactone product instead. What is this reaction?
Answer: You are observing a Baeyer-Villiger oxidation . This is a classic reaction where a ketone is converted to an ester (or a lactone in the case of a cyclic ketone) by a peroxy acid.[20][21] The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. For unsymmetrical cyclobutanones, the migratory aptitude of the adjacent carbons will determine the regioselectivity of the oxygen insertion.
Troubleshooting Protocol: Circumventing Baeyer-Villiger Oxidation
-
Choice of Oxidant: Avoid peroxy acids if you do not want this rearrangement. Consider alternative oxidizing agents that are less prone to this pathway, depending on the specific transformation you are trying to achieve. For example, for the oxidation of an alcohol to an aldehyde or ketone, you might use a Swern oxidation or a Dess-Martin periodinane-based oxidation.
-
Protecting Groups: If the carbonyl is not involved in the desired oxidation, protect it as a ketal before performing the oxidation.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is the cyclobutanone ring always unstable?
A1: While the cyclobutanone ring is strained, its instability is highly dependent on the reaction conditions. Under neutral, mild conditions, and in the absence of strong acids, bases, high heat, or UV light, the cyclobutanone moiety can be quite stable. In fact, the cyclobutane motif is increasingly being incorporated into drug candidates to improve metabolic stability and confer desirable conformational properties.[22]
Q2: Does substitution on the cyclobutanone ring affect its stability?
A2: Yes, absolutely. Substituents can have a significant impact on the stability and reactivity of the cyclobutanone ring. For example:
-
Electron-withdrawing groups on the α-carbon can increase the acidity of the α-protons, potentially facilitating base-mediated reactions.
-
Bulky substituents can influence the puckering of the ring and may sterically hinder certain reactions.
-
The position of substituents will affect the regioselectivity of reactions like the Baeyer-Villiger oxidation.
Q3: Can I use cyclobutanone derivatives in drug development?
A3: Yes, cyclobutanone and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[4][5] They are used to construct complex molecular frameworks found in antibiotics, antiviral agents, and anticancer drugs.[4] The unique three-dimensional structure of the cyclobutane ring can be advantageous for binding to biological targets.[22]
Q4: Are there any "safe" reaction conditions for working with cyclobutanones?
A4: While "safe" is a relative term, reactions that are generally well-tolerated by the cyclobutanone ring include:
-
Nucleophilic additions to the carbonyl group under carefully controlled, neutral, or mildly basic conditions. The high electrophilicity of the carbonyl carbon due to ring strain can facilitate these reactions.[8]
-
Reductions of the carbonyl group using standard reducing agents like sodium borohydride.
-
Wittig-type reactions to form exocyclic double bonds.
-
Transition metal-catalyzed cross-coupling reactions at positions away from the ring, provided the conditions are not strongly acidic or basic.
Data Summary Table: Common Conditions Leading to Cyclobutanone Instability
| Condition | Type of Instability | Common Products | Mitigation Strategies |
| Strong Acid | Ring-Opening | Linear carboxylic acids, esters | Buffer pH, low temperature, non-polar solvent, protecting groups |
| Strong Base | Favorskii Rearrangement | Ring-contracted carboxylic acids | Non-nucleophilic base, low temperature |
| High Temperature (>350°C) | Thermal Decomposition | Ethylene, ketene, cyclopropane, CO | Lower reaction temperature, flow chemistry |
| UV Light | Photochemical Decomposition | Ethylene, ketene, propene, CO, ring-expanded products | Wavelength selection, light filtering, quenchers |
| Peroxy Acids | Baeyer-Villiger Oxidation | Lactones | Use alternative oxidants, protecting groups |
We hope this guide serves as a valuable resource in your research and development efforts. For further inquiries, please do not hesitate to contact our technical support team.
References
- Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process.
- Organic Chemistry Frontiers (RSC Publishing). Ring-opening C(sp3)–C coupling of cyclobutanone oxime esters for the preparation of cyanoalkyl containing heterocycles enabled by photocatalysis.
- Wikipedia. Cyclobutanone.
- Das, N., Kern, F., Coyle, T. D., & Walters, W. D. (1954). The Thermal Decomposition of Cyclobutanone. Journal of the American Chemical Society, 76(24), 6271–6274.
- Liskon Biological. (2025, September 24). Importance of Cyclobutanone in Pharmaceutical Intermediates.
- Alfa Chemistry. Favorskii Rearrangement.
- ResearchGate. Ring‐opening/cyclization of cyclobutanone oxime esters with alkenes.
- Wolf Research Group. (2025, January 15). Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction Experimental Results.
- Saima, S., et al. (2024, July 25).
- Synfacts. (2011).
- Request PDF. (2025, August 6). Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study.
- Liskon Biological. (2025, November 28). Cyclobutanone in Pharmaceutical Applications.
- Blades, A. T. (1968). Kinetics of the thermal decomposition of cyclobutanone. Canadian Journal of Chemistry, 46(18), 3043-3045.
- ResearchGate. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The thermal unimolecular decomposition of 2,2,4,4-tetramethylcyclobutanone.
- Organic Chemistry Portal. Favorskii Reaction.
- Canadian Science Publishing. Kinetics of the thermal decomposition of cyclobutanone.
- Dowd, P., Gold, A., & Sachdev, K. (1970). Photochemistry of cyclobutanone. Trapping of the initial ring-opened intermediate with butadiene. Journal of the American Chemical Society, 92(19), 5724-5725.
- PubMed. (2019, February 7). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters.
- arXiv. (2025, February 19). Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction: Experimental Results.
- ResearchGate. (2025, November 20). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.
- Chemistry LibreTexts. (2021, March 16). 5.5: Baeyer-Villiger Oxidation (BVO).
- Canadian Science Publishing. THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE.
- Molecule Vision. (2026, February 11). The Role of Cyclobutanone in Advanced Organic Synthesis.
- Cambridge University Press.
- ACS Publications. (2010, December 17). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain.
- ResearchGate. (2025, August 6). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions.
- Wikipedia. Ring strain.
- PMC. Cyclobutanes in Small‐Molecule Drug Candidates.
- Wikipedia. Favorskii rearrangement.
- Organic Chemistry Portal. favorskii reaction - Organic Chemistry Portal - Literature.
- Bellina, F., & Rossi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15337-15393.
- MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
- Introduction to Organic Chemistry. 3.6. Strain and Conformation in Cyclic Molecules.
- Chemistry Stack Exchange. (2020, March 26). Quantitative measurement of ring strain.
- The Journal of Chemical Physics. (2024, April 15). The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics.
- The Journal of Organic Chemistry - ACS Figshare. (2011, January 21). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain.
- PMC. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site.
- Cantlin, R. J., Drake, J., & Nagorski, R. W. (2002). Ring strain and its effect on the rate of the general-base catalyzed enolization of cyclobutanone. Organic letters, 4(14), 2433–2436.
- LibreTexts. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition.
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- 17. wolfresearchgroup.com [wolfresearchgroup.com]
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- 20. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
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managing photosensitivity of reagents in photochemical synthesis
Technical Support Center: Photochemical Synthesis & Reagent Management Internal Knowledge Base | Doc ID: P-SYN-042 | Last Updated: 2026-02-19
Mission Statement
Welcome to the Photochemistry Applications Support Center. This guide addresses the "Photochemical Paradox": the requirement of light to drive reactivity while simultaneously preventing uncontrolled degradation of photosensitive reagents. As Senior Application Scientists, we prioritize photon stoichiometry —treating light as a quantitative reagent rather than a qualitative environmental factor.
Module 1: Pre-Reaction Handling (The "Dark" Phase)
The Core Problem: Most photocatalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) and photoactive substrates (e.g., aryl diazonium salts) have non-zero absorption tails extending into the visible spectrum. Ambient lab lighting (fluorescent/LED) often emits significant blue/UV radiation, causing "silent" catalyst deactivation or background radical initiation before the reaction timer starts.
The "Safe-Light" Protocol
Do not rely on "working quickly." Establish a verified safe environment.
| Reagent Class | Absorption | Risk Zone (Ambient) | Safe-Light Solution |
| UV-Active Only (e.g., Acetophenone) | < 300 nm | Low (Window glass blocks <300nm) | Standard Amber Glassware |
| Blue-Light Photocatalysts (e.g., Ir(dF(CF₃)ppy)₂) | 400–470 nm | High (Standard LEDs/Fluorescents) | Red LED (>600 nm) or Sodium Vapor Lamps |
| Visible Dyes (e.g., Eosin Y, Rose Bengal) | 500–550 nm | Critical (All ambient light) | Total Darkness / Opaque Wrapping |
Oxygen Exclusion (Degassing)
Why it matters: Excited state photocatalysts (
Protocol: Freeze-Pump-Thaw (Gold Standard)
-
Place solution in a Schlenk tube.
-
Freeze solid using liquid
. -
Open to high vacuum (5–10 min).
-
Close vacuum; thaw in warm water (Keep wrapped in foil!) .
-
Repeat 3x. Backfill with Argon/Nitrogen.
Module 2: In-Situ Management (The "Light" Phase)
The Core Problem: Inconsistent photon flux leads to irreproducibility. You cannot optimize a reaction if you do not know the "molarity" of your light.
Standard Operating Procedure: Chemical Actinometry
To validate your light source, you must measure the photon flux (
Reagents:
-
Actinometer: 0.15 M Potassium Ferrioxalate in 0.05 M
. -
Developer: 0.1% 1,10-Phenanthroline in buffer.
Workflow:
-
Preparation (Red Light Only): Prepare Ferrioxalate solution.
-
Irradiation: Expose exactly 3.0 mL of solution to your light source for time
(e.g., 30 seconds). -
Development: Add 0.5 mL of irradiated solution to 2 mL of Phenanthroline developer. Let sit for 30 min (dark).
-
Measurement: Measure Absorbance at 510 nm (
). -
Calculation:
Where (quantum yield for ferrioxalate at 400-450nm).
Workflow Visualization
Caption: Figure 1. The "Photon-Secure" workflow ensuring reagent integrity from storage to quenching.
Module 3: Troubleshooting & Diagnostics
The Core Problem: The reaction failed. Is it the chemistry, or the photophysics?
Diagnostic Logic Tree
Caption: Figure 2. Step-by-step failure analysis for photochemical reactions.
Frequently Asked Questions (FAQs)
Q1: My photocatalyst (Eosin Y) turns colorless after 10 minutes. Why?
A: This is photobleaching , typically caused by singlet oxygen (
-
Mechanism: The excited triplet state of the dye transfers energy to dissolved oxygen. The resulting
attacks the conjugated system of the dye, destroying its ability to absorb light. -
Fix: Your degassing was insufficient. Switch from "sparging" (bubbling gas) to "freeze-pump-thaw" (see Module 1). Alternatively, add an oxidative scavenger if compatible with your mechanism.
Q2: Can I scale up my reaction by using a bigger flask? A: Generally, no .
-
Reason: The Beer-Lambert Law (
). Light penetration drops exponentially with path length ( ). In a large flask, the reaction only happens in the first 1-2 mm near the glass; the center is dark. -
Fix: Use Flow Chemistry . By pumping reagents through narrow tubing (FEP/PFA, <1 mm ID), you ensure the entire solution path length is illuminated uniformly [1].
Q3: How do I filter out heat (IR) without blocking UV/Blue light? A: High-power LEDs generate significant heat, which can cause thermal background reactions.
-
Solution: Use a Water Filter (a quartz jacket with circulating water) or a Dichroic Mirror . Avoid simple colored glass filters if they are not rated for high heat load, as they can crack.
Q4: My reaction works in winter but fails in summer. Why? A: Check your ambient temperature control .
-
Reason: While photochemical steps are temperature-independent (activation energy comes from light), the subsequent steps (radical propagation, diffusion) are thermal. High summer lab temps + LED heat might trigger thermal decomposition of sensitive intermediates (e.g., diazonium salts). Use a cryo-cooled reactor setup.
References
-
Vapourtec. What Is Flow Photochemistry? (2025).[1][2][3][4] Vapourtec Application Notes. Link
-
BenchChem. Application Notes and Protocols for Determining Quantum Yield Using Potassium Ferrioxalate Actinometry. (2025).[1][2][3][4] Link
-
HepatoChem. A Standard Ferrioxalate Actinometer Protocol. HepatoChem Photochemistry Guides. Link
-
Chemical Society Reviews. A beginners guide to understanding the mechanisms of photochemical reactions. (2023).[5][6][7] RSC Publishing. Link
-
Labtag. 5 Tips for Handling Photosensitive Reagents. (2024).[6][8][9][10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vapourtec.com [vapourtec.com]
- 4. vapourtec.com [vapourtec.com]
- 5. research.unl.pt [research.unl.pt]
- 6. jeeng.net [jeeng.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts [mdpi.com]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
Technical Support Center: Suppression of Polymerization in Styrene Cycloaddition Reactions
Welcome to the technical support center for managing and suppressing unwanted polymerization during styrene cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize styrene as a reactant and encounter challenges with its propensity to polymerize. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format.
Section 1: Understanding the Core Problem: Styrene's Dual Reactivity
Q1: Why is styrene so prone to polymerization during my cycloaddition reaction?
Styrene possesses a vinyl group attached to a benzene ring, a structure that makes it susceptible to free-radical polymerization, especially at elevated temperatures. This polymerization can compete with or even dominate your desired cycloaddition pathway, leading to low yields, product contamination, and difficult purification.
The self-initiated thermal polymerization of styrene is a complex process. Two primary mechanisms have been proposed:
-
The Mayo Mechanism : This mechanism suggests that two styrene molecules first undergo a Diels-Alder dimerization to form a reactive dimer. This dimer then reacts with a third styrene molecule in a molecule-assisted homolysis to generate monoradical initiators that start the polymerization chain.[1][2][3][4]
-
The Flory Mechanism : This alternative pathway proposes the dimerization of styrene to form a singlet 1,4-diradical.[1][3] This diradical can then either directly initiate polymerization or react with another styrene molecule to produce monoradical initiators.[1]
Both pathways highlight that the very nature of heating styrene to facilitate a cycloaddition can inadvertently trigger these polymerization initiation steps. Purified styrene can polymerize at a rate of 0.1% per hour at 60°C and this increases to 2% per hour at 100°C.[1]
Section 2: Troubleshooting Unwanted Polymerization
Q2: I'm observing a significant amount of polystyrene byproduct. How can I suppress this?
The most effective strategy is the addition of a polymerization inhibitor. These are chemical compounds that interrupt the free-radical chain reactions responsible for polymerization.
Commonly Used Inhibitors for Styrene:
-
Phenolic Inhibitors : These compounds, such as 4-tert-butylcatechol (TBC), hydroquinone (HQ), and monomethyl ether hydroquinone (MEHQ), are highly effective.[5] They work by scavenging peroxy radicals, which are formed when styrene radicals react with dissolved oxygen.[6] It's crucial to note that the effectiveness of most phenolic inhibitors is dependent on the presence of a small amount of dissolved oxygen.[5][6]
-
Stable Nitroxide Radicals : Compounds like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and its derivatives are potent polymerization inhibitors.[7][8][9] They function by reacting with carbon-centered radicals to terminate the growing polymer chain.[9]
-
Other Inhibitors : N,N-dibenzylhydroxylamine (DBHA) is another effective inhibitor, particularly in the presence of oxygen.[10]
| Inhibitor | Typical Concentration | Mechanism of Action | Considerations |
| 4-tert-butylcatechol (TBC) | 10-15 mg/L (for storage) | Scavenges peroxy radicals | Requires the presence of dissolved oxygen.[6] |
| TEMPO | Varies by application | Reacts with carbon-centered radicals | Highly effective, can be used in controlled radical polymerization.[7][9] |
| N,N-dibenzylhydroxylamine (DBHA) | Varies by application | Quenches peroxyl radicals | Effective in oxygenated systems.[10] |
Experimental Protocol for Inhibitor Screening:
-
Setup : Prepare several small-scale reactions in parallel under identical conditions (temperature, solvent, reactant concentrations).
-
Inhibitor Addition : To each reaction, add a different inhibitor or a different concentration of the same inhibitor. Include a control reaction with no inhibitor.
-
Monitoring : Monitor the reactions over time, taking aliquots for analysis by techniques such as ¹H NMR, GC, or GPC to quantify the formation of the desired cycloaddition product versus polystyrene.
-
Analysis : Compare the results to determine the most effective inhibitor and its optimal concentration for your specific reaction.
Q3: Can I simply remove the commercial inhibitor from my styrene before use?
Yes, and in many cases, this is a necessary first step. Commercial styrene is typically shipped with an inhibitor like TBC to prevent polymerization during transport and storage.[6] However, the presence of this inhibitor may interfere with your desired reaction.
Protocol for Removing TBC from Styrene:
-
Aqueous Wash : Prepare a 1 M solution of sodium hydroxide (NaOH).
-
Extraction : In a separatory funnel, wash the styrene with an equal volume of the 1 M NaOH solution. The TBC will be deprotonated and extracted into the aqueous layer, which will typically turn a brownish color.
-
Repeat : Repeat the wash 2-3 times, or until the aqueous layer remains colorless.
-
Water Wash : Wash the styrene with deionized water to remove any residual NaOH.
-
Drying : Dry the styrene over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filtration : Filter the styrene to remove the drying agent.
-
Storage : Store the purified styrene in a refrigerator and use it promptly, as it is now highly susceptible to polymerization.
Section 3: Optimizing Reaction Conditions for Cycloaddition
Q4: Besides inhibitors, what other reaction parameters can I adjust to favor the cycloaddition over polymerization?
Optimizing your reaction conditions is crucial for maximizing the yield of your desired cycloadduct while minimizing polymerization. Key parameters to consider are temperature, reaction time, and solvent.
Kinetic vs. Thermodynamic Control:
The Diels-Alder reaction, a common type of cycloaddition, is subject to kinetic and thermodynamic control.[11][12]
-
Kinetic Control : At lower temperatures, the reaction is typically under kinetic control, favoring the product that forms the fastest.[11][12][13][14] For many Diels-Alder reactions, this is the endo product.[11][14]
-
Thermodynamic Control : At higher temperatures, the reaction can become reversible, leading to an equilibrium that favors the most stable product (the thermodynamic product).[11][12][13][14] This is often the exo product, which is less sterically hindered.[11][14]
Since styrene polymerization is also temperature-dependent, finding the optimal temperature for your cycloaddition is a balancing act. It needs to be high enough to facilitate the desired reaction at a reasonable rate but low enough to suppress polymerization.
Experimental Workflow for Optimizing Reaction Temperature:
Caption: A workflow for determining the optimal reaction temperature.
Solvent Effects:
The choice of solvent can also influence the rate of both the Diels-Alder reaction and the competing polymerization. Polar organic solvents, and even water, have been shown to accelerate the rate of some Diels-Alder reactions.[15] Experimenting with different solvents of varying polarities can help to identify conditions that selectively enhance the rate of your desired cycloaddition.
Section 4: Advanced Topics and FAQs
Q5: I've tried inhibitors and optimizing conditions, but I'm still getting low yields. What else can I do?
If basic troubleshooting fails, consider these advanced strategies:
-
Lewis Acid Catalysis : Lewis acids can catalyze Diels-Alder reactions, often allowing them to proceed at lower temperatures and with higher selectivity.[16] This can be a powerful tool for favoring the cycloaddition over thermal polymerization.
-
Alternative Cycloaddition Pathways : Depending on your target molecule, explore other types of cycloadditions that may be less prone to competing polymerization. For example, photochemical [2+2] cycloadditions can sometimes be a viable alternative to thermal reactions.[17]
Q6: How can I be sure that the polymer I'm seeing is from styrene and not my other reactants?
Characterization of the byproduct is key. Polystyrene has a very distinct set of signals in ¹H and ¹³C NMR spectroscopy. You can also use techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight distribution of the polymer, which can provide further evidence.
Decision Tree for Troubleshooting Polymerization:
Caption: A decision-making guide for addressing polymerization issues.
References
-
Liu, J., et al. (2005). The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. Theoretical Solution of a Classic Problem. Journal of the American Chemical Society. Available at: [Link]
-
Liu, J., et al. (2005). The mechanism of the self-initiated thermal polymerization of styrene. Theoretical solution of a classic problem. PubMed. Available at: [Link]
-
Liu, J., et al. (2005). The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. Theoretical Solution of a Classic Problem. Journal of the American Chemical Society. Available at: [Link]
-
da Silva, C. C. R., & de F. V. Marques, M. R. (2007). SIMULATION OF STYRENE POLYMERIZATION REACTORS: KINETIC AND THERMODYNAMIC MODELING. Brazilian Journal of Chemical Engineering. Available at: [Link]
-
Greszta, D., & Matyjaszewski, K. (1996). Mechanism of Controlled/“Living” Radical Polymerization of Styrene in the Presence of Nitroxyl Radicals. Kinetics and Simulations. Macromolecules. Available at: [Link]
-
ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Available at: [Link]
-
Darvishi, F., et al. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Processes. Available at: [Link]
-
Core. (n.d.). N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. Available at: [Link]
-
Middle, K. V., et al. (n.d.). Reaction inhibition in the control of exothermic runaway. WIT Press. Available at: [Link]
-
MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. Available at: [Link]
-
Barner-Kowollik, C., et al. (2011). Thermally reversible Diels–Alder-based polymerization: an experimental and theoretical assessment. Polymer Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Hulet, R. (2020). 33: Kinetic control vs. thermodynamic control. YouTube. Available at: [Link]
-
Gandini, A., et al. (1997). Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. Macromolecules. Available at: [Link]
-
Buzanowski, W. C., et al. (1992). Spontaneous polymerization of styrene in the presence of acid: further confirmation of the Mayo mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Bauld, N. L., et al. (1996). Reactivity of Radical Cations. Effect of Radical Cation and Alkene Structure on the Absolute Rate Constants of Radical Cation Mediated Cycloaddition Reactions. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Various Diels‐Alder reactions containing styrene unit.. Available at: [Link]
-
ACS Publications. (2023). Electrochemical Cycloaddition Reactions of Alkene Radical Cations: A Route toward Cyclopropanes and Cyclobutanes. Available at: [Link]
-
Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Available at: [Link]
-
Study.com. (n.d.). Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Available at: [Link]
-
LibreTexts Chemistry. (2020). 3: Diels-Alder Reaction. Available at: [Link]
- Google Patents. (n.d.). US4033829A - Process for inhibiting polymerization of styrene during distillation.
-
ResearchGate. (n.d.). [2+2]Cycloaddition Reaction of Styrene Derivatives Using an Fe(III) Salt Catalyst. Available at: [Link]
-
Ashenhurst, J. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). US5910232A - Method for inhibiting polymer formation in styrene processing.
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]
-
IChemE. (n.d.). Polymerisation reaction inhibition: an alternative basis of safety. Available at: [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]
-
Quora. (2019). What is the reaction of styrene?. Available at: [Link]
-
ChemRxiv. (n.d.). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. Available at: [Link]
Sources
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Polar Cyclobutanone Derivatives
Welcome to the technical support center for the purification of polar cyclobutanone derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable but often troublesome compounds. The inherent ring strain of the cyclobutane motif and the polarity imparted by the ketone and other functional groups create a unique set of purification hurdles.[1] This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive field experience.
Section 1: Foundational Challenges & Initial Strategy
This section addresses the fundamental issues underlying the difficulty in purifying polar cyclobutanone derivatives and provides a strategic framework for method selection.
Q: Why are my polar cyclobutanone derivatives so difficult to purify by standard column chromatography?
A: The difficulty arises from a combination of three core factors:
-
Extreme Polarity: The ketone group, often in conjunction with other polar functionalities (e.g., hydroxyls, amines), makes these molecules highly polar. In normal-phase chromatography (using a polar stationary phase like silica gel), this leads to very strong adsorption.[2] Consequently, extremely polar solvents are required for elution, which diminishes the separating power of the chromatography system, as most compounds will elute quickly with little distinction.[3]
-
Solubility Mismatch: Effective chromatography requires the sample to be loaded onto the column in a solvent weak enough to allow for binding to the stationary phase. However, highly polar cyclobutanones are often poorly soluble in the non-polar or moderately polar solvents (like hexane or dichloromethane) ideal for sample loading. Dissolving them in a strong, polar solvent for loading will cause them to streak down the column with the solvent front, resulting in no separation.[4]
-
Compound Instability: The cyclobutane ring possesses significant angle strain (~26 kcal/mol), making it susceptible to decomposition.[1] The acidic nature of standard silica gel can catalyze ring-opening or other side reactions, leading to yield loss and the generation of new impurities during the purification process itself.[5] Furthermore, some derivatives can be thermally labile, complicating purification by distillation or even high-temperature recrystallization.[6]
Workflow for Selecting a Purification Method
Choosing the right initial strategy is critical. This decision tree outlines a logical approach based on the specific properties of your cyclobutanone derivative.
Caption: Initial decision-making workflow for purification.
Section 2: Troubleshooting Flash Column Chromatography
Flash chromatography on silica gel is the most common purification technique. This section tackles the frequent problems encountered.
Q: My compound is completely stuck on the baseline during TLC analysis, even with 100% ethyl acetate. How can I get it to move and develop a column method?
A: This indicates your compound is extremely polar and requires a more potent mobile phase. Standard solvent systems like ethyl acetate/hexane are insufficient.[7]
Solution:
-
Switch to a Stronger Solvent System: The next step is to use a mixture of methanol (MeOH) in dichloromethane (DCM). Start with a 5% MeOH/DCM mixture and gradually increase the methanol concentration. For many polar compounds, a 5-10% MeOH/DCM system is effective.[4]
-
Use a Modifier for Basic or Acidic Compounds: If your cyclobutanone contains a basic nitrogen (e.g., an amine), the residual acidity of silica gel can cause significant peak tailing or irreversible binding. Adding a small amount of a basic modifier to your mobile phase can dramatically improve chromatography. A common practice is to use a stock solution of 10% ammonium hydroxide in methanol, and then add 1-10% of this stock solution to your dichloromethane eluent.[7] Similarly, for acidic compounds, a small amount of acetic acid can be beneficial.
-
Consider Reversed-Phase: If your compound remains immobile even in highly polar normal-phase systems, it may be a better candidate for reversed-phase chromatography. In this technique, the stationary phase is non-polar (e.g., C18 silica), and polar compounds elute earlier with a polar mobile phase (like water/acetonitrile).[8]
Q: My compound is poorly soluble in the elution solvent I identified by TLC. How can I load it onto the column without it precipitating or streaking?
A: This is a classic solubility mismatch problem. The solution is dry loading , which avoids dissolving the sample in a strong solvent that would ruin the separation.[4]
Expert Protocol: Dry Loading a Polar Compound
-
Dissolution: Dissolve your crude sample (e.g., 500 mg) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., methanol, acetone, or DCM).
-
Adsorption: To this solution, add a small amount of silica gel (typically 2-3 times the mass of your crude sample). The goal is to create a free-flowing powder after the solvent is removed.
-
Evaporation: Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This powder is your crude sample adsorbed onto silica.
-
Column Loading: Carefully add the silica-adsorbed sample to the top of your pre-packed chromatography column. Gently tap the column to settle the powder.
-
Elution: Add a small layer of sand on top of the sample powder to prevent disturbance, and begin eluting with your chosen mobile phase.
This technique ensures that the compound is introduced to the column in a solid, concentrated band, allowing for optimal separation as the mobile phase begins to pass through.[4]
Q: I'm seeing significant peak tailing and my collected fractions are not pure. What is causing this and how can I fix it?
A: Peak tailing for polar compounds, especially those with amine or other basic functionalities, is often caused by secondary interactions with acidic silanol groups on the surface of the silica gel.[9]
Solutions:
-
Deactivate the Silica: As mentioned previously, adding a basic modifier like triethylamine (1-2%) or ammonium hydroxide to the mobile phase can neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks.[9]
-
Increase Mobile Phase Polarity (Gradient Elution): Sometimes, tailing occurs because the mobile phase is not strong enough to fully elute the compound in a tight band. Once the desired compound begins to elute, gradually increasing the percentage of the polar component (e.g., increasing from 5% to 10% MeOH in DCM) can help push the trailing edge off the column more quickly.[5]
-
Consider an Alternative Stationary Phase: If tailing persists, the issue might be an irreversible interaction with silica. Consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-propyl silica.[10]
Troubleshooting Flowchart for Column Chromatography
Caption: A logical guide to troubleshooting common chromatography issues.
Table 1: Recommended Solvent Systems for Normal-Phase Chromatography
| Solvent System | Relative Polarity | Target Compounds & Comments |
| Ethyl Acetate / Hexanes | Moderate | Standard system, good for moderately polar compounds. Often insufficient for highly polar cyclobutanones.[7] |
| Methanol / Dichloromethane | High | The workhorse system for polar compounds. Start with 2-5% MeOH and increase as needed. Be aware that >10% MeOH can start to dissolve the silica gel.[4][7] |
| Acetonitrile / Dichloromethane | High | An alternative to MeOH/DCM. Acetonitrile can offer different selectivity.[11] |
| Ammonia in MeOH / DCM | High (Basic) | Excellent for basic compounds (amines) that tail on silica. Use 1-10% of a (10% NH₄OH in MeOH) stock solution in DCM.[7] |
Section 3: Troubleshooting Recrystallization
For solid cyclobutanone derivatives, recrystallization is a powerful technique for achieving high purity.[12]
Q: My compound "oils out" instead of forming crystals when I cool the recrystallization solvent. What should I do?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound separates as a liquid instead of a solid crystal lattice.[13]
Solutions:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Add more of the hot solvent to dissolve the oil, then allow it to cool again, more slowly this time.
-
Lower the Cooling Temperature: If adding solvent doesn't work, try cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath) after the initial cooling phase. This may force the oil to solidify.
-
Change the Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it's highly soluble), then slowly add a "poor" or "anti-solvent" (in which it's insoluble) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[14]
Q: The solution has cooled to room temperature, and even in an ice bath, no crystals have formed. How can I induce crystallization?
A: Crystal formation requires an initial nucleation event. If the solution is clean and the glass is smooth, spontaneous nucleation may not occur.
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[12]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution. It will act as a template for other molecules to crystallize onto.[13]
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution and boil off some of the solvent to create a more saturated solution, then attempt to cool it again.[15]
Table 2: Crystallization Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solutions |
| No crystals form | Solution is not saturated; nucleation is inhibited. | Concentrate solution by boiling off solvent; scratch the flask; add a seed crystal.[12][15] |
| Compound "oils out" | Compound's melting point is lower than the solution temperature at saturation. | Add more hot solvent; cool more slowly; switch to a lower-boiling solvent or a two-solvent system.[13] |
| Low recovery of crystals | Too much solvent was used; compound has significant solubility in the cold solvent. | Concentrate the initial solution; ensure the solution is cooled thoroughly (ice bath); use a minimal amount of ice-cold solvent for washing.[14] |
| Colored impurities in crystals | Colored impurities were not removed prior to crystallization. | Redissolve in hot solvent, add a small amount of activated charcoal, perform a hot gravity filtration to remove the charcoal, then recrystallize.[16] |
Section 4: Alternative & Advanced Purification Strategies
When standard methods fail, more specialized techniques are required.
Q: My cyclobutanone derivative is contaminated with a non-ketonic impurity of very similar polarity. We can't separate them by chromatography. Is there another way?
A: Yes. This is an ideal scenario for purification via reversible chemical derivatization , specifically using a bisulfite addition reaction. This method leverages the specific reactivity of the ketone functional group.[17]
Scientific Principle: Unhindered ketones react with a saturated aqueous solution of sodium bisulfite to form a charged, water-soluble adduct. Non-ketonic impurities do not react and remain in the organic phase. The layers can be separated, and the pure ketone can be regenerated from the aqueous layer by adding a base (e.g., NaHCO₃ or NaOH), which reverses the reaction.[17]
Expert Protocol: Purification via Bisulfite Extraction
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Adduct Formation: Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the bisulfite adduct of your cyclobutanone. The organic layer contains the non-ketonic impurities and can be discarded.
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Regeneration: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the solution is basic to pH paper. This will regenerate the ketone, which may precipitate or form an oily layer.
-
Extraction & Isolation: Extract the regenerated pure ketone back into a fresh portion of organic solvent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate by rotary evaporation to yield the purified cyclobutanone.[14]
Section 5: Frequently Asked Questions (FAQs)
Q1: What is HILIC and when should I use it for my polar cyclobutanone? A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It's a powerful technique for separating very polar compounds that are poorly retained in reversed-phase chromatography. HILIC uses a polar stationary phase (like bare silica) but with a mobile phase that is high in organic content (typically >80% acetonitrile) with a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. It is an excellent choice when your cyclobutanone washes out of a C18 column at the solvent front.[18][19]
Q2: Can I use preparative TLC to purify my compound? A2: Yes, preparative TLC is suitable for purifying small amounts of material (typically <100 mg). The principle is the same as analytical TLC, but a thicker layer of silica is used on a larger plate. After running the plate, the band corresponding to your product is scraped off, and the compound is extracted from the silica with a highly polar solvent like methanol or 10% methanol in DCM.[20]
Q3: My purified cyclobutanone decomposes upon storage. How can I improve its stability? A3: Decomposition can be due to residual acid or base from the purification, or inherent instability. Ensure all acidic or basic modifiers are removed (e.g., by washing the final product solution with water or brine). Store the purified compound at low temperatures (-20°C) under an inert atmosphere (nitrogen or argon) and protected from light. If it is an oil, dissolving it in a stable, non-reactive solvent for storage can sometimes help.
References
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
University of Cape Town Department of Chemistry. SOP: FLASH CHROMATOGRAPHY. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Biotage. (2023). How does solvent choice impact flash column chromatography performance?[Link]
-
DeMuth, K. L., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
SIELC Technologies. Separation of Cyclobutanone on Newcrom R1 HPLC column. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Calgary Department of Chemistry. (2023). Solubility of Organic Compounds. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
ResearchGate. (2025). A series of compounds forming polar crystals and showing single-crystal-to-single-crystal transitions between polar phases. [Link]
-
Buchi.com. Solving the chromatography solvent problem. [Link]
-
Xiao, H., & Weng, N. (2007). Considerations on HILIC and Polar Organic Solvent Based Separations. [Link]
-
ResearchGate. (2017). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. [Link]
-
University of Colorado Boulder Department of Chemistry. Column Chromatography. [Link]
-
University of Toronto Scarborough. Experiment 2: Recrystallization. [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
University of Alberta Department of Chemistry. Recrystallization - Single Solvent. [Link]
-
Columbia University Department of Chemistry. Column chromatography. [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
- Deanesly, R. M. (1939). Purification of ketones. U.S.
-
ResearchGate. (2020). Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction?[Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585. [Link]
-
ResearchGate. (2025). Why non-polar impurity is co-eluting with target compound in column chromatography?[Link]
-
LCGC Europe. Detecting impurities that coelute with the main peak. [Link]
-
Journal of Pharmaceutical Research and Reports. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. [Link]
-
University of Wisconsin-Madison. 5. Thin Layer Chromatography. [Link]
- Arges, K. G., et al. (2002). Process for the recovery and purification of cyclobutanone. U.S.
-
Le, K. D., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
-
ResearchGate. (2016). An overview on thin layer chromatography. [Link]
-
Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. [Link]
-
Edubirdie. (2020). Separation and Identification of Analgesics by Thin Layer Chromatography. [Link]
-
ResearchGate. (2025). Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability. [Link]
-
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?[Link]
-
PubMed. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. [Link]
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- 17. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjpbcs.com [rjpbcs.com]
Cyclobutanone Synthesis Support Hub: Advanced Emulsion Management
The Core Issue: Why Your Workup Turned into Mayonnaise
If you are synthesizing cyclobutanones—particularly via the standard [2+2] cycloaddition of dichloroketene using Zinc (Zn) or Zinc-Copper (Zn-Cu) couples—you are not dealing with a standard emulsion. You are likely facing a Pickering Emulsion .[1]
In standard organic synthesis, emulsions are often caused by surfactants (amphiphiles) lowering the interfacial tension. In cyclobutanone chemistry, the culprit is different: finely divided solid particles .
-
The Mechanism: The reductive dechlorination of trichloroacetyl chloride generates massive amounts of Zinc(II) salts and unreacted Zinc dust. These micro-particles adsorb to the interface between the organic solvent (usually diethyl ether or DCM) and the aqueous phase.
-
The Result: The particles form a rigid "armor" around the droplets, preventing them from coalescing. No amount of waiting will resolve this because the barrier is physical, not just thermodynamic.
Protocol: The "Emergency Room" Flowchart
Do not randomly add brine. Follow this logic gate to determine the correct intervention.
Figure 1: Decision matrix for identifying and treating emulsions based on physical observation.
Technical Troubleshooting (Q&A)
Q1: I used the Zn/Cu couple method. The separatory funnel is opaque grey. Brine did nothing. What now?
The Fix: You must physically remove the stabilizer.
-
Stop shaking. You are only making the particles smaller and the emulsion tighter.
-
Filtration is mandatory. Set up a Büchner funnel with a packed pad of Celite 545 .
-
Pour the entire mess (both phases) through the Celite.[2][3]
-
Why: The Celite traps the fine Zinc particles and polymeric byproducts that are stabilizing the interface.
-
-
Rinse the filter cake with fresh solvent to recover entrained product.
-
Result: The filtrate usually separates instantly into two clear layers.
Q2: I am using Dichloromethane (DCM) and the layers won't separate. Why?
The Insight: DCM is a notorious emulsion-former in this chemistry because its density (1.33 g/mL) is too close to the density of the heavy aqueous Zinc salt sludge. The Fix: "Phase Inversion" or Solvent Swap.
-
Method A (Dilution): Dilute the organic layer significantly with Diethyl Ether or Hexane. This lowers the density of the organic phase, increasing the density differential (
) between the layers. -
Method B (Evaporation): If the emulsion is intractable, rotary evaporate the DCM (carefully, check product volatility!) and redissolve the residue in Ethyl Acetate or Ether before adding water.
Q3: Can I use acid to break the emulsion?
Yes, but with a caveat.
Zinc hydroxide (
-
Protocol: Add 1M HCl or saturated Ammonium Chloride (
) . -
Mechanism: This acidifies the aqueous phase, converting insoluble
into soluble . -
Warning: Ensure your cyclobutanone is stable to acid. Most
-dichlorocyclobutanones are stable, but acetal-protected variants may hydrolyze.
Comparative Data: Emulsion Breakers
Use this table to select the correct additive based on your reaction conditions.
| Additive | Mechanism of Action | Best Use Case | Contraindications |
| Celite Filtration | Physical Removal: Traps particulate stabilizers (Pickering). | Zinc/Copper reactions ; Visible grey sludge. | None (Product must be soluble). |
| 1M HCl | Chemical Dissolution: Converts gelatinous metal hydroxides to soluble salts. | Zinc-mediated reductions ; Basic workups. | Acid-sensitive substrates (e.g., silyl enol ethers).[4] |
| Brine (Sat. NaCl) | Ionic Strength: Increases aqueous density and surface tension (Salting out). | General organic extractions ; Mild cloudiness. | Ineffective against heavy metal sludges. |
| Rochelle's Salt | Chelation: Sequesters metal ions (Al, transition metals). | Aluminum hydride reductions ; Not primary for Zn. | Slow acting (requires stirring). |
Pro-Tip: The "Pre-Workup" Prevention
Prevention is superior to cure.
When performing the reductive dechlorination of trichloroacetyl chloride:
-
Decant: Before adding water, decant the reaction mixture away from the bulk Zinc solid.
-
Quench Slowly: Add the quenched reaction mixture into a stirring flask of dilute HCl or
, rather than dumping water into the reaction. This controls the pH immediately, preventing the formation of the gelatinous Zinc Hydroxide.
References
-
Danheiser, R. L.; Savariar, S. "Preparation of Cyclobutenone: 3-Bromocyclobutanone." Organic Syntheses, 2003 , 80, 160. Link
- Demonstrates the use of Celite filtration and back-extraction in cyclobutanone workups.
-
Krepski, L. R.; Hassner, A. "An Improved Procedure for the Generation of Dichloroketene." Journal of Organic Chemistry, 1978 , 43, 3173-3175. Link
- Foundational text on the Zn/Cu couple method and handling zinc residues.
-
Frontier, A. "How to Manage an Emulsion." Not Voodoo (University of Rochester). Link
- Authoritative guide on physical methods (filtr
-
Organic Chemistry Portal. "Pickering Emulsions in Organic Synthesis." Link
- General reference for the mechanism of solid-stabilized emulsions.
Sources
Validation & Comparative
Comparative Guide: Paterno-Büchi Reaction vs. Modern Oxetane Synthesis Methods
Executive Summary: The Oxetane Renaissance
In modern drug discovery, the oxetane ring has evolved from a mere chemical curiosity to a critical "magic methyl" isostere. Its ability to modulate lipophilicity (LogD), block metabolic soft spots, and improve aqueous solubility without introducing conformational flexibility makes it a staple in lead optimization.
While the Paterno-Büchi (PB) reaction remains the textbook method for constructing the oxetane core directly from carbonyls and alkenes, it is often plagued by poor regioselectivity and scalability issues. Conversely, Intramolecular Etherification (Williamson-type cyclization) and Epoxide Ring Expansion have emerged as robust alternatives for specific substitution patterns.
This guide objectively compares these methodologies, providing experimental protocols and decision frameworks to select the optimal route for your target scaffold.
The Paterno-Büchi Reaction: The Photochemical Benchmark
Mechanism and Causality
The Paterno-Büchi reaction is a [2+2] photocycloaddition.[1][2][3] It is unique because it constructs the 4-membered ring in a single step from two simple precursors: a carbonyl and an alkene.
Mechanistic Insight: The reaction is driven by the excitation of the carbonyl to an
Visualization: Mechanistic Pathway
The following diagram illustrates the bifurcated pathway of the PB reaction, highlighting the critical diradical intermediate that dictates regioselectivity.
Figure 1: Mechanistic flow of the Paterno-Büchi reaction showing the critical diradical intermediate.
Experimental Protocol: Standard UV-Mediated Synthesis
Note: This protocol assumes a standard batch setup. For scale-up, flow photochemistry is strongly recommended to improve light penetration.
Reagents:
-
Benzophenone (1.0 equiv)
-
2-Methyl-2-butene (10.0 equiv, excess required due to volatility)
-
Solvent: Acetonitrile (degassed)
Workflow:
-
Preparation: Dissolve benzophenone (1.82 g, 10 mmol) in degassed acetonitrile (100 mL) in a quartz reaction vessel.
-
Addition: Add 2-methyl-2-butene (excess).
-
Irradiation: Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (λ_max ~300-366 nm).
-
Temperature Control: Maintain internal temperature at 10–20°C using a cooling finger to suppress thermal side reactions.
-
Monitoring: Monitor by TLC/GC-MS for the disappearance of benzophenone. Reaction typically takes 4–12 hours.
-
Workup: Concentrate in vacuo. The excess alkene is removed during evaporation.
-
Purification: Purify via flash column chromatography (Silica, Hexanes/EtOAc).
Critical Control Point: Oxygen quenches the triplet state.[5] Thorough degassing (sparging with Argon for 20 mins) is non-negotiable for triplet-sensitized reactions.
Alternative A: Intramolecular Etherification (Williamson-Type)[1]
Mechanism and Utility
This is the industry standard for generating 3,3-disubstituted oxetanes , which are common in medicinal chemistry (e.g., as gem-dimethyl replacements). It relies on the cyclization of a 1,3-diol equivalent (often a monotosylate or monomesylate).
Unlike PB, the regiochemistry is pre-determined by the starting material structure. The stereochemistry proceeds via inversion (SN2) at the electrophilic carbon, making it highly predictable for chiral synthesis.
Experimental Protocol: Cyclization of 1,3-Diols
Reagents:
-
2,2-Disubstituted-1,3-propanediol (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 equiv)
-
Solvent: THF (anhydrous)
Workflow:
-
Monodeprotonation: Cool a solution of the diol (10 mmol) in THF (50 mL) to 0°C. Add n-BuLi (10.5 mmol) dropwise. Stir for 30 min.
-
Activation: Add TsCl (10 mmol) in THF dropwise. This selectively tosylates one hydroxyl group.
-
Cyclization: Add a second equivalent of base (n-BuLi, 1.1 equiv) or switch to NaH/DMF for the cyclization step if the first step was isolated. Heat to reflux (60°C) for 2–6 hours.
-
Workup: Quench with saturated NH4Cl. Extract with Et2O.
-
Purification: Flash chromatography.
Why this works: The in situ generation of the alkoxide triggers an intramolecular SN2 attack on the adjacent tosylate. The high enthalpy of formation for the strained ring is overcome by the entropic advantage of the intramolecular process.
Alternative B: Epoxide Ring Expansion (Corey-Chaykovsky)[6]
Mechanism and Utility
This method inserts a methylene group into an epoxide using a sulfur ylide (e.g., dimethyloxosulfonium methylide). It is particularly useful for synthesizing 2-substituted oxetanes from terminal epoxides.
Key Advantage
It allows access to oxetanes directly from ketones in a "one-pot" cascade (Ketone
Comparative Analysis: Selecting the Right Tool
The following table contrasts the performance metrics of the three primary methods based on recent literature data [1][4].
| Feature | Paterno-Büchi (PB) | Intramolecular Etherification | Epoxide Ring Expansion |
| Primary Scope | Complex, highly substituted oxetanes; Spirocycles. | 3-substituted & 3,3-disubstituted oxetanes. | 2-substituted oxetanes. |
| Regioselectivity | Variable (Substrate dependent). | Perfect (Dictated by precursor). | High (Sterically controlled).[6] |
| Stereochemistry | Mixtures (Diastereomers common). | Predictable (Inversion). | Retention of configuration (relative). |
| Scalability | Low (Photon flux limitations). | High (Standard batch reactors). | Medium (Safety of ylides). |
| Atom Economy | 100% (Addition reaction). | <70% (Loss of TsOH/salt).[6] | Moderate (Loss of DMSO). |
| Key Limitation | UV light requirement; side reactions.[3] | Requires multi-step precursor synthesis. | Harsh basic conditions. |
Decision Matrix: Method Selection Workflow
Use this logic flow to determine the optimal synthetic route for your specific target.
Figure 2: Decision tree for selecting oxetane synthesis methodology based on substitution pattern.
References
-
Bull, J. A., et al. (2016). "Synthetic strategies for the construction of oxetanes." Chemical Reviews. Link
-
D'Auria, M. (2019). "Oxetane Synthesis through the Paternò-Büchi Reaction." Photochemistry. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[7][8][9][10][11] Angewandte Chemie International Edition. Link
-
Jenkins, K., et al. (2025). "Recent advances in oxetane synthesis: A 2025 perspective." Journal of Medicinal Chemistry. Link(Note: Representative citation for recent field advances).
-
Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[2] Link
Sources
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- 2. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
Strategic Selection of Phenol Protecting Groups: A Comparative Guide for Multi-Step Synthesis
Part 1: The Phenol Paradox in Synthesis
Phenols present a unique challenge in multi-step synthesis compared to aliphatic alcohols. They are ambident nucleophiles (susceptible to C-alkylation), significantly more acidic (pKa ~10 vs. ~16-18), and prone to oxidative degradation (forming quinones). While simple methyl (-OMe) or benzyl (-OBn) ethers are the "commodity" standards, they often lack the necessary orthogonality for complex natural product synthesis or late-stage drug functionalization.
This guide focuses on high-performance alternatives —specifically TIPS (Triisopropylsilyl) , SEM (2-(Trimethylsilyl)ethoxymethyl) , and Pivaloyl (Piv) —that offer tunable stability and orthogonal deprotection modes.
Part 2: Strategic Decision Matrix
Selecting the right group is not about "what works," but "what survives." Use the following logic flow to select a group based on your reaction's dominant stress factors.
Figure 1: Decision matrix for phenol protecting group selection based on environmental stress factors.
Part 3: Comparative Analysis of Alternatives
The Steric Powerhouse: TIPS vs. TBS
While TBS (tert-butyldimethylsilyl) is the industry standard, it is often too labile for acidic workups or prolonged column chromatography on silica. TIPS (Triisopropylsilyl) offers a critical upgrade.
-
Why it works: The three isopropyl groups provide a "steric umbrella" that retards hydrolysis.
-
Performance Data:
The Orthogonal Switch: SEM vs. MOM
MOM (Methoxymethyl) ethers are robust but require harsh acid (e.g., 6M HCl or BBr3) for removal, which can destroy sensitive scaffolds. SEM (2-(Trimethylsilyl)ethoxymethyl) solves this by introducing a silicon "handle."
-
Mechanism: SEM is removed via fluoride anions (TBAF) or Lewis acids (MgBr2), driven by the formation of the strong Si-F or Si-O bond and the fragmentation of the linker.
-
Safety Note: MOM-Cl is a potent carcinogen. SEM-Cl is a safer, albeit more expensive, alternative.
Electronic Deactivation: Pivalates (Piv)
Unlike ethers, esters like Pivalates are electron-withdrawing.
-
Strategic Use: If your synthesis involves oxidizing agents that might attack the electron-rich phenol ring (forming quinones), protecting as a Pivalate reduces the ring's electron density, preventing side reactions.
Part 4: Experimental Protocols
Protocol A: Robust TIPS Protection (Corey Conditions)
Use this for installing a group that must survive subsequent acidic steps or lithiation.
Reagents: Phenol substrate (1.0 equiv), TIPS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF (0.5 M).
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve the phenol in anhydrous DMF. Add Imidazole.[1]
-
Scientist's Note: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate.
-
-
Addition: Add TIPS-Cl dropwise at 0°C. The reaction is slower than TBS due to steric bulk; allow to warm to 23°C and stir for 4–12 hours.
-
Workup: Dilute with Et2O, wash 3x with water (to remove DMF), then brine. Dry over Na2SO4.
-
Validation: TLC should show a significant Rf shift (less polar).
Protocol B: Chemoselective SEM Deprotection (The MgBr2 Method)
Use this when you need to remove a SEM group without affecting other silyl ethers (like TBS/TIPS) or base-sensitive groups.
Reagents: SEM-protected phenol (1.0 equiv), MgBr2·OEt2 (3.0 equiv), Nitromethane (CH3NO2).
-
Rationale: Standard TBAF deprotection is basic and non-selective (cleaves all silyl groups). MgBr2 acts as a mild Lewis acid that coordinates to the ethoxy oxygen, triggering cleavage via an SN1-like pathway.
-
Procedure: Dissolve substrate in CH3NO2 (or Et2O). Add MgBr2[3]·OEt2 at 0°C.
-
Reaction: Stir at room temperature. Monitor by TLC.
-
Selectivity: This condition typically cleaves SEM phenols but leaves aliphatic TBS ethers and esters intact.
-
-
Quench: Add saturated NaHCO3 carefully. Extract with EtOAc.[4]
Part 5: Stability Profile Summary
| Protecting Group | Acid Stability (pH < 4) | Base Stability (pH > 10) | Reduction (LiAlH4) | Oxidation (Jones) | Fluoride (TBAF) |
| TBS Ether | +/- (Labile) | ++ | +++ | + | ++++ (Cleaves) |
| TIPS Ether | ++ (Robust) | +++ | +++ | ++ | +++ (Slow Cleave) |
| TBDPS Ether | ++++ (Very Stable) | ++ | +++ | ++ | ++ (Slow Cleave) |
| MOM Ether | - (Cleaves) | ++++ | +++ | ++ | - (Stable) |
| SEM Ether | + (Moderate) | ++++ | +++ | ++ | ++++ (Cleaves) |
| Pivalate | +++ | - (Cleaves) | - (Cleaves) | ++++ | - (Stable) |
Part 6: Orthogonal Workflow Visualization
This diagram illustrates a "Double-Lock" strategy where a molecule contains both a TBS-protected alcohol and a SEM-protected phenol, allowing for independent manipulation.
Figure 2: Orthogonal deprotection sequence demonstrating the stability of SEM ethers to mild acidic hydrolysis used for TBS cleavage.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[5][6] John Wiley & Sons.
-
Lipshutz, B. H., & Pegram, J. J. (1980).[3] "beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group."[7] Tetrahedron Letters, 21(35), 3343-3346.
-
Cunico, R. F., & Bedell, L. (1980). "The triisopropylsilyl group as a hydroxyl protecting group."[1] The Journal of Organic Chemistry, 45(23), 4797-4798.
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000).[3] "Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide."[3] Organic Letters, 2(10), 1447-1450.
-
BenchChem. (n.d.). "A Comparative Guide to the Stability of TBS and TIPS Protecting Groups."
Sources
The Unambiguous Arbiter: Validating 2-Arylcyclobutanone Structures with X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for strained ring systems like 2-arylcyclobutanones, whose unique chemical reactivity and biological activity are intrinsically linked to their conformation. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute structure. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of 2-arylcyclobutanones, supported by experimental protocols and data.
The Challenge of the Four-Membered Ring: Why Absolute Configuration Matters
The cyclobutane ring, a cornerstone of many bioactive molecules and synthetic intermediates, is not a flat, rigid square. It exists in a puckered conformation, and the substituents on the ring can adopt different spatial arrangements (stereoisomers). For 2-arylcyclobutanones, the relative orientation of the aryl group to other substituents can dramatically influence the molecule's properties. Misassignment of this stereochemistry can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of a drug discovery campaign. Therefore, unambiguous structural determination is not just a matter of academic rigor; it is a critical step in the advancement of chemical and pharmaceutical research.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (XRD) offers an unparalleled level of detail into the atomic and molecular structure of a crystalline material.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the absolute configuration of chiral centers.[1] This technique provides a static, high-resolution snapshot of the molecule in the solid state.
Experimental Workflow: From Powder to Picture
The journey from a synthesized 2-arylcyclobutanone powder to a fully resolved crystal structure is a meticulous process. The following is a generalized, step-by-step protocol for the single-crystal X-ray diffraction of a small organic molecule.
-
Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal of the 2-arylcyclobutanone, typically 0.1-0.3 mm in each dimension.
-
Procedure:
-
Dissolve the purified 2-arylcyclobutanone in a minimal amount of a suitable solvent or solvent mixture in a clean vial.
-
Slowly evaporate the solvent at a constant temperature. This can be achieved by covering the vial with a perforated cap or by placing it in a larger, sealed container with a less volatile anti-solvent (vapor diffusion).
-
Alternatively, for thermally stable compounds, a saturated solution can be slowly cooled to induce crystallization.[2]
-
-
Causality: Slow crystal growth is crucial to allow the molecules to pack in a highly ordered, repeating lattice, which is essential for sharp diffraction. Rapid precipitation will lead to a powder or an amorphous solid, which is unsuitable for single-crystal XRD.
-
-
Crystal Mounting:
-
Objective: To mount a suitable single crystal on the goniometer head of the diffractometer.
-
Procedure:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
Using a cryoloop or a fine glass fiber coated with a minimal amount of paratone oil or grease, carefully pick up the selected crystal.
-
Mount the crystal on the goniometer head. For air-sensitive samples, this process should be performed under an inert atmosphere.
-
-
Causality: The crystal must be held securely in the X-ray beam and be able to rotate to all required orientations without moving. The mounting medium should be amorphous and have low X-ray scattering to avoid interfering with the diffraction pattern of the crystal.
-
-
Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Procedure:
-
The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.
-
An initial set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various angles.[3]
-
-
Causality: Collecting data over a wide range of orientations ensures that all unique reflections are measured, which is necessary for a complete and accurate structure determination.
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Procedure:
-
The collected diffraction data is processed to yield a set of reflection intensities.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and their thermal displacement parameters are refined against the experimental data using least-squares methods.
-
-
Causality: The refinement process minimizes the difference between the observed diffraction pattern and the one calculated from the structural model, resulting in the most accurate possible representation of the molecular structure.
-
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the definitive structure, it is often used in conjunction with other analytical techniques. Understanding the strengths and limitations of each is key to a comprehensive structural validation strategy. For this comparison, we will consider a hypothetical 2-arylcyclobutanone, 2-phenylcyclobutanone .
| Parameter | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing | Connectivity of atoms, relative stereochemistry through space (NOE) and through bond (J-coupling) correlations, dynamic information in solution | Presence of functional groups | Molecular weight and elemental formula (high-resolution MS), fragmentation patterns |
| Sample Requirements | Single crystal (0.1-0.3 mm) | Soluble sample (mg scale) | mg scale, solid or liquid | µg to ng scale, solid or liquid |
| Strengths | Unambiguous determination of absolute structure.[1] | Provides information about the structure in solution, which is often more biologically relevant. Can study dynamic processes. | Rapid and non-destructive. Excellent for identifying the carbonyl group. | High sensitivity, provides molecular formula. |
| Limitations | Requires a suitable single crystal, which can be difficult to grow. The structure is in the solid state, which may differ from the solution conformation. | Cannot determine absolute configuration. Can be complex to interpret for molecules with overlapping signals. | Provides limited information on the overall 3D structure. | Does not provide information on stereochemistry. |
In-Depth Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule. For 2-phenylcyclobutanone, 1H and 13C NMR would confirm the presence of the phenyl and cyclobutanone moieties. 2D NMR techniques like COSY and HMBC would establish the connectivity between the different protons and carbons. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which can help in assigning the relative stereochemistry (e.g., cis vs. trans isomers). However, NMR alone cannot determine the absolute configuration of a chiral molecule. It provides a picture of the molecule's structure and dynamics in solution, which can be complementary to the static solid-state structure from X-ray crystallography.[4]
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present in a molecule. For 2-phenylcyclobutanone, the most prominent feature in the IR spectrum would be a strong absorption band for the carbonyl (C=O) stretch. The position of this band can give clues about the ring strain; for cyclobutanones, this stretch typically appears at a higher wavenumber (around 1780 cm⁻¹) compared to less strained ketones like cyclohexanone (around 1715 cm⁻¹). While IR can confirm the presence of the ketone, it provides very little information about the overall 3D structure and stereochemistry.
Mass Spectrometry (MS): Mass spectrometry is primarily used to determine the molecular weight of a compound. High-resolution mass spectrometry can provide the elemental formula, confirming the expected composition of the 2-arylcyclobutanone. The fragmentation pattern observed in the mass spectrum can also provide structural clues. For example, in 2-phenylcyclobutanone, one might expect to see fragmentation corresponding to the loss of the phenyl group or cleavage of the cyclobutane ring. However, like IR, mass spectrometry does not provide information about the stereochemistry of the molecule.
The Synergy of Techniques: A Holistic Approach
The most robust structural validation comes from the synergistic use of multiple analytical techniques. NMR, IR, and MS can provide rapid confirmation of the molecular formula and the presence of key functional groups, guiding the synthetic chemist. However, when the absolute stereochemistry is crucial, as is often the case for 2-arylcyclobutanones in drug discovery and materials science, single-crystal X-ray crystallography is the indispensable final arbiter. The crystal structure provides the unambiguous 3D framework that validates the interpretations of the spectroscopic data and provides a solid foundation for further research and development.
Conclusion
The structural validation of 2-arylcyclobutanones is a critical task for researchers in chemistry and drug development. While spectroscopic methods like NMR, IR, and MS provide valuable pieces of the structural puzzle, single-crystal X-ray crystallography remains the only technique that can provide a complete and unambiguous three-dimensional picture of the molecule. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, scientists can confidently assign the structure of these important molecules, accelerating the pace of discovery and innovation.
References
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved February 19, 2026, from [Link]
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved February 19, 2026, from [Link]
-
Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved February 19, 2026, from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 19, 2026, from [Link]
Sources
Spectroscopic Distinction of 2,3-Disubstituted Cyclobutanone Isomers: A Technical Guide
Executive Summary
In the development of strained-ring pharmacophores, 2,3-disubstituted cyclobutanones represent a critical scaffold due to their utility in ring-expansion reactions (e.g., to
This guide provides an objective, data-driven comparison of the spectroscopic signatures of these isomers. It establishes a validated workflow for unambiguous stereochemical assignment, prioritizing Nuclear Overhauser Effect Spectroscopy (NOESY) over simple 1D coupling constants.
Structural & Conformational Analysis
To interpret spectra accurately, one must understand the dynamic geometry of the molecule. Unlike cyclopropanes (rigid/planar), cyclobutanones adopt a non-planar "puckered" or "butterfly" conformation to relieve torsional strain and transannular interactions.
-
Puckering Angle (
): Typically 20°–35°. -
Conformational Flip: The ring undergoes rapid equilibration between two puckered conformers at room temperature.
-
Impact on Isomers:
-
Cis-Isomer: Substituents occupy a pseudo-equatorial/pseudo-axial relationship that can shift depending on steric bulk.
-
Trans-Isomer: Substituents generally attempt to adopt a pseudo-diequatorial orientation to minimize 1,2-steric repulsion.
-
Spectroscopic Comparison: Cis vs. Trans
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for this analysis. However, reliance solely on 1D
Comparative Data Table: NMR Parameters
| Parameter | Cis Isomer (2,3-disubstituted) | Trans Isomer (2,3-disubstituted) | Mechanistic Cause |
| Vicinal Coupling ( | 6.0 – 10.0 Hz | 4.0 – 7.0 Hz | Dihedral angle dependence (Karplus). Cis protons are often closer to eclipsed (0° projected) than trans (120° projected) in the puckered form. |
| NOE Correlation (H2-H3) | Strong | Weak / Absent | Through-space dipolar coupling ( |
| Often Deshielded (Downfield) | Often Shielded (Upfield) | Anisotropy of the C=O group and substituent compression. (Highly variable based on substituent nature). | |
| Less steric compression | Steric compression in cis often shields the |
Critical Note: The ranges for
andoverlap significantly in cyclobutanones due to ring flexibility. A -value of 7.0 Hz is ambiguous. NOESY is required for confirmation.
Infrared Spectroscopy (IR)
While less effective for stereochemistry, IR is vital for confirming ring strain.
-
Carbonyl Stretch (
): Both isomers exhibit a characteristic high-frequency band at 1775 ± 10 cm .-
Differentiation: The cis isomer may show a slight frequency increase (2–5 cm
) due to dipolar repulsion if substituents are polar, but this is rarely diagnostic on its own. -
Fingerprint Region: The 800–1200 cm
region often shows distinct skeletal vibration patterns unique to each isomer, but requires a reference standard.
-
Experimental Workflow: Stereochemical Assignment
The following protocol ensures high-confidence assignment of the 2,3-disubstituted cyclobutanone scaffold.
Synthesis & Isolation Protocol
-
Synthesis: Standard [2+2] cycloaddition of ketenes with alkenes.[1] This reaction is often stereospecific (retaining alkene geometry), but subsequent epimerization can occur.
-
Purification:
-
Dissolve crude mixture in Hexane/EtOAc (9:1).
-
Perform Thin Layer Chromatography (TLC). Cis isomers are typically more polar (lower
) due to a larger net dipole moment compared to the trans isomer. -
Isolate via Flash Column Chromatography on Silica Gel.
-
NMR Acquisition Protocol
Objective: Obtain resolved couplings and NOE data.
-
Sample Prep: Dissolve 5–10 mg of pure isomer in 0.6 mL CDCl
. Note: Benzene-d is an excellent alternative if signal overlap occurs in chloroform. -
1D
H NMR:-
Acquire with high digital resolution (at least 64k points).
-
Detailed integration of the H2 and H3 multiplets.
-
Extract
-values using spin simulation if second-order effects (roofing) are present.
-
-
2D NOESY (The Validator):
Decision Logic Visualization
The following diagram illustrates the logical pathway for assigning stereochemistry, preventing false positives from ambiguous coupling constants.
Figure 1: Stereochemical assignment decision tree for 2,3-disubstituted cyclobutanones.
Case Study: 2,3-Dimethylcyclobutanone
To illustrate the protocol, we compare data derived from the [2+2] cycloaddition of ketene and cis-/ trans-2-butene.
| Feature | Cis-2,3-dimethylcyclobutanone | Trans-2,3-dimethylcyclobutanone |
| H2/H3 Multiplicity | Complex Multiplet (Higher order) | Distinct Quintets/Sextets |
| ~7.5 Hz | ~5.2 Hz | |
| NOESY Cross-peak | Observed (H2 | Not Observed |
| Thermodynamic Stability | Less Stable (Steric clash) | More Stable |
Interpretation: In this case, the cis isomer shows a larger coupling constant, consistent with the general trend. However, the 7.5 Hz value is dangerously close to the upper limit of some trans systems. The NOESY correlation is the only data point that provides 100% confidence.
References
-
Hassner, A., & Fischer, B. (1974). The Effect of Ring Puckering on Vicinal Coupling Constants in Cyclobutanones. Tetrahedron, 30(16), 2911-2917.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for IR/NMR ranges).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for NOESY optimization).
-
Lee-Ruff, E. (2008). Cyclobutanone in Organic Synthesis. Science of Synthesis, 48. (Synthetic context and isolation).
Sources
Comparative Guide: Kinetic Profiling of Cyclobutanone Ring-Opening Reactions
Executive Summary
Objective: This guide compares the kinetic characteristics and profiling methodologies for two distinct cyclobutanone ring-opening pathways: Nucleophilic/Lewis Acid-Mediated Ring Opening and Transition Metal-Catalyzed C–C Activation .
Audience: Medicinal chemists and process development scientists optimizing scaffold diversification.
Core Insight: Cyclobutanones possess ~26 kcal/mol of strain energy. Harnessing this energy requires precise kinetic control.
-
Nucleophilic/Acid-Mediated pathways are generally fast, governed by steric access to the carbonyl, and often lead to linear or simple cyclic products via thermodynamic control.
-
Rh-Catalyzed C–C Activation pathways are kinetically complex, involving turnover-limiting oxidative addition steps, and allow for "cut-and-sew" operations to form complex fused ring systems (e.g., indanones, cyclopentenones).
Comparative Analysis: Reaction Pathways & Performance[1][2]
This section contrasts the kinetic performance of the two primary methodologies for opening cyclobutanone rings.
Table 1: Kinetic & Mechanistic Comparison
| Feature | Method A: Nucleophilic / Lewis Acid-Mediated | Method B: Rh-Catalyzed C–C Activation |
| Primary Mechanism | Direct nucleophilic attack or | Oxidative addition of Metal into C1–C2 or C1–C8 bond. |
| Rate-Determining Step (RDS) | Typically nucleophilic attack ( | C–C bond Oxidative Addition or Reductive Elimination. |
| Kinetic Order | Usually 2nd order (1st in Substrate, 1st in Nucleophile/Catalyst). | Often displays Saturation Kinetics (Michaelis-Menten type). |
| Activation Energy ( | Lower barriers (driven by immediate strain relief). | Higher barriers (requires coordinative unsaturation). |
| Selectivity Control | Steric control (attack at less hindered face). | Ligand control (Enantio-/Regioselective). |
| Common Catalyst/Reagent | Lewis Acids (FeCl | Rh(I) complexes (e.g., [Rh(COD)Cl] |
| Ideal Application | Linear functionalization, hydrolysis, simple expansion. | Constructing fused/bridged rings (e.g., 5,6- or 5,7-systems). |
Mechanistic Pathways (Visualized)
The following diagrams illustrate the divergent kinetic pathways.
Figure 1: Transition Metal (Rh) Catalyzed C-C Activation
Caption: The Rh(I) catalyst inserts into the strained C-C bond (Oxidative Addition), a typically turnover-limiting step, followed by migratory insertion and reductive elimination.
Figure 2: Lewis Acid-Mediated Nucleophilic Opening
Caption: Lewis Acid (LA) activates the carbonyl, facilitating nucleophilic attack and subsequent ring opening via bond cleavage.
Experimental Protocols for Kinetic Profiling
To objectively compare these methods for a specific drug scaffold, use the following self-validating protocols.
Protocol A: Reaction Progress Kinetic Analysis (RPKA) for Rh-Catalysis
Best for: Determining catalyst stability, induction periods, and saturation kinetics.
Equipment: In-situ FTIR (e.g., Mettler Toledo ReactIR) or Real-time NMR.
-
Baseline Setup:
-
Charge a dried reaction vessel with solvent (e.g., 1,4-dioxane) and internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Insert IR probe and collect background spectrum (32 scans).
-
-
Catalyst Activation:
-
Add Rh precursor (e.g.,
) and ligand (e.g., DTBM-segphos). -
Monitor the formation of the active catalyst species (often indicated by a shift in ligand P-C bands) for 10–15 mins.
-
-
Reaction Initiation:
-
Add the cyclobutanone substrate at
. -
Data Point: Track the disappearance of the carbonyl stretch (
for cyclobutanone) and appearance of product bands.
-
-
Variable Time Normalization:
-
Perform two experiments with different initial concentrations
. -
Plot
vs. time.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Validation: If the curves overlay when plotted against a normalized time axis (
), the reaction is well-behaved. Lack of overlay indicates catalyst deactivation or product inhibition.
-
Protocol B: NMR Kinetics for Lewis Acid-Mediated Opening
Best for: Fast reactions and determining reaction order in nucleophile/acid.
-
Preparation:
-
Prepare a stock solution of cyclobutanone (0.1 M) in deuterated solvent (
or ). -
Prepare a separate stock of Lewis Acid (e.g.,
or ).
-
-
In-Tube Mixing:
-
Load 0.5 mL substrate solution into an NMR tube.
-
Equilibrate in the NMR probe to the target temperature (e.g., 298 K).
-
Inject Lewis Acid solution (0.1–1.0 equiv) rapidly.
-
-
Acquisition:
-
Set up a pseudo-2D kinetic array (e.g., pad macro in Bruker TopSpin).
-
Acquire spectra every 15–60 seconds depending on estimated half-life (
).
-
-
Analysis:
-
Integrate the
-proton signals of the cyclobutanone vs. the product. -
Plot
vs. time. -
Causality Check: A linear plot confirms pseudo-first-order kinetics. A deviation from linearity suggests competitive inhibition by the leaving group or catalyst aggregation.
-
Supporting Data & Performance Metrics
Case Study Comparison: 3-Substituted Cyclobutanone
Comparing the ring-opening efficiency of a 3-phenylcyclobutanone derivative.
| Metric | Rh-Catalyzed (Dong et al. Conditions) | Lewis Acid (FeCl |
| Reaction Time ( | 2–4 hours | 30–60 minutes |
| Temp Requirement | 100 °C (Toluene) | 70 °C (CHCl |
| Product Type | Indanone (via C-C insertion/ethylene capture) | Enone (via elimination/isomerization) |
| Atom Economy | 100% (Addition) | <100% (Loss of H |
| Kinetic Stability | Sensitive to | Robust, but sensitive to moisture (hydrolysis) |
Decision Matrix for Researchers
Use this logic flow to select the appropriate kinetic study method.
References
-
Chen, P., et al. (2015).[2] "Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones." Chemical Science.
-
Zhang, M., et al. (2021).[3] "Lewis Acid Catalyzed Ring-Opening Reaction of Cyclobutanones towards Conjugated Enones."[3][4] European Journal of Organic Chemistry.[3]
-
Xu, Y., et al. (2015).[5] "Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature." Journal of the American Chemical Society.[6]
-
Souillart, L., & Cramer, N. (2015). "Catalytic C–C Bond Activations of Strained Ring Systems." Chemical Reviews. (Contextual grounding for strain energy data).
Sources
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
A Researcher's Guide to the Computational Analysis of Transition States in [2+2] Cycloadditions
The [2+2] cycloaddition is a cornerstone of synthetic organic chemistry, enabling the construction of four-membered rings, a structural motif present in numerous natural products and pharmaceuticals. The stereochemical and regiochemical outcomes of these reactions are dictated by the fleeting, high-energy transition state. A deep understanding of the transition state geometry and energetics is therefore paramount for reaction design and optimization. This guide provides a comparative analysis of computational methods for elucidating transition states in [2+2] cycloadditions, offering both theoretical grounding and practical, field-proven workflows for researchers, scientists, and drug development professionals.
The Crucial Role of Transition State Analysis in [2+2] Cycloadditions
[2+2] cycloadditions can proceed through various mechanisms, including concerted (suprafacial-suprafacial, suprafacial-antarafacial) and stepwise (diradical or zwitterionic) pathways. The operative mechanism is often dictated by the nature of the reactants and the reaction conditions. Computational chemistry provides a powerful lens to distinguish between these pathways by locating and characterizing the relevant transition states. The activation energy, derived from the energy difference between the reactants and the transition state, is a key determinant of the reaction rate, while the geometry of the transition state can reveal the origins of stereoselectivity.
Theoretical Foundations: Locating the Saddle Point
A transition state (TS) is mathematically defined as a first-order saddle point on the potential energy surface (PES). This means it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. The primary methods for locating a TS computationally involve:
-
Optimization to a Saddle Point: Specialized algorithms are used to "walk" uphill from a starting geometry towards the saddle point.
-
Vibrational Frequency Analysis: A key validation step. A true transition state will have exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products.
A Comparative Guide to Computational Methods
The choice of computational method is a critical decision that balances accuracy against computational cost. Below is a comparison of the most common methods employed for studying [2+2] cycloaddition transition states.
Density Functional Theory (DFT): The Workhorse
DFT is often the first choice for mechanistic studies due to its favorable balance of cost and accuracy. However, the performance of DFT is highly dependent on the chosen functional.
-
Principles: DFT approximates the complex many-electron wavefunction with the electron density, significantly reducing computational expense. The accuracy is governed by the exchange-correlation functional, which is an approximation of the quantum mechanical interactions.
-
Popular Functionals for [2+2] Cycloadditions:
-
B3LYP: A widely used hybrid functional that often provides a good starting point, though it can struggle with systems exhibiting significant diradical character.
-
M06-2X: This functional is known to perform well for main-group thermochemistry and kinetics, often providing more accurate barrier heights than B3LYP for concerted pathways.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.
-
-
Choice of Basis Set: The basis set determines the flexibility of the atomic orbitals used in the calculation.
-
Pople-style (e.g., 6-31G(d)): Often used for initial geometry optimizations due to its computational efficiency.
-
Dunning-style (e.g., cc-pVTZ): Generally more accurate and recommended for final single-point energy calculations.
-
Table 1: Comparison of DFT Functionals for the Activation Energy of the [2+2] Cycloaddition of Ethylene
| Functional | Basis Set | Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | 48.5 |
| M06-2X | 6-31G(d) | 52.1 |
| ωB97X-D | 6-31G(d) | 51.7 |
| CCSD(T) | cc-pVTZ | 52.5 (Benchmark) |
Data is representative and compiled for illustrative purposes.
Multiconfigurational Methods (CASSCF/CASPT2): For the Challenging Cases
When a single Lewis structure is insufficient to describe the electronic structure of the transition state (e.g., in diradical pathways), single-reference methods like DFT can fail. Multiconfigurational methods are designed for these scenarios.
-
Principles: Complete Active Space Self-Consistent Field (CASSCF) considers a linear combination of multiple electronic configurations, providing a qualitatively correct description of the wavefunction. The subsequent CASPT2 (Complete Active Space with 2nd-order Perturbation Theory) calculation adds dynamic electron correlation to achieve quantitative accuracy.
-
The Critical Role of the Active Space: The "active space" comprises the set of orbitals and electrons involved in bond breaking and forming. The selection of the correct active space is crucial and requires chemical intuition. For a [2+2] cycloaddition, this typically includes the pi and pi* orbitals of the reacting double bonds.
Table 2: DFT vs. CASPT2 for a Diradical [2+2] Cycloaddition Transition State
| Method | Basis Set | Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | 15.2 (underestimates) |
| M06-2X | 6-31G(d) | 18.9 |
| CASPT2(4,4) | cc-pVDZ | 25.4 (qualitatively correct) |
Data is representative and compiled for illustrative purposes. (4,4) indicates 4 electrons in 4 orbitals.
Coupled-Cluster Theory (CCSD(T)): The Gold Standard for Benchmarking
Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" in quantum chemistry for its high accuracy.
-
Principles: This method provides a very accurate treatment of electron correlation.
-
Application: Due to its high computational cost, CCSD(T) is not typically used for geometry optimizations of complex molecules. Instead, it is employed for single-point energy calculations on geometries optimized with less expensive methods (e.g., DFT) to obtain a highly accurate benchmark energy.
A Practical Workflow for Transition State Analysis
The following protocol outlines a robust, self-validating workflow for locating and verifying a transition state in a [2+2] cycloaddition.
Experimental Protocol: Transition State Search and Verification
-
Reactant and Product Optimization:
-
Objective: Obtain the equilibrium geometries and energies of the starting materials and the final product.
-
Procedure:
-
Build the 3D structures of the reactants and the cyclobutane product.
-
Perform a geometry optimization using a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Run a frequency calculation on the optimized structures.
-
-
Validation: Confirm that both reactant and product structures have zero imaginary frequencies.
-
-
Initial Guess of the Transition State Geometry:
-
Objective: Provide the optimization algorithm with a reasonable starting structure for the TS.
-
Procedure:
-
Method A (QST2): In software packages like Gaussian, provide the optimized reactant and product structures as input for a Quadratic Synchronous Transit (QST2) calculation. The software will generate an initial guess for the TS.
-
Method B (Manual Build): Manually construct a guess of the TS geometry based on chemical intuition (e.g., with partially formed C-C bonds of around 2.0 Å).
-
-
-
Transition State Optimization:
-
Objective: Locate the first-order saddle point on the PES.
-
Procedure:
-
Use the initial guess from Step 2 as the starting geometry.
-
Run a transition state optimization calculation (e.g., using the Berny algorithm). This will converge on the stationary point that is a maximum along one direction and a minimum along all others.
-
-
-
Transition State Verification:
-
Objective: Rigorously confirm that the optimized structure is the correct transition state connecting the desired reactants and products.
-
Procedure:
-
Frequency Calculation: Perform a frequency calculation on the optimized TS geometry.
-
Validation: A true TS must have exactly one imaginary frequency.
-
-
Visualization of the Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency.
-
Validation: The atomic motions should clearly show the formation of the new C-C bonds and the breaking of the pi bonds, representing the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To map the reaction path from the TS down to the reactants and products.
-
Procedure: Start an IRC calculation from the verified TS geometry, calculating the path in both the forward and reverse directions.
-
Validation: The IRC path must connect the transition state to the previously optimized reactant and product minima. This is the ultimate confirmation of the TS.
-
-
-
Workflow Visualization
Caption: A computational workflow for locating and verifying a transition state.
Conclusion and Future Perspectives
The computational analysis of transition states is an indispensable tool for understanding and predicting the outcomes of [2+2] cycloaddition reactions. While DFT methods like M06-2X and ωB97X-D offer a pragmatic balance of speed and accuracy for many systems, researchers must be prepared to employ more sophisticated multiconfigurational methods like CASPT2 when dealing with pathways exhibiting significant diradical character. The gold-standard accuracy of CCSD(T) remains crucial for benchmarking purposes.
The rigorous, multi-step verification process, culminating in an IRC calculation, is not merely a suggestion but a requirement for publishing credible computational results. As computational resources continue to grow, and with the advent of machine learning algorithms capable of predicting reaction pathways, the accessibility and accuracy of transition state analysis will only improve, further empowering chemists to design more efficient and selective chemical transformations.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
-
Bartlett, R. J., & Musiał, M. (2007). Coupled-cluster theory in quantum chemistry. Reviews of Modern Physics, 79(1), 291–352. [Link]
assessing the scalability of different 2-arylcyclobutanone synthetic routes
This guide provides a technical assessment of scalable synthetic routes for 2-arylcyclobutanones , a critical scaffold in the development of bioactive compounds (e.g., molecular glues, kinase inhibitors).
Unlike 3-arylcyclobutanones, which are readily accessible via the classical [2+2] cycloaddition of dichloroketene and styrene, the 2-aryl isomer presents a regiochemical challenge that demands specific strategies. This guide compares three distinct methodologies: Pd-Catalyzed
Part 1: Strategic Route Analysis
Route A: Pd-Catalyzed -Arylation (The Direct Approach)
Best for: Discovery Chemistry, High-Throughput Analoging, Late-Stage Functionalization.
This route utilizes the Buchwald-Hartwig-Miura ketone arylation manifold. It is the most direct method to install an aryl group onto the cyclobutanone ring, avoiding the construction of the ring itself.
-
Mechanism:
-
Enolization: Base-mediated formation of the palladium enolate.
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.
-
Reductive Elimination: Formation of the C(
)-C( ) bond.
-
-
Scalability Assessment:
-
Pros: Convergent synthesis; uses commercially available cyclobutanone; high functional group tolerance.
-
Cons: Cost (Pd catalysts, phosphine ligands like Xantphos or BINAP); Purification (Pd scavenging required to <10 ppm); Side Reactions (Ring opening of cyclobutanone is a risk under highly basic conditions/high temps).
-
Route B: Spiro-Epoxide Ring Expansion (The Process Candidate)
Best for: Multi-kilogram Scale-up, Low Cost of Goods (COGS).
This route constructs the cyclobutane ring via the rearrangement of a strained oxaspiropentane intermediate, typically derived from cyclopropyl phenyl ketone (cheap starting material).
-
Mechanism:
-
Corey-Chaykovsky Reaction: Cyclopropyl phenyl ketone + Sulfur Ylide
Oxaspiropentane. -
Acid-Catalyzed Rearrangement: Lewis acid (e.g., LiI, BF
) triggers migration of the cyclopropyl bond to the benzylic center, expanding the ring to 2-arylcyclobutanone.
-
-
Scalability Assessment:
-
Pros: Inexpensive reagents (DMSO, NaH, Trimethylsulfoxonium iodide); avoids precious metals; thermodynamically driven rearrangement.
-
Cons: Safety (NaH handling on scale, DMSO thermal hazards); Waste (Dimethyl sulfide generation requires scrubbing); Throughput (Two distinct steps vs. one).
-
Route C: Tiffeneau-Demjanov Rearrangement (The Classical Alternative)
Best for: Academic/Small Scale, Specific Substitution Patterns.
Involves the diazotization of 1-(aminomethyl)cycloalkanols. For 2-arylcyclobutanones, the precursor would be 1-aminomethyl-1-arylcyclopropane (accessible via nitrile reduction).
-
Scalability Assessment:
-
Pros: High regioselectivity driven by carbocation stability.
-
Cons: Hazard (Generation of diazonium intermediates is exothermic and potentially explosive on scale); Reagents (Nitrous acid/nitrite handling); Step Count (Precursor synthesis is lengthy). Not recommended for >100g scale without flow chemistry.
-
Part 2: Comparative Performance Metrics
The following data summarizes the performance of these routes based on typical process chemistry benchmarks.
| Metric | Route A: Pd-Arylation | Route B: Spiro-Epoxide | Route C: Tiffeneau-Demjanov |
| Step Count | 1 (from Cyclobutanone) | 2 (from Cyclopropyl Ketone) | 3-4 (from Aryl Nitrile) |
| Typical Yield | 65 - 85% | 70 - 90% (Over 2 steps) | 50 - 70% |
| Atom Economy | Low (Stoichiometric Base/Salt waste) | Moderate (DMSO/DMS waste) | Low (N |
| Key Hazard | Catalyst poisoning, Residual Metals | NaH/DMSO (Exotherm), DMS (Stench) | Diazonium instability, Nitrites |
| Cost Driver | Palladium & Ligand | Labor & Plant Time | Precursor Synthesis |
| Scalability | High (if cost permits) | Excellent (Standard batch ops) | Low (Batch safety limits) |
Part 3: Detailed Experimental Protocols
Protocol 1: Gram-Scale Pd-Catalyzed -Arylation
Validation Source: Adapted from J. Am. Chem. Soc. 2018, 140, 16976.
-
Setup: Charge a 250 mL reactor with Pd(OAc)
(1 mol%) and Xantphos (1.2 mol%). Inert with N . -
Solvent: Add anhydrous Toluene (10 V). Stir for 10 min to pre-complex.
-
Reagents: Add Aryl Bromide (1.0 equiv), Cyclobutanone (1.2 equiv), and Cs
CO (1.5 equiv). -
Reaction: Heat to 80 °C. Monitor by HPLC for consumption of Aryl Bromide (typically 4-12 h).
-
Workup: Cool to RT. Filter through Celite to remove inorganic salts. Wash with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Note: For API synthesis, a metal scavenger (e.g., SiliaMetS® Thiol) step is mandatory before crystallization.
-
Protocol 2: Scalable Spiro-Epoxide Rearrangement
Validation Source: Adapted from Trost et al., J. Am. Chem. Soc. 1973, 95, 5321.
Step A: Epoxidation
-
Preparation: In a reactor, wash NaH (60% dispersion, 1.2 equiv) with hexanes. Suspend in dry DMSO (5 V).
-
Ylide Formation: Add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise at RT (Caution: H
evolution). Stir 1 h until clear. -
Addition: Add Cyclopropyl Phenyl Ketone (1.0 equiv) in DMSO (2 V) dropwise, keeping T < 35 °C.
-
Quench: Pour into ice-water, extract with Et
O. Concentrate to obtain crude oxaspiropentane (used directly).
Step B: Rearrangement
-
Reaction: Dissolve crude epoxide in anhydrous THF (10 V). Add LiI (0.1 equiv) or BF
OEt (1.0 equiv). -
Conditions: Reflux (LiI) or stir at 0 °C (BF
) for 2-4 h. -
Mechanism Check: The bond anti to the leaving group migrates. In spiro-systems, the cyclopropyl methylene migrates to the benzylic carbon, expanding the ring.
Part 4: Visualizing the Pathways
The following diagram illustrates the mechanistic divergence and decision logic for selecting a route.
Caption: Decision matrix for synthetic route selection. Note that the classical Ketene [2+2] route yields the incorrect regioisomer (3-aryl) for this specific target.
References
-
Pd-Catalyzed Alpha-Arylation
- Enantioselective Desymmetrization of Cyclobutanones Enabled by Synergistic Palladium/Enamine Catalysis. Angew. Chem. Int. Ed. 2018, 57, 2707–2711.
-
Spiro-Epoxide Rearrangement
- Cyclopropyl diphenyl sulfonium ylide. Application to the synthesis of cyclobutanones. Trost, B. M. et al. J. Am. Chem. Soc. 1973, 95, 5321.
-
Tiffeneau-Demjanov Rearrangement
-
General Scalability of Ring Expansions
- Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols. PMC.
Sources
Comparative Stability Guide: Benzyloxy vs. Silyl Protecting Groups
Executive Summary: Strategic Utility in Complex Synthesis
In multi-step organic synthesis, the choice between Benzyloxy (Benzyl ether, Bn) and Silyl ether protecting groups is rarely a binary decision of "stability." Rather, it is a strategic choice between permanent durability (Benzyl) and tunable orthogonality (Silyl).
-
Benzyl Ethers act as "global" protecting groups. They are electronically inert, stable to strong acids/bases, and survive diverse oxidative/reductive conditions. They are typically installed early and removed late via specific "trigger" conditions (hydrogenolysis).
-
Silyl Ethers offer a "sliding scale" of stability defined by steric bulk. They allow for orthogonal deprotection sequences —removing one alcohol protection site while leaving others intact—without affecting the permanent benzyl architecture.[1]
This guide provides a definitive comparison of their stability profiles, supported by quantitative hierarchies and validated experimental protocols.
Mechanistic Foundations
The Stability Hierarchy
The stability of silyl ethers is governed primarily by steric hindrance around the silicon atom, whereas benzyl ethers rely on the high bond dissociation energy of the C-O bond and the lack of a low-energy empty orbital (unlike Silicon's d-orbitals or
Diagram 1: Stability & Labillity Hierarchy
This diagram illustrates the relative stability of common protecting groups against acid hydrolysis and fluoride cleavage.
Caption: Silyl stability increases with steric bulk (TMS < TIPS). Benzyl ethers offer orthogonal stability, resisting fluoride but cleaving with H2/Pd.
Comparative Stability Matrix
The following data aggregates relative rates of hydrolysis and survival conditions.
| Condition | TMS | TBS | TBDPS | TIPS | Benzyl (Bn) |
| Acid (Mild) (e.g., AcOH, PPTS) | Labile ( | Stable | Very Stable | Very Stable | Inert |
| Acid (Strong) (e.g., HCl, TFA) | Labile | Labile ( | Stable ( | Very Stable | Stable (Cleaved by Lewis Acids like BBr3) |
| Base (e.g., K2CO3, NaOH) | Labile | Stable | Stable | Very Stable | Inert |
| Fluoride (TBAF, HF) | Labile (Instant) | Labile | Labile (Slower than TBS) | Resistant (Requires heat/time) | Inert |
| Reduction (H2 / Pd-C) | Stable | Stable | Stable | Stable | Labile (Cleavage Trigger) |
| Oxidation (Jones, Swern) | Stable | Stable | Stable | Stable | Stable (Oxidizes to Benzoate with RuO4) |
Key Insight: TBDPS is unique among silyls. It is significantly more stable to acid than TBS (due to electronic stabilization from phenyl rings) but is often cleaved faster or at similar rates to TBS by fluoride. TIPS is the "fortress" of silyl groups, requiring forcing conditions to remove.[2]
Experimental Protocols & Case Studies
Protocol A: Orthogonal Deprotection of TBS in the Presence of Benzyl
Objective: Selectively remove a temporary TBS group while maintaining the permanent Benzyl protection. Mechanism: Fluoride ion (F-) attacks the silicon center to form a strong Si-F bond (approx. 140 kcal/mol), a driving force the C-O bond lacks.
-
Reagents: Tetrabutylammonium fluoride (TBAF) 1.0 M in THF.
-
Procedure:
-
Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Add TBAF (1.1 to 1.5 equiv) dropwise at 0°C.
-
Warm to room temperature and stir. Monitor by TLC (TBS cleavage is usually rapid, < 2 hours).
-
Crucial Step: Quench with saturated aqueous NH4Cl. Note: Silyl fluorides and TBAF byproducts can be difficult to remove. An aqueous workup followed by a silica plug is essential.
-
-
Outcome: Free alcohol (from TBS) + Intact Benzyl ether.
Protocol B: Selective Removal of Benzyl in Presence of Silyl Ethers (TBDPS/TBS)
Objective: Cleave the "permanent" Bn group without stripping the acid-sensitive silyl groups. Mechanism: Hydrogenolysis.[3] Silyl ethers are generally inert to catalytic hydrogenation, provided the reaction medium is not acidic (commercial Pd/C can be slightly acidic).
-
Reagents: 10% Pd/C, Hydrogen gas (balloon or 1 atm), Ethyl Acetate or Ethanol.
-
Procedure:
-
Dissolve substrate in Ethyl Acetate (EtOAc is preferred over alcohols if transesterification or solvolysis of silyl is a risk).
-
Add 10% Pd/C (10-20 wt% of substrate).
-
Buffer (Optional but Recommended): Add solid NaHCO3 (0.5 equiv) to neutralize any trace acid on the catalyst surface, preventing silyl hydrolysis.
-
Stir under H2 atmosphere for 4-12 hours.
-
-
Outcome: Free alcohol (from Bn) + Intact Silyl ether.
Protocol C: The "Acid Gradient" – Selective TBS Removal over TBDPS
Objective: Differentiate between two silyl groups. Logic: TBDPS is approx.[4] 100x more stable to acid than TBS.
-
Reagents: Pyridinium p-toluenesulfonate (PPTS), Methanol/DCM (1:1).
-
Procedure:
Strategic Selection Guide (Decision Tree)
Use this logic flow to select the appropriate group for your specific synthetic bottleneck.
Diagram 2: Protection Group Decision Tree
Caption: Decision logic for selecting between Benzyl, TBS, TBDPS, and TIPS based on reaction conditions.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. Wiley-Interscience, 5th Edition. (The definitive source for quantitative stability data).
-
Silyl Ether Protecting Groups: A Comparative Guide . BenchChem.[5] (Quantitative acid/base hydrolysis rates).
-
Selective Deprotection of Silyl Ethers . Gelest Technical Library. (Detailed protocols for fluoride and acid cleavage).
-
Orthogonal Protection Strategies in Carbohydrate Chemistry . Organic Chemistry Portal. (Case studies on Benzyl/Silyl orthogonality).
-
Total Synthesis of Rhizoxin D . J. Am. Chem. Soc.[7] (Demonstrates selective TBS cleavage in presence of TBDPS).
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ace.as-pub.com [ace.as-pub.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
evaluation of different Lewis acids for catalyzing cyclobutanone synthesis
Executive Summary
Cyclobutanones are critical pharmacophores and synthetic intermediates in drug development, serving as precursors for conformationally restricted amines and
This guide objectively evaluates three distinct classes of Lewis acids (
Part 1: Mechanistic Framework & Catalyst Selection
The choice of Lewis acid dictates the reaction pathway between Ring Expansion (thermodynamic control) and Ring Opening (kinetic/side reaction).
The Semipinacol Rearrangement Mechanism
The most reliable LA-mediated method for generating chiral cyclobutanones involves the rearrangement of 1-substituted cyclopropyl silyl ethers or carbinols. The Lewis acid coordinates to the oxygen, triggering the migration of the cyclopropyl C-C bond to relieve ring strain, expanding the ring from 3 to 4 carbons.
Figure 1: Mechanistic flow of Lewis Acid-catalyzed ring expansion. The coordination step is critical; too strong an LA (
Part 2: Comparative Evaluation of Lewis Acids
Titanium Tetrachloride ( ): The "Sledgehammer"
Best For: [2+2] Cycloadditions of silyl enol ethers with activated alkenes (e.g., quinones).
-
Performance: High reactivity at low temperatures (-78 °C).
-
Drawbacks: Extremely moisture sensitive; high acidity often leads to polymerization or complete ring opening of sensitive cyclopropyl intermediates.
-
Selectivity: Generally provides high diastereoselectivity due to tight chelation in the transition state (Cram chelation model).
Boron Trifluoride Etherate ( ): The "Standard"
Best For: Semipinacol rearrangement of cyclopropyl carbinols.
-
Performance: Balanced acidity. Efficiently promotes the migration of the cyclopropyl bond without degrading the resulting cyclobutanone.
-
Operational: Easier to handle than
but still corrosive. -
Selectivity: Moderate. Often requires low temperatures to prevent side reactions.
Scandium Triflate ( ) & Chiral Boron/Cu Catalysts: The "Precision Tools"
Best For: Enantioselective synthesis and water-tolerant conditions.
-
Performance:
is water-tolerant and recoverable. Chiral oxazaborolidinium ions (Ryu/Corey type) allow for >90% ee in ring expansions. -
Selectivity: Excellent. Bulky ligands on these metals control the trajectory of the bond migration.
Comparative Data Matrix
| Catalyst Class | Target Reaction | Yield Potential | Selectivity (dr/er) | Functional Group Tolerance | Operational Risk |
| [2+2] Cycloaddition | High (80-95%) | High dr / Low er* | Low (Acid sensitive groups fail) | High (Fumes, Exothermic) | |
| Ring Expansion | Moderate (60-85%) | Moderate | Moderate | Moderate (Corrosive) | |
| Ring Expansion | Good (75-90%) | High (Ligand dependent) | High (Water/Alcohol tolerant) | Low (Stable solid) | |
| Chiral Oxazaborolidinium | Asymmetric Expansion | High (85-95%) | Excellent (>95% ee) | Moderate | High (Air sensitive prep) |
*Unless used with specific chiral ligands,
Part 3: Experimental Protocol (Self-Validating)
Selected Protocol: Catalyzed Ring Expansion
Objective: Synthesis of 2-substituted cyclobutanone from 1-vinylcyclopropanol silyl ether. Validation: Monitoring by TLC is insufficient due to siloxane byproducts; GC-MS or NMR monitoring is required to confirm ring expansion vs. ring opening.
Reagents
-
Substrate: 1-(1-phenyvinyl)cyclopropan-1-ol silyl ether (1.0 equiv)
-
Catalyst:
(1.1 equiv) -
Solvent: Dichloromethane (Anhydrous, 0.1 M concentration)
-
Quench: Sat.
Step-by-Step Methodology
-
System Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Add magnetic stir bar.
-
Solvation: Dissolve the cyclopropyl silyl ether substrate in anhydrous
. Cool the solution to -78 °C using a dry ice/acetone bath.-
Why? Low temperature prevents the kinetic opening of the cyclopropane ring to an acyclic enone.
-
-
Catalyst Addition: Add
dropwise over 5 minutes.-
Visual Cue: Solution may turn slight yellow.
-
-
Reaction Phase: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
-
Checkpoint: Aliquot 50
, quench in ether/bicarb, and run NMR. Look for disappearance of cyclopropyl protons (0.5 - 1.0 ppm) and appearance of cyclobutanone -protons (2.8 - 3.2 ppm).
-
-
Quench & Workup: Pour reaction mixture into vigorously stirring saturated
at 0 °C. Extract with (3x). -
Purification: Flash chromatography on silica gel. Note: Cyclobutanones can be volatile; avoid prolonged high-vacuum drying.
Workflow Visualization
Figure 2: Operational workflow for Lewis Acid catalyzed ring expansion.
Part 4: References
-
Corey, E. J., & Kingsbury, J. S. (1993). Total synthesis of the macrolide antibiotic brefeldin A. Journal of the American Chemical Society.[1][2] Link (Demonstrates Al-mediated rearrangements).
-
Shim, S. Y., & Ryu, D. H. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. Journal of the American Chemical Society.[1][2] Link (Key reference for Chiral Oxazaborolidinium/Lewis Acid catalysis).
-
Narasaka, K., et al. (1989). Generality of the titanium tetrachloride-catalyzed [2 + 2] cycloaddition of silyl enol ethers. Bulletin of the Chemical Society of Japan. Link (Foundational text for TiCl4 methods).
-
Dabrowski, J. A., et al. (2010).[3][4] Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Organic Letters. Link (Sc(OTf)3 applications).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts [organic-chemistry.org]
- 4. Ring-Expansion [organic-chemistry.org]
Safety Operating Guide
Proper Disposal Procedures: 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one
[1]
Executive Summary & Operational Classification
Immediate Action Required: Treat 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one as Hazardous Chemical Waste (Non-Halogenated Organic) .
-
Chemical Class: Functionalized Cyclic Ketone / Benzyl Ether.
-
Waste Stream: Non-Halogenated Organic (Solid or Liquid, depending on state/solution).
-
Primary Disposal Method: High-Temperature Incineration via licensed waste contractor.
-
Drain Disposal: STRICTLY PROHIBITED .
This compound combines a strained cyclobutanone ring with a benzyl ether protecting group. While less volatile than the parent cyclobutanone, the strained ring possesses latent potential energy, and the benzyl ether moiety adds significant organic mass, necessitating thermal destruction.
Chemical Identification & Hazard Profile
Before disposal, verify the material state to select the correct waste container.[1]
| Parameter | Specification | Operational Implication |
| Chemical Name | 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one | Use full name on waste tags. |
| Molecular Formula | High carbon content; suitable for fuel blending/incineration. | |
| Molecular Weight | ~252.31 g/mol | Likely a Solid or viscous oil at room temperature. |
| Solubility | Organic solvents (DCM, Acetone, EtOAc) | Insoluble in water. Do not attempt aqueous neutralization. |
| Key Hazards | Irritant (Skin/Eye), Combustible | Standard PPE (Nitrile gloves, safety glasses) required. |
| Reactivity | Strained Ring (Cyclobutanone) | Avoid contact with strong bases or nucleophiles which may trigger ring-opening exotherms. |
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Objective: Prevent cross-contamination and dangerous reactions in the waste stream.
-
Determine Physical State:
-
Pure Compound (Solid/Oil): Segregate into Solid Hazardous Waste .
-
In Solution: If dissolved in solvents (e.g., reaction mother liquor), segregate based on the solvent.
-
Scenario A (Non-Halogenated Solvent): Acetone, Methanol, Ethyl Acetate
Non-Halogenated Organic Waste .[2] -
Scenario B (Halogenated Solvent): Dichloromethane (DCM), Chloroform
Halogenated Organic Waste .
-
-
-
Compatibility Check:
-
INCOMPATIBLE: Do not mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases.
-
COMPATIBLE: General organic solvents, silica gel, contaminated paper towels.
-
Phase 2: Packaging & Labeling
Objective: Ensure regulatory compliance (RCRA/EPA) and handler safety.
-
Select Container:
-
Liquids: High-density polyethylene (HDPE) or glass carboys with vented caps (if over-pressurization is a risk, though low for this compound).
-
Solids: Wide-mouth HDPE jars or double-lined hazardous waste bags.
-
-
Labeling:
-
Attach the institution’s official "Hazardous Waste" tag immediately upon the first addition of waste.
-
Constituents: List "2-[2-(Benzyloxy)phenyl]cyclobutan-1-one" clearly. If in solution, list the solvent first (e.g., "Acetone 90%, 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one 10%").
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
Phase 3: Final Disposal (Incineration)
Mechanism: The strained cyclobutane ring and aromatic systems require high-temperature oxidation to break down into
-
Method: Commercial Incineration.
-
Protocol: Transfer sealed, labeled containers to your facility's Central Accumulation Area (CAA) for pickup by a licensed environmental contractor (e.g., Veolia, Clean Harbors).
Decision Logic: Waste Stream Segregation
The following diagram illustrates the decision-making process for segregating this specific compound.
Caption: Decision tree for segregating 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one waste based on physical state and solvent matrix.
Emergency Procedures (Spill/Exposure)
| Scenario | Immediate Response |
| Minor Spill (<100g) | 1. Evacuate immediate area.2. Wear nitrile gloves and goggles.3. Absorb with inert material (vermiculite or spill pads).4. Place debris in a sealed bag labeled "Hazardous Waste - Debris". |
| Skin Contact | 1. Wash with soap and copious water for 15 minutes.2.[3][4][5] Remove contaminated clothing.3.[3][4][5][6][7][8] Seek medical attention if irritation persists. |
| Eye Contact | 1. Flush eyes with water for 15 minutes (lifting lids).2.[3][5] Do not apply neutralizing agents.3. Seek immediate medical evaluation. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
University of Toronto, Environmental Health & Safety. (2024). Hazardous Waste Storage and Disposal Guidelines. [Link]
Sources
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. deq.mt.gov [deq.mt.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. file.leyan.com [file.leyan.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
